molecular formula C10H24N2O4 B1664902 Amino-PEG4-C2-amine CAS No. 68960-97-4

Amino-PEG4-C2-amine

Número de catálogo: B1664902
Número CAS: 68960-97-4
Peso molecular: 236.31 g/mol
Clave InChI: IFZOPNLVYZYSMQ-UHFFFAOYSA-N
Atención: Solo para uso de investigación. No para uso humano o veterinario.
Usually In Stock
  • Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
  • Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción

Amino-PEG4-amine is a PEG derivative containing two amino groups. The amino groups are reactive with carboxylic acids, activated NHS esters, carbonyls (ketone, aldehyde) etc. PEG Linkers may be useful in the development of antibody drug conjugates and drug delivery methods.

Structure

3D Structure

Interactive Chemical Structure Model





Propiedades

IUPAC Name

2-[2-[2-[2-(2-aminoethoxy)ethoxy]ethoxy]ethoxy]ethanamine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H24N2O4/c11-1-3-13-5-7-15-9-10-16-8-6-14-4-2-12/h1-12H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IFZOPNLVYZYSMQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C(COCCOCCOCCOCCN)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H24N2O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30436676
Record name 3,6,9,12-Tetraoxatetradecane-1,14-diamine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30436676
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

236.31 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

68960-97-4
Record name 3,6,9,12-Tetraoxatetradecane-1,14-diamine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30436676
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 1,14-Diamino-3,6,9,12-tetraoxatetradecane
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Foundational & Exploratory

An In-depth Technical Guide to Amino-PEG4-C2-amine: Chemical Properties and Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the chemical properties, synthesis, and applications of Amino-PEG4-C2-amine, a bifunctional linker critical in the development of targeted therapeutics, particularly Proteolysis Targeting Chimeras (PROTACs).

Core Chemical Properties

This compound, also known as 1,14-diamino-3,6,9,12-tetraoxatetradecane, is a hydrophilic linker molecule characterized by a tetraethylene glycol (PEG4) spacer flanked by two primary amine groups.[1][2] This structure imparts desirable physicochemical properties for bioconjugation and drug development applications.

PropertyValueReference
CAS Number 68960-97-4[3][4]
Molecular Formula C₁₀H₂₄N₂O₄[3]
Molecular Weight 236.31 g/mol [3][5]
Appearance Colorless to light yellow liquid[5][6]
Boiling Point 139 °C at 0.2 mmHg[4][]
Density Approximately 1.0 g/cm³[]
Solubility Soluble in water and DMSO[][8]
Purity Typically >95% (GC, NMR)[4][5][6]

Synthesis of this compound

The synthesis of this compound can be approached through a multi-step process, beginning with the synthesis of the diamine precursor, 1,14-diamino-3,6,9,12-tetraoxatetradecane, followed by selective protection and functionalization to yield the final product. While a direct, publicly available, step-by-step protocol for the entire synthesis is not consolidated, a logical synthetic route can be constructed based on established organic chemistry principles and related procedures.

A plausible synthetic pathway involves:

  • Synthesis of the Diamine Precursor: The synthesis of the core diamine, 1,14-diamino-3,6,9,12-tetraoxatetradecane, can be achieved through various methods, often starting from commercially available tetraethylene glycol. One common approach involves the tosylation of the terminal hydroxyl groups of tetraethylene glycol, followed by nucleophilic substitution with a nitrogen-containing nucleophile, such as sodium azide, and subsequent reduction to the diamine.

  • Mono-Boc Protection: To enable selective functionalization of one of the primary amines, a mono-protection strategy is employed. The use of di-tert-butyl dicarbonate (B1257347) (Boc₂O) is a common and effective method for this purpose. The reaction is typically carried out under controlled conditions to favor the formation of the mono-Boc protected diamine.

  • Introduction of the Second Amino Group: With one amine protected, the free amine can be reacted with a suitable reagent to introduce the second amino functionality. This can be achieved through various chemical transformations, such as reductive amination or reaction with a protected amino-aldehyde followed by deprotection.

Experimental Protocol: Mono-Boc Protection of a Diamine

This protocol is a generalized procedure for the selective mono-Boc protection of a diamine, a key step in the synthesis of asymmetrically functionalized linkers like this compound.

Materials:

  • Diamine (e.g., 1,14-diamino-3,6,9,12-tetraoxatetradecane)

  • Di-tert-butyl dicarbonate (Boc₂O)

  • Methanol (B129727) (MeOH)

  • Hydrochloric acid (HCl) or a suitable in-situ source like trimethylsilyl (B98337) chloride (TMSCl)

  • Sodium hydroxide (B78521) (NaOH) solution

  • Dichloromethane (DCM)

  • Water

  • Anhydrous sodium sulfate (B86663) (Na₂SO₄) or magnesium sulfate (MgSO₄)

  • Round-bottom flask

  • Magnetic stirrer

  • Separatory funnel

  • Rotary evaporator

Procedure:

  • Dissolution: Dissolve the diamine (1 equivalent) in methanol in a round-bottom flask.

  • Mono-protonation: Add one equivalent of HCl (or a precursor) to the solution. This selectively protonates one of the amine groups, rendering it less reactive.

  • Boc₂O Addition: Add a solution of Boc₂O (1 equivalent) in methanol to the reaction mixture.

  • Reaction: Stir the mixture at room temperature for several hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).

  • Work-up:

    • Quench the reaction with water.

    • Wash the aqueous layer with a non-polar solvent like ether to remove any unreacted Boc₂O.

    • Basify the aqueous layer with a NaOH solution to deprotonate the ammonium (B1175870) salt.

    • Extract the mono-Boc protected product into dichloromethane.

  • Drying and Concentration: Combine the organic extracts, dry over anhydrous Na₂SO₄ or MgSO₄, filter, and concentrate under reduced pressure to obtain the crude product.

  • Purification: The crude product can be further purified by column chromatography if necessary.

Role in PROTAC Development

This compound is extensively utilized as a linker in the design of PROTACs. PROTACs are heterobifunctional molecules that simultaneously bind to a target protein and an E3 ubiquitin ligase, leading to the ubiquitination and subsequent degradation of the target protein by the proteasome.[4][8] The PEG linker in this compound offers several advantages in PROTAC design, including increased aqueous solubility and the ability to modulate the distance and orientation between the two binding ligands for optimal ternary complex formation.[9]

PROTAC-Mediated Protein Degradation Pathway

PROTAC_Pathway POI Target Protein (POI) Ternary Ternary Complex (POI-PROTAC-E3) POI->Ternary Binding PROTAC PROTAC PROTAC->Ternary E3 E3 Ubiquitin Ligase E3->Ternary Ub_POI Ubiquitinated POI Ternary->Ub_POI Ubiquitination Ub Ubiquitin Ub->Ternary Proteasome 26S Proteasome Ub_POI->Proteasome Recognition Degradation Degraded Peptides Proteasome->Degradation Degradation Recycle Recycled Ubiquitin Proteasome->Recycle

Caption: The catalytic cycle of PROTAC-mediated protein degradation.

Experimental Workflow for PROTAC Synthesis

The synthesis of a PROTAC using a PEG linker like this compound typically involves a sequential coupling strategy to attach the target protein ligand and the E3 ligase ligand to the bifunctional linker.

PROTAC_Synthesis_Workflow start Start ligand1 Protein of Interest (POI) Ligand with reactive handle start->ligand1 linker This compound (or other bifunctional linker) start->linker coupling1 First Coupling Reaction (e.g., Amide bond formation) ligand1->coupling1 linker->coupling1 intermediate POI-Linker Intermediate coupling1->intermediate purification1 Purification 1 (e.g., HPLC) intermediate->purification1 coupling2 Second Coupling Reaction (e.g., Amide bond formation) purification1->coupling2 ligand2 E3 Ligase Ligand with reactive handle ligand2->coupling2 protac Final PROTAC Molecule coupling2->protac purification2 Purification 2 & Characterization (e.g., HPLC, MS, NMR) protac->purification2 end End purification2->end

Caption: A generalized experimental workflow for the synthesis of a PROTAC molecule.

References

The Pivotal Role of PEG Linkers in PROTACs: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Proteolysis-targeting chimeras (PROTACs) have emerged as a revolutionary therapeutic modality, offering the ability to hijack the cell's natural ubiquitin-proteasome system (UPS) to selectively degrade disease-causing proteins.[1] These heterobifunctional molecules are composed of three key components: a ligand that binds to the protein of interest (POI), a ligand that recruits an E3 ubiquitin ligase, and a chemical linker that connects the two.[2][3] Far from being a passive spacer, the linker, particularly those containing polyethylene (B3416737) glycol (PEG) units, plays a critical role in dictating the efficacy, selectivity, and overall drug-like properties of a PROTAC molecule.[3][4]

This technical guide provides a comprehensive overview of the multifaceted role of PEG linkers in PROTAC design. It delves into their structural and functional significance, impact on ternary complex formation, and influence on the pharmacokinetic and pharmacodynamic properties of the resulting degrader. This guide is intended to serve as a valuable resource for researchers and drug development professionals in the rational design and optimization of next-generation protein degraders.

The Core Function of PEG Linkers in PROTACs

PEG linkers are composed of repeating ethylene (B1197577) glycol units, which impart a unique combination of hydrophilicity, flexibility, and biocompatibility.[4] These properties are instrumental in addressing some of the key challenges in PROTAC development, such as poor solubility and cell permeability, which often arise from the large and lipophilic nature of these bifunctional molecules.[5]

Enhancing Physicochemical Properties

The incorporation of PEG chains is a well-established strategy to improve the aqueous solubility of PROTACs. The ether oxygens in the PEG backbone can act as hydrogen bond acceptors, enhancing interactions with aqueous environments and thereby improving solubility.[5] This is not only crucial for ease of handling and formulation but also for improving oral absorption and overall pharmacokinetic profiles. Furthermore, the tunable nature of PEG linkers allows for the fine-tuning of critical physicochemical parameters like topological polar surface area (TPSA) and lipophilicity (cLogP), which are key determinants of a molecule's drug-like properties.[6]

Modulating Cell Permeability

The relationship between PEG linker length and cell permeability is complex. While increased hydrophilicity can sometimes impede passive diffusion across the cell membrane, the flexible nature of PEG linkers can offer a compensatory advantage.[5] PEG linkers can adopt folded conformations that may shield the polar surface area of the PROTAC, presenting a more compact and less polar structure that is more amenable to crossing the cell membrane.[7] However, an excessive number of PEG units can lead to decreased cellular uptake. Therefore, the optimal PEG linker length must be empirically determined for each PROTAC system.[5]

Impact of PEG Linker Length on PROTAC Efficacy

The length of the PEG linker is a critical parameter that directly influences the formation and stability of the ternary complex (POI-PROTAC-E3 ligase), a prerequisite for target ubiquitination and subsequent degradation.[4]

  • Too Short: A linker that is too short can lead to steric hindrance between the POI and the E3 ligase, preventing the formation of a stable and productive ternary complex.[4]

  • Too Long: Conversely, an excessively long linker can result in a less stable or non-productive ternary complex due to increased conformational flexibility and a higher entropic penalty upon binding. This can also lead to an increased "hook effect," where at high concentrations, the formation of binary complexes (PROTAC-POI or PROTAC-E3 ligase) is favored over the productive ternary complex.[8]

The optimal linker length is therefore crucial for achieving potent protein degradation, which is typically quantified by the DC50 (the concentration of PROTAC required to degrade 50% of the target protein) and Dmax (the maximum percentage of protein degradation achieved) values.[9]

Data Presentation: Quantitative Impact of PEG Linkers

The following tables summarize quantitative data from various studies, illustrating the impact of PEG linker length and composition on the physicochemical properties and degradation efficiency of PROTACs.

Table 1: Impact of PEG Linker Length on Physicochemical Properties of BRD4-Targeting PROTACs [6]

PROTACLinker CompositionMolecular Weight ( g/mol )cLogPTPSA (Ų)
PROTAC 1 Alkyl785.94.2165.2
PROTAC 2 PEG2831.93.5174.5
PROTAC 3 PEG4919.02.8193.0

Table 2: Influence of PEG Linker Length on Degradation Efficiency of ERα-Targeting PROTACs [4][10]

PROTAC Linker Length (atoms)% ERα Degraded (at 10 µM)IC50 (µM) in MCF7 cells
9~50%>10
12~75%~5
16~95%~1
19~70%~5
21~60%>10

Table 3: Degradation Potency of TBK1-Targeting PROTACs with Varying Linker Lengths [4]

PROTAC Linker Length (atoms)DC50 (nM)Dmax (%)
< 12No degradation observed-
21396%
2929276%

Table 4: Degradation Potency of CDK9-Targeting PROTACs [4]

PROTACLinker CompositionDC50 (µM)
PROTAC CDK9 degrader-6 Amide-containing chain0.10 (CDK942), 0.14 (CDK955)

Experimental Protocols

Detailed methodologies are essential for the accurate assessment and comparison of PROTAC efficacy. This section provides detailed protocols for key experiments cited in PROTAC research.

Western Blot for PROTAC-Induced Protein Degradation[7][11]

This protocol outlines the steps for treating cells with a PROTAC and quantifying the degradation of the target protein using Western blotting.

Materials:

  • Cell culture reagents

  • PROTAC compound and vehicle control (e.g., DMSO)

  • Ice-cold Phosphate-Buffered Saline (PBS)

  • Lysis buffer (e.g., RIPA buffer) supplemented with protease and phosphatase inhibitors

  • BCA protein assay kit

  • Laemmli sample buffer

  • SDS-PAGE gels

  • Electrophoresis and transfer apparatus

  • PVDF or nitrocellulose membranes

  • Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

  • Primary antibody against the target protein and a loading control (e.g., GAPDH, β-actin)

  • HRP-conjugated secondary antibody

  • Enhanced chemiluminescence (ECL) substrate

  • Imaging system

Procedure:

  • Cell Seeding and Treatment:

    • Plate cells at an appropriate density in multi-well plates and allow them to adhere overnight.[7]

    • Prepare serial dilutions of the PROTAC compound in complete growth medium.

    • Treat the cells with varying concentrations of the PROTAC and a vehicle-only control (e.g., 0.1% DMSO).[7]

    • Incubate the cells for a predetermined time (e.g., 4, 8, 16, or 24 hours) at 37°C.[7]

  • Cell Lysis and Protein Quantification:

    • After treatment, aspirate the media and wash the cells twice with ice-cold PBS.[7]

    • Add ice-cold lysis buffer to each well, scrape the cells, and collect the lysate.[7]

    • Incubate the lysate on ice for 30 minutes with occasional vortexing.[7]

    • Centrifuge the lysates to pellet cell debris and collect the supernatant.[7]

    • Determine the protein concentration of each lysate using a BCA protein assay.[11]

  • SDS-PAGE and Western Blotting:

    • Normalize the protein concentration of all samples with lysis buffer.

    • Add Laemmli sample buffer and boil the samples at 95-100°C for 5-10 minutes to denature the proteins.[7]

    • Load equal amounts of protein onto an SDS-PAGE gel and perform electrophoresis.[11]

    • Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane.[7]

    • Block the membrane with blocking buffer for 1 hour at room temperature.[7]

    • Incubate the membrane with the primary antibody against the target protein and a loading control overnight at 4°C.[11]

    • Wash the membrane three times with TBST.

    • Incubate the membrane with the HRP-conjugated secondary antibody for 1 hour at room temperature.[11]

    • Wash the membrane three times with TBST.[11]

  • Detection and Analysis:

    • Apply the ECL substrate to the membrane and capture the chemiluminescent signal using an imaging system.[11]

    • Quantify the band intensities using densitometry software.

    • Normalize the target protein band intensity to the corresponding loading control.

    • Calculate the percentage of protein degradation relative to the vehicle-treated control.

    • Generate a dose-response curve to determine the DC50 and Dmax values.[9]

NanoBRET™ Assay for Ternary Complex Formation[1][12]

This live-cell assay quantitatively measures the formation of the ternary complex induced by a PROTAC.

Materials:

  • HEK293 cells (or other suitable cell line)

  • Expression vectors for NanoLuc®-tagged POI and HaloTag®-tagged E3 ligase

  • Transfection reagent

  • Opti-MEM™ I Reduced Serum Medium

  • HaloTag® NanoBRET® 618 Ligand

  • Nano-Glo® Live Cell Substrate

  • PROTAC compound

  • White, 96-well assay plates

  • Luminometer with 460nm and >600nm filters

Procedure:

  • Cell Transfection:

    • Co-transfect cells with the NanoLuc®-POI and HaloTag®-E3 ligase expression vectors.

    • Incubate the transfected cells for 24-48 hours.

  • Assay Setup:

    • Resuspend the transfected cells in Opti-MEM™.

    • Add the HaloTag® NanoBRET® 618 Ligand to the cell suspension.

    • Dispense the cell suspension into the wells of a white 96-well plate.

  • Compound Treatment:

    • Prepare serial dilutions of the PROTAC compound in Opti-MEM™.

    • Add the PROTAC dilutions to the cells.

    • Incubate for the desired time (e.g., 2-4 hours).

  • Signal Measurement:

    • Add the Nano-Glo® Live Cell Substrate to each well.

    • Incubate for 10-15 minutes at room temperature to allow the signal to stabilize.

    • Measure the donor emission (460 nm) and acceptor emission (618 nm) using a luminometer.

  • Data Analysis:

    • Calculate the NanoBRET™ ratio by dividing the acceptor signal by the donor signal.

    • Plot the NanoBRET™ ratio against the log of the PROTAC concentration and fit the data to a sigmoidal dose-response curve to determine the EC50 and Bmax values.

MTS Assay for Cell Viability[13][14]

This colorimetric assay is used to assess the effect of PROTAC-induced protein degradation on cell proliferation and viability.

Materials:

  • Cells seeded in 96-well plates and treated with PROTAC as described in the Western blot protocol.

  • MTS reagent (containing PES)

  • Plate reader capable of measuring absorbance at 490 nm

Procedure:

  • Cell Treatment:

    • Treat cells with a serial dilution of the PROTAC compound for a desired period (e.g., 24, 48, or 72 hours).

  • MTS Reagent Addition:

    • Add 20 µL of MTS solution to each well.[12]

    • Incubate the plate for 1 to 4 hours at 37°C.[12]

  • Absorbance Measurement:

    • Record the absorbance at 490 nm using a plate reader.[13]

  • Data Analysis:

    • Subtract the background absorbance from all readings.

    • Calculate the percentage of cell viability relative to the vehicle-treated control.

    • Plot the percentage of cell viability against the log of the PROTAC concentration to determine the IC50 value.

Mandatory Visualization

PROTAC Signaling Pathway

PROTAC_Signaling_Pathway POI Protein of Interest (POI) Ternary_Complex POI-PROTAC-E3 Ternary Complex POI->Ternary_Complex Binds PROTAC PROTAC PROTAC->Ternary_Complex Mediates E3_Ligase E3 Ubiquitin Ligase E3_Ligase->Ternary_Complex Recruited Ub_POI Poly-ubiquitinated POI Ternary_Complex->Ub_POI Poly-ubiquitination Recycled_PROTAC Recycled PROTAC Ternary_Complex->Recycled_PROTAC Releases E1 E1 Ubiquitin-Activating Enzyme E2 E2 Ubiquitin-Conjugating Enzyme E1->E2 Transfers Ub E2->E3_Ligase Charges E3 Ub Ubiquitin (Ub) Ub->E1 Activated by ATP Proteasome 26S Proteasome Ub_POI->Proteasome Degraded_Peptides Degraded Peptides Proteasome->Degraded_Peptides Degrades Recycled_PROTAC->PROTAC

Caption: PROTAC-mediated protein degradation pathway.

Experimental Workflow for PROTAC Development

PROTAC_Development_Workflow Start PROTAC Design & Synthesis (Varying PEG Linkers) Ternary_Complex_Assay Ternary Complex Formation Assay (e.g., NanoBRET™) Start->Ternary_Complex_Assay Degradation_Assay Protein Degradation Assay (Western Blot for DC50/Dmax) Start->Degradation_Assay Cell_Viability_Assay Cell Viability Assay (e.g., MTS) Start->Cell_Viability_Assay Data_Analysis Data Analysis & SAR Ternary_Complex_Assay->Data_Analysis Degradation_Assay->Data_Analysis Cell_Viability_Assay->Data_Analysis Optimization Lead Optimization Data_Analysis->Optimization Iterative Refinement Optimization->Start In_Vivo In Vivo Studies Optimization->In_Vivo End Candidate Selection In_Vivo->End

Caption: A typical experimental workflow for PROTAC development.

Conclusion

PEG linkers are indispensable tools in the design of effective PROTACs, offering a powerful means to enhance solubility, modulate cell permeability, and optimize the geometry of the ternary complex for efficient protein degradation. The "trial-and-error" approach to linker design is gradually being replaced by more rational, data-driven strategies. As illustrated in this guide, a systematic evaluation of PEG linker length and composition, coupled with robust in vitro and in-cell assays, is paramount for the development of potent and selective protein degraders. Advances in structural biology and computational modeling will further illuminate the intricate interplay between the linker, the POI, and the E3 ligase, paving the way for the design of next-generation PROTACs with superior potency, selectivity, and drug-like properties.

References

Amino-PEG4-C2-amine molecular weight and formula

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a detailed overview of Amino-PEG4-C2-amine, a bifunctional linker commonly utilized in the development of novel therapeutics, particularly in the field of Proteolysis Targeting Chimeras (PROTACs). This document outlines its core physicochemical properties and provides a structural representation for its application in advanced drug design and bioconjugation strategies.

Core Physicochemical Properties

This compound is a hydrophilic linker composed of a tetraethylene glycol (PEG4) spacer flanked by two primary amine groups. This structure imparts desirable solubility characteristics and provides reactive handles for conjugation to target proteins and E3 ligase ligands. The key quantitative data for this molecule are summarized in the table below.

PropertyValueReferences
Molecular Weight 236.31 g/mol [1][2][3][4]
Chemical Formula C₁₀H₂₄N₂O₄[1][2][3][4]
CAS Number 68960-97-4[1][2][3]
Appearance Colorless to light yellow liquid[2][4]
Purity ≥95% - 98.0% (by NMR)[4][5]

Chemical Structure

The structural arrangement of this compound is fundamental to its function as a flexible linker. The repeating ethylene (B1197577) glycol units provide hydrophilicity and the terminal primary amines serve as versatile points of attachment for molecular payloads.

Amino_PEG4_C2_amine_Structure cluster_amine1 Amine Group cluster_peg PEG4 Spacer cluster_amine2 Amine Group N1 N H1 H N1->H1 H2 H N1->H2 C1 CH₂ N1->C1 C2 CH₂ C1->C2 O1 O C2->O1 C3 CH₂ O1->C3 C4 CH₂ C3->C4 O2 O C4->O2 C5 CH₂ O2->C5 C6 CH₂ C5->C6 O3 O C6->O3 C7 CH₂ O3->C7 C8 CH₂ C7->C8 O4 O C8->O4 C9 CH₂ O4->C9 C10 CH₂ C9->C10 N2 N C10->N2 H3 H N2->H3 H4 H N2->H4

Caption: Chemical structure of this compound.

Experimental Protocols

While specific experimental protocols are highly dependent on the application, the primary use of this compound involves standard bioconjugation techniques. A general workflow for its use in conjugating a protein of interest to a small molecule is outlined below.

experimental_workflow A Activation of Carboxylic Acid on Target Molecule B Reaction with this compound (Amide Bond Formation) A->B C Purification of PEGylated Intermediate B->C D Activation of Second Amine or Protein Carboxylic Acid C->D E Conjugation to Protein of Interest D->E F Final Purification and Characterization E->F

Caption: Generalized workflow for bioconjugation.

This guide serves as a foundational resource for the application of this compound in research and development. For detailed experimental procedures, it is recommended to consult peer-reviewed literature specific to the desired application.

References

An In-depth Technical Guide on the Solubility of Amino-PEG4-C2-amine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed overview of the solubility characteristics of Amino-PEG4-C2-amine, a bifunctional crosslinker increasingly utilized in bioconjugation, drug delivery systems, and the synthesis of Proteolysis Targeting Chimeras (PROTACs). Understanding the solubility of this polyethylene (B3416737) glycol (PEG)-based linker is critical for its effective application in aqueous and organic media.

Core Properties of this compound

This compound, with the chemical structure NCCOCCOCCOCCOCCN, is a hydrophilic 4-unit PEG derivative.[1][2] The presence of the PEG spacer enhances the aqueous solubility of molecules it is conjugated to, a key advantage in many biological applications.[3][4] Its terminal primary amine groups are reactive towards various functional groups, including carboxylic acids and activated NHS esters, facilitating the creation of stable amide bonds.[3][4]

Quantitative Solubility Data

Precise quantitative solubility data for this compound across a wide range of solvents is not extensively published in peer-reviewed literature. However, technical data sheets from suppliers provide valuable quantitative information for common laboratory solvents.

SolventChemical ClassReported SolubilityMolar EquivalentNotes
Water (H₂O)Protic, Polar120 mg/mL507.81 mMUltrasonic assistance may be required for dissolution.[1]
Dimethyl Sulfoxide (DMSO)Aprotic, Polar100 mg/mL423.17 mMUltrasonic assistance may be required. The use of new, anhydrous DMSO is recommended as hygroscopic DMSO can negatively impact solubility.[1][5]

Molecular Weight of this compound: 236.31 g/mol [1]

Qualitative Solubility in Other Solvents

While specific quantitative data is limited, the general solubility of amine-terminated PEGs provides guidance. Compounds of this class are typically soluble in a range of polar organic solvents and aqueous solutions.[6][] Based on the properties of similar PEG linkers, this compound is expected to be soluble in:

  • Dimethylformamide (DMF)

  • Chloroform

  • Methylene Chloride

It is expected to have lower solubility in alcohols and toluene, and to be insoluble in diethyl ether.[6]

Experimental Protocol: Determining Equilibrium Solubility

For novel solvent systems or to confirm solubility for critical applications, the following experimental protocol, based on the well-established shake-flask method, is recommended.[8]

Objective: To determine the saturation solubility of this compound in a specific solvent at a controlled temperature.

Materials:

  • This compound

  • Solvent of interest (e.g., PBS, ethanol, etc.)

  • Vials with screw caps

  • Orbital shaker or vortex mixer in a temperature-controlled environment

  • Centrifuge

  • Syringe filters (e.g., 0.22 µm PTFE, chemically compatible with the solvent)

  • High-Performance Liquid Chromatography (HPLC) system or other suitable quantitative analytical instrument

  • Analytical balance

Methodology:

  • Preparation: Add an excess amount of this compound to a vial containing a known volume of the solvent. The excess solid should be clearly visible.

  • Equilibration: Tightly cap the vial and place it on an orbital shaker in a temperature-controlled environment (e.g., 25°C). Allow the mixture to agitate for a sufficient period (typically 24-48 hours) to ensure equilibrium is reached.

  • Phase Separation: After equilibration, centrifuge the vial at high speed to pellet the undissolved solid.

  • Filtration: Carefully withdraw a sample of the supernatant, ensuring no solid is disturbed. Filter the sample through a chemically inert syringe filter to remove any remaining microscopic particles.

  • Quantification: Dilute the clear, saturated filtrate to a concentration within the linear range of the analytical method. Quantify the concentration of this compound using a pre-validated HPLC method with a calibration curve generated from standards of known concentrations.

  • Data Reporting: Report the solubility in mg/mL or molarity at the specified temperature.

Logical Workflow for Solubility Assessment

The following diagram illustrates a generalized workflow for assessing the solubility of a research compound like this compound.

G Workflow for Experimental Solubility Determination cluster_prep Preparation cluster_equilibration Equilibration cluster_analysis Analysis cluster_result Result A Select Solvent System B Add Excess Solute to Solvent A->B C Agitate at Constant Temperature (24-48 hours) B->C D Centrifuge to Pellet Solid C->D E Filter Supernatant D->E F Quantify Concentration (e.g., HPLC) E->F G Report Solubility (mg/mL or M) F->G

A generalized workflow for determining equilibrium solubility.

This guide summarizes the available solubility data for this compound and provides a robust framework for its experimental determination. For any application, it is recommended to perform preliminary solubility tests in the specific solvent systems to be used.

References

An In-depth Technical Guide to Amino-PEG4-C2-amine for Researchers and Drug Development Professionals

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

Amino-PEG4-C2-amine, with the CAS number 68960-97-4, is a hydrophilic, bifunctional linker molecule increasingly utilized in the fields of chemical biology and drug discovery. Its structure, featuring two terminal primary amine groups separated by a tetraethylene glycol (PEG4) spacer, imparts unique properties that are highly advantageous for the synthesis of complex bioconjugates. This guide provides a comprehensive overview of its chemical properties, key applications, and supplier information, with a particular focus on its role in the development of Proteolysis Targeting Chimeras (PROTACs).

Chemical and Physical Properties

This compound is a viscous liquid that is soluble in water and many organic solvents. The presence of the PEG linker enhances the aqueous solubility of molecules to which it is conjugated, a critical feature for improving the pharmacokinetic properties of drug candidates.

PropertyValueSource
CAS Number 68960-97-4Multiple Suppliers
Molecular Formula C10H24N2O4MedChemExpress, Sigma-Aldrich
Molecular Weight 236.31 g/mol MedChemExpress, Sigma-Aldrich
Appearance Colorless to light yellow liquidMedChemExpress
Purity Typically >95%Sigma-Aldrich
Storage Store at 4°C, protect from light. For long-term storage in solvent, -80°C is recommended.MedChemExpress
Solubility Soluble in Water, DMSO, DMFBroadPharm

Key Applications in Drug Development: PROTACs

The primary application of this compound in contemporary drug discovery is as a flexible linker in the synthesis of PROTACs. PROTACs are heterobifunctional molecules that co-opt the cell's natural protein degradation machinery to eliminate specific target proteins.

A PROTAC molecule consists of three key components:

  • A ligand for the target protein of interest (POI).

  • A ligand for an E3 ubiquitin ligase.

  • A linker that connects the two ligands.

This compound serves as the linker, providing the necessary spacing and flexibility for the PROTAC to effectively bring the POI and the E3 ligase into close proximity, thereby facilitating the ubiquitination and subsequent degradation of the target protein by the proteasome.

Signaling Pathway of PROTAC-mediated Protein Degradation

The mechanism of action of PROTACs involves hijacking the ubiquitin-proteasome system (UPS). The following diagram illustrates this pathway.

PROTAC_Mechanism cluster_0 Cellular Environment cluster_1 Ternary Complex Formation cluster_2 Ubiquitination Cascade cluster_3 Proteasomal Degradation POI Target Protein (POI) PROTAC PROTAC (this compound linker) POI->PROTAC Binds to POI ligand Ternary_Complex POI-PROTAC-E3 Ligase Ternary Complex POI->Ternary_Complex E3_Ligase E3 Ubiquitin Ligase PROTAC->E3_Ligase Recycled PROTAC->Ternary_Complex E3_Ligase->PROTAC Binds to E3 ligase ligand E3_Ligase->Ternary_Complex Ub_POI Poly-ubiquitinated POI Ternary_Complex->Ub_POI Ubiquitin Transfer Ub Ubiquitin Ub->Ub_POI Proteasome 26S Proteasome Ub_POI->Proteasome Recognition & Degradation Degraded_Peptides Degraded Peptides Proteasome->Degraded_Peptides

PROTAC Mechanism of Action
Experimental Workflow for PROTAC Development

The development of a novel PROTAC involves a multi-step process, from initial design and synthesis to cellular evaluation.

PROTAC_Workflow cluster_design Design & Synthesis cluster_invitro In Vitro Evaluation cluster_cellular Cellular Assays Design PROTAC Design (Ligand & Linker Selection) Synthesis Chemical Synthesis (Utilizing this compound) Design->Synthesis Purification Purification & Characterization (HPLC, MS, NMR) Synthesis->Purification Binding Binding Assays (SPR, ITC) Purification->Binding Ternary_Complex Ternary Complex Formation (TR-FRET, FP) Binding->Ternary_Complex Ubiquitination In Vitro Ubiquitination Assay Ternary_Complex->Ubiquitination Degradation Target Protein Degradation (Western Blot, In-Cell Western) Ubiquitination->Degradation Dose_Response Dose-Response & Time-Course Degradation->Dose_Response Selectivity Selectivity Profiling (Proteomics) Dose_Response->Selectivity Phenotypic Phenotypic Assays (Cell Viability, etc.) Selectivity->Phenotypic

A Comprehensive Guide to Bifunctional Crosslinkers for Bioconjugation

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

Bifunctional crosslinkers are indispensable reagents in the field of bioconjugation, enabling the covalent linkage of two or more biomolecules. These molecules possess two reactive ends connected by a spacer arm, allowing for the creation of stable conjugates with diverse applications, from fundamental research in proteomics to the development of antibody-drug conjugates (ADCs) and diagnostic assays. This guide provides an in-depth exploration of the core principles of bifunctional crosslinkers, their classification, key chemistries, and practical applications, tailored for researchers, scientists, and drug development professionals.

Core Concepts and Classification

At its core, a bifunctional crosslinker consists of three key components: two reactive groups and a spacer arm that bridges them. The nature of these components dictates the crosslinker's specificity, reactivity, and overall utility. The selection of an appropriate crosslinker is paramount for successful bioconjugation and is guided by the functional groups available on the target biomolecules and the desired properties of the final conjugate.

Crosslinkers can be broadly classified based on the identity of their reactive ends and the nature of their spacer arm.

  • Homobifunctional Crosslinkers : These possess two identical reactive groups, making them suitable for one-step crosslinking of molecules with accessible, identical functional groups. They are often used for intramolecular crosslinking, polymerization, and studying protein quaternary structure.

  • Heterobifunctional Crosslinkers : Featuring two different reactive groups, these crosslinkers allow for sequential, controlled conjugation, minimizing the formation of unwanted polymers. This makes them ideal for linking two different biomolecules, such as a protein to a nucleic acid or a drug to an antibody.

The spacer arm's characteristics are also critical:

  • Spacer Arm Length : The length of the spacer arm is a crucial determinant of the distance between the conjugated molecules. It is essential to select a spacer arm length that can bridge the desired sites without inducing steric hindrance or altering the native conformation of the biomolecules.

  • Cleavable vs. Non-Cleavable : Non-cleavable crosslinkers form a permanent, stable bond, which is desirable for applications requiring long-term stability. In contrast, cleavable crosslinkers contain a labile bond (e.g., a disulfide bond or an ester linkage) within their spacer arm. This feature allows for the separation of the conjugated molecules under specific conditions (e.g., reduction or changes in pH), which is particularly useful for applications like affinity purification and mass spectrometry-based analysis of protein interactions.

  • Water Solubility : The hydrophilicity of a crosslinker can be enhanced by incorporating modifications such as sulfonate groups (e.g., Sulfo-NHS). Increased water solubility prevents the crosslinker from precipitating out of solution and allows for conjugation reactions to be performed in aqueous buffers without the need for organic solvents that could denature the biomolecules.

Key Chemistries in Bioconjugation

The versatility of bifunctional crosslinkers stems from the variety of reactive groups available, each targeting specific functional groups on biomolecules.

Amine-Reactive Chemistry

Primary amines (-NH2), found on the side chains of lysine (B10760008) residues and the N-terminus of proteins, are the most frequently targeted functional groups for bioconjugation due to their abundance and accessibility. N-hydroxysuccinimide (NHS) esters are the most common amine-reactive functional group. They react with primary amines in a pH range of 7-9 to form stable amide bonds.

Sulfhydryl-Reactive Chemistry

The thiol group (-SH) of cysteine residues provides a more specific target for conjugation as it is less abundant than primary amines. Maleimides are the most popular sulfhydryl-reactive group, reacting with thiols at pH 6.5-7.5 to form a stable thioether bond. Other sulfhydryl-reactive groups include pyridyl disulfides, which form a cleavable disulfide bond, and iodoacetamides.

Carboxyl-Reactive Chemistry

Carboxylic acid groups (-COOH), present on aspartic acid and glutamic acid residues and the C-terminus of proteins, can be targeted using carbodiimides, such as 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (B157966) (EDC or EDAC). EDC activates the carboxyl group, allowing it to react with a primary amine to form an amide bond. This reaction is often performed in the presence of NHS or Sulfo-NHS to improve efficiency.

Photoreactive Chemistry

Photoreactive crosslinkers, such as those containing aryl azides or diazirines, remain inert until activated by UV light. Upon activation, they form highly reactive intermediates that can react non-specifically with a variety of functional groups, making them useful for capturing transient interactions.

Data Presentation: Properties of Common Bifunctional Crosslinkers

The following tables summarize the key quantitative data for a selection of commonly used bifunctional crosslinkers.

Table 1: Common Reactive Groups and Their Targets

Reactive GroupTarget Functional GroupResulting Covalent BondOptimal pH
N-Hydroxysuccinimide (NHS) EsterPrimary Amine (-NH₂)Amide7.0 - 9.0
Maleimide (B117702)Sulfhydryl (-SH)Thioether6.5 - 7.5
Pyridyl DisulfideSulfhydryl (-SH)Disulfide (Cleavable)7.0 - 8.0
Carbodiimide (EDC)Carboxyl (-COOH)Amide (with added amine)4.5 - 6.0
Aryl Azide (Photoreactive)C-H and N-H bondsVariousN/A (UV light)
Diazirine (Photoreactive)C-H, N-H, O-H, S-H bondsVariousN/A (UV light)

Table 2: Properties of Common Bifunctional Crosslinkers

CrosslinkerTypeReactive GroupsSpacer Arm (Å)Cleavable?Water Soluble?
DSS (disuccinimidyl suberate)HomobifunctionalNHS Ester, NHS Ester11.4NoNo
BS3 (bis(sulfosuccinimidyl) suberate)HomobifunctionalSulfo-NHS Ester, Sulfo-NHS Ester11.4NoYes
DSP (dithiobis(succinimidyl propionate))HomobifunctionalNHS Ester, NHS Ester12.0Yes (Disulfide)No
DTSSP (3,3'-dithiobis(sulfosuccinimidyl propionate))HomobifunctionalSulfo-NHS Ester, Sulfo-NHS Ester12.0Yes (Disulfide)Yes
SMCC (succinimidyl 4-(N-maleimidomethyl)cyclohexane-1-carboxylate)HeterobifunctionalNHS Ester, Maleimide8.3NoNo
Sulfo-SMCC (sulfosuccinimidyl 4-(N-maleimidomethyl)cyclohexane-1-carboxylate)HeterobifunctionalSulfo-NHS Ester, Maleimide8.3NoYes
SPDP (N-succinimidyl 3-(2-pyridyldithio)propionate)HeterobifunctionalNHS Ester, Pyridyl Disulfide6.8Yes (Disulfide)No
LC-SPDP (succinimidyl 6-(3-(2-pyridyldithio)propionamido)hexanoate)HeterobifunctionalNHS Ester, Pyridyl Disulfide15.7Yes (Disulfide)No
EDC (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide)"Zero-Length"Carbodiimide0NoYes

Experimental Protocols

The following is a generalized protocol for the two-step conjugation of two proteins (Protein-A and Protein-B) using a heterobifunctional crosslinker like SMCC.

Objective: To conjugate Protein-A (containing accessible amines) to Protein-B (containing a free sulfhydryl).

Materials:

  • Protein-A and Protein-B

  • SMCC (or Sulfo-SMCC)

  • Conjugation Buffer: Phosphate-buffered saline (PBS), pH 7.2-7.5

  • Quenching Buffer: 1 M Tris-HCl, pH 8.0

  • Desalting columns or dialysis equipment

  • Reducing agent (e.g., DTT or TCEP), if Protein-B has no free sulfhydryls

Protocol:

Step 1: (Optional) Reduction of Disulfide Bonds in Protein-B If Protein-B does not have an accessible free sulfhydryl, it may be necessary to reduce existing disulfide bonds.

  • Dissolve Protein-B in Conjugation Buffer.

  • Add a 10-20 fold molar excess of a reducing agent like DTT.

  • Incubate for 30 minutes at room temperature.

  • Remove the excess reducing agent using a desalting column equilibrated with Conjugation Buffer.

Step 2: Activation of Protein-A with SMCC

  • Dissolve Protein-A in Conjugation Buffer.

  • Prepare a stock solution of SMCC in an organic solvent like DMSO (or water if using Sulfo-SMCC).

  • Add a 10-20 fold molar excess of SMCC to the Protein-A solution.

  • Incubate for 30-60 minutes at room temperature with gentle stirring.

  • (Optional) Quench the reaction by adding Quenching Buffer to a final concentration of 20-50 mM Tris. Incubate for 15 minutes.

  • Remove excess, unreacted SMCC using a desalting column equilibrated with Conjugation Buffer. The product is Protein-A-SMCC.

Step 3: Conjugation of Maleimide-Activated Protein-A to Sulfhydryl-Containing Protein-B

  • Immediately combine the purified Protein-A-SMCC with the sulfhydryl-containing Protein-B. A 1:1 molar ratio is a good starting point, but this may need to be optimized.

  • Incubate for 1-2 hours at room temperature or overnight at 4°C with gentle stirring.

  • (Optional) To quench the maleimide reaction, a sulfhydryl-containing compound like cysteine or β-mercaptoethanol can be added.

Step 4: Purification and Characterization of the Conjugate

  • Purify the final conjugate (Protein-A-Protein-B) from unreacted proteins and byproducts using size-exclusion chromatography (SEC) or affinity chromatography.

  • Characterize the conjugate using techniques such as SDS-PAGE (to observe the appearance of a higher molecular weight band), UV-Vis spectroscopy, and functional assays to confirm that the activities of both proteins are retained.

Visualizations

The following diagrams illustrate key concepts and workflows related to bifunctional crosslinkers.

G cluster_start cluster_q1 cluster_q2 cluster_q3 cluster_q4 cluster_homo cluster_hetero cluster_photo cluster_cleavable cluster_noncleavable cluster_soluble cluster_nonsoluble start Start: Define Conjugation Goal q1 Are the two molecules identical? start->q1 homo Use Homobifunctional Crosslinker (e.g., DSS, BS3) q1->homo Yes hetero Use Heterobifunctional Crosslinker (e.g., SMCC, SPDP) q1->hetero No q2 Are specific functional groups available? q3 Need to reverse the crosslink? q2->q3 Yes photo Use Photoreactive Crosslinker q2->photo No cleavable Select a Cleavable Crosslinker (e.g., DSP, SPDP) q3->cleavable Yes noncleavable Select a Non-Cleavable Crosslinker (e.g., DSS, SMCC) q3->noncleavable No q4 Are biomolecules sensitive to organic solvents? soluble Use a Water-Soluble Crosslinker (e.g., BS3, Sulfo-SMCC) q4->soluble Yes nonsoluble Standard Crosslinker may be sufficient (e.g., DSS, SMCC) q4->nonsoluble No homo->q2 hetero->q2 photo->q4 cleavable->q4 noncleavable->q4 ADC_Workflow cluster_antibody Antibody Preparation cluster_linker Conjugation cluster_purification Purification & Analysis Ab 1. Antibody Selection Ab_Mod 2. (Optional) Thiol Introduction (e.g., Reduction/Engineering) Ab->Ab_Mod Conj 4. Conjugation to Antibody Ab_Mod->Conj Linker 3. Linker-Payload Activation Linker->Conj Purify 5. Purification (e.g., SEC, HIC) Conj->Purify Analyze 6. Characterization (DAR, Purity, Potency) Purify->Analyze Signaling_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Receptor Receptor Kinase1 Kinase 1 Receptor->Kinase1 Activates Kinase2 Kinase 2 Kinase1->Kinase2 TF Transcription Factor Kinase2->TF Gene Gene Expression TF->Gene Translocates ADC Antibody-Inhibitor Conjugate ADC->Receptor Block X Ligand Ligand Ligand->Receptor Block->Kinase1 Inhibits

An In-depth Technical Guide to the Stability and Storage of Amino-PEG4-C2-amine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the stability and recommended storage conditions for Amino-PEG4-C2-amine, a bifunctional linker critical in the development of targeted therapeutics such as Proteolysis Targeting Chimeras (PROTACs). This document outlines potential degradation pathways, recommended handling procedures, and detailed experimental protocols for stability assessment.

Introduction to this compound

This compound, systematically named 1,14-diamino-3,6,9,12-tetraoxatetradecane, is a hydrophilic linker composed of a tetraethylene glycol (PEG4) core flanked by two primary amine groups connected via ethyl (C2) spacers. Its bifunctional nature allows for the conjugation of two different molecular entities, a crucial feature in the design of PROTACs and other targeted drug delivery systems. The polyethylene (B3416737) glycol chain enhances solubility and can improve the pharmacokinetic properties of the resulting conjugate. However, the chemical stability of this linker is paramount to ensure the integrity and efficacy of the final therapeutic agent.

Recommended Storage and Handling

Proper storage and handling are essential to maintain the quality and stability of this compound. The following conditions are based on manufacturer recommendations and general principles of chemical stability for polyethylene glycol compounds.

Table 1: Recommended Storage Conditions for this compound

ConditionTemperatureDurationAdditional Precautions
Neat (as supplied) 2-8°CShort-termKeep in a dark place under an inert atmosphere.
-20°CUp to 1 monthProtect from light.
-80°CUp to 6 monthsProtect from light.
In Solvent -20°CUp to 1 monthProtect from light.
-80°CUp to 6 monthsProtect from light.

Data compiled from multiple supplier recommendations.

Handling Guidelines:

  • Inert Atmosphere: Due to the susceptibility of the polyethylene glycol backbone to oxidation, it is recommended to handle and store the compound under an inert atmosphere such as argon or nitrogen.

  • Protection from Light: this compound should be protected from light to prevent potential photo-degradation.

  • Aqueous Solutions: If preparing aqueous stock solutions, it is advised to use them promptly. For extended storage of aqueous solutions, sterile filtration through a 0.22 µm filter is recommended.

  • Safety Precautions: Wear appropriate personal protective equipment (PPE), including gloves and safety glasses, when handling this compound.

Potential Degradation Pathways

The stability of this compound can be compromised by several factors, primarily through the degradation of the polyethylene glycol (PEG) backbone and reactions involving the terminal primary amine groups.

Oxidative Degradation of the PEG Backbone

The polyether chain of this compound is susceptible to auto-oxidation, a process that can be initiated by heat, light, or the presence of transition metal ions.[1] This degradation cascade can lead to chain scission and the formation of various reactive species.

A critical degradation pathway involves the formation of formaldehyde (B43269) and formic acid.[1] These small molecule impurities can then react with the primary amine groups of the parent molecule or other amine-containing molecules in the formulation, leading to the formation of N-methylated and N-formylated impurities.[1]

G A This compound B Initiation (Heat, Light, Metal Ions) A->B Exposure to Stressors I Primary Amine Group (-NH2) A->I C Peroxy Radical Formation B->C Radical Formation D Chain Scission C->D Propagation E Formaldehyde (HCHO) D->E F Formic Acid (HCOOH) D->F G N-Methylated Impurity E->G F->G H N-Formylated Impurity F->H I->G Reaction with HCHO + HCOOH I->H Reaction with HCOOH

Oxidative Degradation Pathway of this compound.
Stability of Terminal Amine Groups

The primary amine groups of this compound are reactive moieties that can participate in various reactions, potentially leading to degradation. While the amide bonds that would be formed upon conjugation are generally stable, the free amine groups are susceptible to reactions with aldehydes, ketones, and other carbonyl-containing compounds that may be present as impurities or arise from the degradation of other formulation components.

Experimental Protocols for Stability Assessment

To ensure the quality and define the shelf-life of this compound, a comprehensive stability testing program is essential. This should include long-term and accelerated stability studies under various conditions, as well as forced degradation studies to identify potential degradation products and pathways.

Forced Degradation Study Protocol

Objective: To identify potential degradation products and pathways of this compound under hydrolytic, oxidative, photolytic, and thermal stress conditions.

Methodology:

  • Sample Preparation: Prepare solutions of this compound in appropriate solvents (e.g., water, acetonitrile, or a mixture).

  • Stress Conditions:

    • Acidic Hydrolysis: 0.1 M HCl at 60°C for 24 hours.

    • Basic Hydrolysis: 0.1 M NaOH at 60°C for 24 hours.

    • Neutral Hydrolysis: Water at 60°C for 24 hours.

    • Oxidative Degradation: 3% H₂O₂ at room temperature for 24 hours.

    • Thermal Degradation: Solid-state sample at 105°C for 48 hours.

    • Photolytic Degradation: Solution exposed to UV light (254 nm) and visible light (as per ICH Q1B guidelines).

  • Analysis: Analyze the stressed samples, along with an unstressed control, using a stability-indicating analytical method.

G cluster_0 Sample Preparation cluster_1 Forced Degradation Conditions cluster_2 Analysis cluster_3 Outcome A This compound Solution B Acidic Hydrolysis (0.1M HCl, 60°C) A->B C Basic Hydrolysis (0.1M NaOH, 60°C) A->C D Oxidative Stress (3% H2O2, RT) A->D E Thermal Stress (Solid, 105°C) A->E F Photolytic Stress (UV/Vis Light) A->F G Stability-Indicating HPLC-CAD/MS B->G C->G D->G E->G F->G H Identification of Degradation Products G->H I Elucidation of Degradation Pathways G->I

Forced Degradation Study Workflow.
Stability-Indicating Analytical Method

A robust analytical method is required to separate the intact this compound from its potential degradation products and accurately quantify its purity. Due to the lack of a strong chromophore in the molecule, traditional UV-based detection methods may lack sensitivity. A High-Performance Liquid Chromatography (HPLC) system coupled with a Charged Aerosol Detector (CAD) or a Mass Spectrometer (MS) is recommended.

Table 2: Proposed HPLC-CAD/MS Method Parameters

ParameterRecommended Condition
Column Reversed-phase C18 or a mixed-mode column suitable for polar compounds (e.g., HILIC).
Mobile Phase A 0.1% Formic acid in water.
Mobile Phase B 0.1% Formic acid in acetonitrile.
Gradient A suitable gradient from low to high organic phase to elute the parent compound and potential degradation products.
Flow Rate 0.5 - 1.0 mL/min.
Column Temperature 30-40°C.
Detector Charged Aerosol Detector (CAD) or Mass Spectrometer (MS) in positive ion mode.

Method Validation: The analytical method should be validated according to ICH Q2(R1) guidelines for specificity, linearity, range, accuracy, precision, and robustness to ensure it is suitable for its intended purpose.

Conclusion

The stability of this compound is a critical parameter that can influence the quality, efficacy, and safety of the resulting therapeutic conjugates. The primary degradation pathway of concern is the oxidation of the polyethylene glycol backbone, which can lead to the formation of reactive impurities. By adhering to the recommended storage and handling conditions and implementing a robust stability testing program, researchers and drug developers can ensure the integrity of this vital linker molecule throughout the drug development process.

References

The Theoretical Application of PEGylated Linkers in Drug Delivery: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The covalent attachment of polyethylene (B3416737) glycol (PEG) chains, a process known as PEGylation, has emerged as a cornerstone technology in drug delivery, profoundly enhancing the therapeutic potential of a wide range of pharmaceuticals.[1][2] By attaching PEG linkers to drugs, from small molecules to large biologics, their pharmacokinetic and pharmacodynamic properties can be significantly improved.[1][3] This guide provides a comprehensive technical overview of the theoretical applications of PEGylated linkers in drug delivery, covering their fundamental principles, impact on drug properties, and practical considerations for their design and use.

Core Principles of PEGylation

PEG is a hydrophilic, non-toxic, and non-immunogenic polymer that, when conjugated to a therapeutic agent, imparts several beneficial properties.[4] The primary mechanism behind these improvements is the creation of a hydrophilic shield around the drug molecule.[2] This "stealth" effect sterically hinders interactions with proteolytic enzymes and components of the immune system, leading to a cascade of favorable outcomes for drug efficacy and safety.[2][5]

Impact of PEGylation on Drug Properties

The conjugation of PEG linkers to therapeutic agents brings about a multitude of improvements in their physicochemical and pharmacokinetic profiles. These enhancements are critical for optimizing drug performance and patient outcomes.

Enhanced Solubility and Stability

A significant challenge in drug development is the poor aqueous solubility of many potent therapeutic compounds.[6] PEGylation dramatically increases the hydrophilicity and water solubility of these molecules, facilitating their formulation and administration.[6][7][8] Furthermore, the PEG chain protects the drug from enzymatic degradation, enhancing its stability in biological fluids.[3]

Prolonged Circulation Half-Life

One of the most significant advantages of PEGylation is the substantial extension of a drug's circulation half-life.[2][9][10] The increased hydrodynamic radius of the PEGylated drug reduces its renal clearance.[1] For instance, the half-life of recombinant human TIMP-1 was extended from 1.1 hours to 28 hours upon PEGylation.[2][9][11] This prolonged presence in the bloodstream allows for less frequent dosing, improving patient compliance.[1]

Reduced Immunogenicity

By masking antigenic epitopes on the drug's surface, PEGylation can significantly reduce its immunogenicity.[4] This is particularly crucial for protein-based therapeutics, which can elicit an immune response that neutralizes their therapeutic effect and can cause adverse reactions.[4]

Improved Pharmacokinetics and Pharmacodynamics

The culmination of these effects leads to a more favorable pharmacokinetic (PK) and pharmacodynamic (PD) profile.[1][3] While PEGylation can sometimes lead to a decrease in the in vitro binding affinity of a drug due to steric hindrance, this is often compensated for by the extended circulation time, resulting in an overall enhancement of therapeutic efficacy in vivo.[3]

Data Presentation: The Quantitative Impact of PEGylation

The following tables summarize the quantitative effects of PEGylation on key drug properties, drawing from various studies to provide a comparative overview.

Table 1: Impact of PEGylation on Drug Half-Life

DrugNative Half-LifePEGylated Half-LifeFold IncreaseReference
Recombinant Human TIMP-11.1 h28 h~25[2][9][11]
Interferon α-2a~2-3 h61-110 h~20-55[7]
Interferon α-2b~2 h27-39 h~13-20[7]
Adenosine Deaminaseminutes~48-72 h>100[12]

Table 2: Influence of PEG Linker Length on Danazol Pharmacokinetics in Nanoemulsions

FormulationHalf-life (t½, h)Volume of Distribution (Vss, L/kg)Clearance (CL, L/h/kg)Reference
Non-PEGylated1.09 ± 0.40112.3 ± 1.5110.2 ± 1.25[13]
6 mg/mL DSPE-PEG20001.58 ± 0.4056.79 ± 1.195.73 ± 1.34[13]
6 mg/mL DSPE-PEG50001.41 ± 0.124.83 ± 0.935.06 ± 0.951[13]
6 mg/mL DSPE-PEG100000.849 ± 0.1045.10 ± 0.2416.35 ± 0.251[13]

Table 3: Enhancement of Drug Solubility through PEGylation

DrugOriginal SolubilityFormulation with PEGSolubility EnhancementReference
FurosemidePoorly water-solubleSolid dispersion with PEG 6000Significantly improved[14]
FlurbiprofenPoorly water-solubleSolid dispersion with PEG 4000/6000Significantly improved[15]
Saxagliptine HClSparingly water-solubleSolid dispersion with PEG 4000 (1:2 ratio)99.49% cumulative release vs 35.82% for pure drug[5]
Hydrophobic Guest (1-fluoroadamantane)Low aqueous solubilityEncapsulated in MPEG-β–CD conjugatesEnhanced aqueous solubility[7]

Types of PEGylated Linkers and Their Applications

The versatility of PEG chemistry allows for the design of a wide array of linkers with distinct properties tailored for specific drug delivery applications.

Linear vs. Branched PEG Linkers
  • Linear PEG linkers consist of a single PEG chain and are the most common type.

  • Branched PEG linkers have multiple PEG arms extending from a central core, offering a greater hydrodynamic volume and enhanced shielding properties.[1]

Homobifunctional vs. Heterobifunctional PEG Linkers
  • Homobifunctional linkers possess two identical reactive groups, making them suitable for crosslinking applications.

  • Heterobifunctional linkers have two different reactive end groups, enabling the sequential conjugation of two different molecules, a crucial feature for constructing targeted drug delivery systems like antibody-drug conjugates (ADCs).

Cleavable vs. Non-Cleavable PEG Linkers

The choice between a cleavable and a non-cleavable linker is critical as it dictates the mechanism of drug release.[16]

  • Cleavable Linkers: These linkers are designed to be stable in circulation but break down in response to specific triggers within the target microenvironment, such as low pH, reducing agents, or specific enzymes.[16] This allows for controlled and targeted drug release.

  • Non-Cleavable Linkers: These form a stable, permanent bond between the drug and the carrier.[17][18] Drug release from these linkers typically occurs after the entire conjugate is internalized by the target cell and the carrier component is degraded within the lysosome.[17][18]

Mandatory Visualizations

The following diagrams, created using the DOT language, illustrate key concepts and workflows related to PEGylated linkers in drug delivery.

PEG_Structure_and_Targeting cluster_PEG_Linker PEGylated Linker cluster_Targeting Targeted Drug Delivery Drug Drug PEG_Chain HO-(CH2CH2O)n- Drug->PEG_Chain Covalent Bond Functional_Group Functional Group PEG_Chain->Functional_Group Targeting_Ligand Targeting Ligand (e.g., Antibody) Functional_Group->Targeting_Ligand Conjugation Receptor Target Cell Receptor Targeting_Ligand->Receptor Specific Binding caption Structure of a PEGylated linker and its role in targeted drug delivery.

Structure of a PEGylated linker and its role in targeted drug delivery.

EPR_Effect Enhanced Permeability and Retention (EPR) Effect cluster_Normal_Tissue Normal Tissue cluster_Tumor_Tissue Tumor Tissue Normal_Vessel Normal Blood Vessel (Tight Endothelial Junctions) Normal_Cells Normal Cells Tumor_Vessel Leaky Tumor Blood Vessel (Wide Endothelial Gaps) Tumor_Cells Tumor Cells Tumor_Vessel->Tumor_Cells Extravasation and Accumulation PEG_NP PEGylated Nanoparticle PEG_NP->Normal_Vessel Remains in circulation PEG_NP->Tumor_Vessel caption The EPR effect allows PEGylated nanoparticles to selectively accumulate in tumor tissues.

The EPR effect allows PEGylated nanoparticles to selectively accumulate in tumor tissues.

ADC_Mechanism Mechanism of Action of an Antibody-Drug Conjugate (ADC) cluster_Inside_Cell Intracellular ADC Antibody-Drug Conjugate (ADC) Antigen Tumor Antigen ADC->Antigen 1. Binding Tumor_Cell Tumor Cell Endosome Endosome Antigen->Endosome 2. Internalization Lysosome Lysosome Endosome->Lysosome 3. Trafficking Released_Drug Released Cytotoxic Drug Lysosome->Released_Drug 4. Linker Cleavage & Drug Release Apoptosis Apoptosis (Cell Death) Released_Drug->Apoptosis 5. Induction of Cell Death caption Step-by-step mechanism of action for an antibody-drug conjugate (ADC).

Step-by-step mechanism of action for an antibody-drug conjugate (ADC).

Experimental_Workflow Experimental Workflow for Developing PEGylated Drug Delivery Systems start Start synthesis Synthesis of PEGylated Linker start->synthesis conjugation Conjugation to Drug/Carrier synthesis->conjugation characterization Physicochemical Characterization (DLS, Zeta Potential, etc.) conjugation->characterization in_vitro In Vitro Evaluation (Drug Release, Stability, Cellular Uptake) characterization->in_vitro in_vivo In Vivo Studies (Pharmacokinetics, Efficacy, Toxicity) in_vitro->in_vivo end End in_vivo->end caption A generalized experimental workflow for the development of PEGylated drug delivery systems.

A generalized experimental workflow for the development of PEGylated drug delivery systems.

Experimental Protocols

This section provides an overview of key experimental methodologies for the synthesis and characterization of PEGylated drug delivery systems.

Protocol 1: Synthesis of a Heterobifunctional PEG Linker (e.g., NHS-PEG-Maleimide)

This protocol outlines the general steps for synthesizing a heterobifunctional PEG linker commonly used in bioconjugation.

Materials:

  • α-Amino-ω-hydroxyl PEG

  • Maleic anhydride (B1165640)

  • N-Hydroxysuccinimide (NHS)

  • Dicyclohexylcarbodiimide (DCC) or other suitable coupling agent

  • Anhydrous solvents (e.g., dichloromethane, dimethylformamide)

  • Purification supplies (e.g., silica (B1680970) gel for chromatography)

Methodology:

  • Maleimide (B117702) functionalization: React α-amino-ω-hydroxyl PEG with maleic anhydride in an appropriate solvent to form a maleamic acid intermediate.

  • Ring closure: Cyclize the maleamic acid to the maleimide by heating with a dehydrating agent (e.g., acetic anhydride).

  • NHS ester activation: Activate the terminal hydroxyl group of the PEG-maleimide intermediate by reacting it with NHS and a coupling agent like DCC.

  • Purification: Purify the final NHS-PEG-maleimide product using column chromatography to remove unreacted reagents and byproducts.

  • Characterization: Confirm the structure and purity of the synthesized linker using techniques such as NMR and mass spectrometry.

Protocol 2: PEGylation of a Protein using an NHS-Ester Linker

This protocol describes the common method for conjugating an NHS-activated PEG linker to a protein.

Materials:

  • Protein solution in an amine-free buffer (e.g., PBS, pH 7.2-8.0)

  • NHS-activated PEG linker

  • Anhydrous DMSO or DMF

  • Quenching solution (e.g., Tris or glycine (B1666218) buffer)

  • Dialysis or size-exclusion chromatography equipment for purification

Methodology:

  • Reagent preparation: Dissolve the NHS-activated PEG linker in anhydrous DMSO or DMF immediately before use to a desired stock concentration.

  • Conjugation reaction: Add a calculated molar excess of the PEG linker solution to the protein solution while gently mixing. The reaction is typically carried out at room temperature for 30-60 minutes or at 4°C for a longer duration.

  • Quenching: Stop the reaction by adding a quenching solution containing primary amines to react with any excess NHS-ester.

  • Purification: Remove unreacted PEG and byproducts from the PEGylated protein using dialysis or size-exclusion chromatography.

  • Characterization: Analyze the degree of PEGylation and the purity of the conjugate using techniques like SDS-PAGE, mass spectrometry, and HPLC.

Protocol 3: Characterization of PEGylated Nanoparticles

This protocol outlines key techniques for characterizing the physicochemical properties of PEGylated nanoparticles.

Materials:

  • PEGylated nanoparticle suspension

  • Deionized water or appropriate buffer

  • Dynamic Light Scattering (DLS) instrument

  • Zeta potential analyzer

Methodology:

  • Particle Size and Polydispersity Index (PDI) Measurement (DLS):

    • Dilute the nanoparticle suspension to an appropriate concentration with a suitable dispersant (e.g., deionized water).[19]

    • Measure the hydrodynamic diameter and PDI using a DLS instrument.[19] The PDI provides an indication of the size distribution homogeneity.

  • Zeta Potential Measurement:

    • Dilute the nanoparticle suspension in an appropriate medium.[20]

    • Measure the zeta potential, which indicates the surface charge of the nanoparticles and provides insights into their stability in suspension.[20][21][22] A neutral or slightly negative zeta potential is often desirable for in vivo applications to minimize non-specific interactions.

Protocol 4: In Vitro Drug Release from pH-Sensitive PEGylated Liposomes

This protocol describes a method to assess the pH-triggered release of a drug from PEGylated liposomes.

Materials:

  • Drug-loaded pH-sensitive PEGylated liposomes

  • Dialysis tubing with an appropriate molecular weight cut-off

  • Phosphate-buffered saline (PBS) at different pH values (e.g., pH 7.4 and pH 5.5)

  • A method for quantifying the released drug (e.g., HPLC, fluorescence spectroscopy)

Methodology:

  • Preparation: Place a known amount of the liposomal formulation into a dialysis bag.[23][24]

  • Incubation: Immerse the dialysis bag in a larger volume of release medium (PBS) at the desired pH and temperature (typically 37°C) with gentle stirring.[23][24]

  • Sampling: At predetermined time points, withdraw aliquots from the release medium outside the dialysis bag.[24]

  • Quantification: Analyze the concentration of the released drug in the collected samples using a validated analytical method.[24]

  • Data Analysis: Plot the cumulative percentage of drug released as a function of time to determine the release kinetics at different pH values.

Conclusion

PEGylated linkers represent a powerful and versatile tool in the field of drug delivery, offering a multitude of benefits that can significantly enhance the therapeutic index of a wide range of drugs. By carefully selecting the type of PEG linker and optimizing the conjugation strategy, researchers can tailor the pharmacokinetic and pharmacodynamic properties of a drug to achieve improved efficacy, safety, and patient compliance. The in-depth understanding of the theoretical principles, coupled with robust experimental methodologies for synthesis and characterization, will continue to drive the development of innovative and effective PEGylated drug delivery systems for various therapeutic applications.

References

Methodological & Application

Application Notes and Protocols for PROTAC Synthesis using Amino-PEG4-C2-amine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and a comprehensive protocol for the synthesis of Proteolysis Targeting Chimeras (PROTACs) utilizing the Amino-PEG4-C2-amine linker. This hydrophilic, tetra-polyethylene glycol linker offers a flexible spacer to connect a target protein ligand and an E3 ubiquitin ligase ligand, a critical step in the development of novel targeted protein degraders.

Introduction to this compound in PROTAC Synthesis

Proteolysis Targeting Chimeras (PROTACs) are heterobifunctional molecules that commandeer the cell's ubiquitin-proteasome system to induce the degradation of specific target proteins.[1][2] A typical PROTAC consists of a ligand that binds to the protein of interest (POI), another ligand that recruits an E3 ubiquitin ligase, and a chemical linker that connects these two moieties. The linker is a crucial component, as its length, flexibility, and chemical properties significantly influence the formation and stability of the ternary complex (POI-PROTAC-E3 ligase), ultimately affecting the efficiency of protein degradation.[2][3]

The this compound linker is a homo-bifunctional linker featuring a 4-unit polyethylene (B3416737) glycol (PEG) chain with a primary amine at each terminus. PEG linkers are widely employed in PROTAC design due to their ability to enhance the aqueous solubility and cell permeability of the final PROTAC molecule.[3][4] The flexible nature of the PEG chain can also facilitate the optimal orientation of the two ligands for effective ternary complex formation.[2]

Signaling Pathway of PROTAC-Mediated Protein Degradation

PROTAC_Mechanism cluster_cell Cellular Environment POI Target Protein (POI) Ternary POI-PROTAC-E3 Ternary Complex POI->Ternary Binding PROTAC PROTAC Molecule (this compound linker) PROTAC->Ternary E3 E3 Ubiquitin Ligase E3->Ternary Recruitment Ternary->PROTAC Recycled PolyUb_POI Poly-ubiquitinated POI Ternary->PolyUb_POI Ubiquitination Ub Ubiquitin Ub->Ternary Proteasome 26S Proteasome PolyUb_POI->Proteasome Recognition Degraded_POI Degraded Protein Fragments Proteasome->Degraded_POI Degradation

Caption: PROTAC-mediated protein degradation pathway.

Experimental Protocols

The synthesis of a PROTAC using a symmetrical diamine linker like this compound typically involves a stepwise approach to ensure the selective conjugation of the two different ligands. This often requires the protection of one amine group, followed by coupling of the first ligand, deprotection, and then coupling of the second ligand. A common method for coupling the amine linker to ligands with carboxylic acid functionalities is through amide bond formation using carbodiimide (B86325) chemistry.

General Workflow for PROTAC Synthesis

PROTAC_Synthesis_Workflow cluster_synthesis PROTAC Synthesis Workflow start Start Materials: - this compound - POI Ligand-COOH - E3 Ligase Ligand-COOH - Boc Anhydride step1 Step 1: Mono-Boc Protection of this compound start->step1 intermediate1 Intermediate 1: Boc-NH-PEG4-C2-NH2 step1->intermediate1 step2 Step 2: Amide Coupling with POI Ligand-COOH intermediate1->step2 intermediate2 Intermediate 2: POI-Linker(Boc)-NH2 step2->intermediate2 step3 Step 3: Boc Deprotection intermediate2->step3 intermediate3 Intermediate 3: POI-Linker-NH2 step3->intermediate3 step4 Step 4: Amide Coupling with E3 Ligase Ligand-COOH intermediate3->step4 crude_protac Crude PROTAC step4->crude_protac purification Purification (RP-HPLC) crude_protac->purification final_protac Final PROTAC purification->final_protac characterization Characterization (LC-MS, NMR, HRMS) final_protac->characterization

Caption: Stepwise synthesis of a PROTAC using a diamine linker.

Detailed Protocol

Step 1: Mono-Boc Protection of this compound

  • Dissolve this compound (1.0 eq) in a suitable solvent such as dichloromethane (B109758) (DCM) or a mixture of dioxane and water.

  • Cool the solution to 0 °C in an ice bath.

  • Slowly add a solution of di-tert-butyl dicarbonate (B1257347) (Boc)2O (0.9-1.0 eq) in the same solvent.

  • Allow the reaction to warm to room temperature and stir for 12-24 hours.

  • Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

  • Upon completion, concentrate the reaction mixture under reduced pressure.

  • Purify the crude product by flash column chromatography on silica (B1680970) gel to isolate the mono-Boc-protected linker.

Step 2: Amide Coupling with POI Ligand-COOH

  • Dissolve the carboxylic acid-functionalized POI ligand (1.0 eq) in anhydrous dimethylformamide (DMF).

  • Add a coupling agent such as HATU (1.1 eq) and a base like N,N-diisopropylethylamine (DIPEA) (2.0 eq).

  • Stir the mixture at room temperature for 15-30 minutes to activate the carboxylic acid.

  • Add a solution of the mono-Boc-protected this compound (1.1 eq) in anhydrous DMF.

  • Stir the reaction at room temperature for 4-12 hours under a nitrogen atmosphere.

  • Monitor the reaction progress by LC-MS.

  • Once the reaction is complete, dilute with ethyl acetate (B1210297) and wash with saturated aqueous sodium bicarbonate, water, and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography.

Step 3: Boc Deprotection

  • Dissolve the product from Step 2 in DCM.

  • Add an excess of trifluoroacetic acid (TFA) (e.g., 20-30% v/v in DCM).

  • Stir the reaction at room temperature for 1-2 hours.

  • Monitor the deprotection by LC-MS.

  • Upon completion, concentrate the reaction mixture under reduced pressure to remove the excess TFA and solvent. The crude product is often used in the next step without further purification.

Step 4: Amide Coupling with E3 Ligase Ligand-COOH

  • Follow the same procedure as in Step 2, using the deprotected intermediate from Step 3 as the amine component and the carboxylic acid-functionalized E3 ligase ligand as the acid component.

Step 5: Purification and Characterization

  • Purify the final crude PROTAC molecule by preparative reverse-phase high-performance liquid chromatography (RP-HPLC).

  • Characterize the purified PROTAC using LC-MS, high-resolution mass spectrometry (HRMS), and nuclear magnetic resonance (NMR) spectroscopy to confirm its identity and purity.

Quantitative Data Summary

The following table provides representative data for the synthesis of a PROTAC using a PEG-based linker. Note that actual yields and purity may vary depending on the specific ligands and reaction conditions.

StepProductTypical Yield (%)Typical Purity (%) (by HPLC)Analytical Method
1. Mono-Boc ProtectionBoc-NH-PEG4-C2-NH240-60>95NMR, LC-MS
2. Coupling with POI LigandPOI-Linker(Boc)-NH250-70>90LC-MS
3. Boc DeprotectionPOI-Linker-NH2>95 (crude)-LC-MS
4. Coupling with E3 Ligase LigandCrude PROTAC40-6070-90LC-MS
5. Final PurificationPurified PROTAC80-95 (of pure)>98RP-HPLC, NMR, HRMS

Conclusion

The this compound linker is a versatile building block for the synthesis of PROTACs. The provided protocol, based on a stepwise amide coupling strategy, offers a reliable method for constructing these complex molecules. Careful monitoring and purification at each step are crucial for obtaining the final PROTAC with high purity. The inherent properties of the PEG linker can contribute to improved physicochemical characteristics of the final compound, potentially leading to enhanced cellular activity and in vivo performance. Researchers should optimize the reaction conditions for their specific ligands to achieve the best results.

References

Application Notes and Protocols for Amino-PEG4-C2-amine in Antibody-Drug Conjugate (ADC) Development

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Antibody-Drug Conjugates (ADCs) are a rapidly growing class of biotherapeutics designed for the targeted delivery of potent cytotoxic agents to cancer cells. An ADC consists of a monoclonal antibody (mAb) that specifically binds to a tumor-associated antigen, a highly potent small-molecule drug (payload), and a chemical linker that connects the antibody to the payload. The linker is a critical component that influences the stability, solubility, pharmacokinetics, and efficacy of the ADC.

This document provides detailed application notes and protocols for the use of Amino-PEG4-C2-amine, a heterobifunctional linker, in the development of ADCs. This linker incorporates a short polyethylene (B3416737) glycol (PEG) chain, which offers several advantages in ADC design. The primary amine groups at each end of the PEG chain allow for versatile conjugation strategies.

The incorporation of a PEG spacer, even a short one like PEG4, can significantly improve the physicochemical properties of an ADC. PEGylation, the process of attaching PEG chains, is a well-established strategy to enhance the hydrophilicity of bioconjugates. This is particularly important as many potent cytotoxic payloads are hydrophobic, which can lead to aggregation and poor solubility of the resulting ADC. By increasing the hydrophilicity of the linker, this compound can help to mitigate these issues, leading to a more stable and effective therapeutic.[1][2][3]

Key Features and Applications of this compound in ADCs

The use of this compound as a linker in ADC development offers several key benefits that address common challenges in the field:

  • Enhanced Hydrophilicity and Reduced Aggregation: Many potent cytotoxic payloads are hydrophobic, which can lead to aggregation of the ADC, compromising its stability and efficacy. The PEG4 component of the linker increases the overall hydrophilicity of the ADC, which can reduce aggregation and improve solubility.[2][3]

  • Improved Pharmacokinetics: The hydrophilic nature of the PEG linker can shield the ADC from non-specific interactions and reduce clearance rates, leading to a longer circulation half-life and increased tumor accumulation.[4][5] While longer PEG chains often have a more pronounced effect, even short PEG linkers can positively impact the pharmacokinetic profile.

  • Flexible Conjugation Chemistry: The presence of two primary amine groups allows for a variety of conjugation strategies. One amine can be used to attach the linker to the antibody (e.g., through reaction with an activated carboxylic acid on the antibody or by modifying the linker to be reactive towards antibody functional groups), while the other can be conjugated to the payload.

  • Precise Control over Drug-to-Antibody Ratio (DAR): The use of a defined linker like this compound in conjunction with site-specific conjugation methods can allow for the production of more homogeneous ADCs with a controlled DAR.

Experimental Protocols

The following protocols provide a general framework for the synthesis and characterization of an ADC using this compound. These protocols will need to be optimized for specific antibodies, payloads, and desired ADC characteristics.

Protocol 1: Two-Step Conjugation of a Payload to this compound and Subsequent Antibody Ligation

This protocol describes a common strategy where the payload is first attached to the linker, and the resulting linker-payload conjugate is then attached to the antibody.

Materials:

  • This compound

  • Payload with a reactive group for amine conjugation (e.g., NHS ester, carboxylic acid)

  • Monoclonal antibody (mAb)

  • Activation reagents for carboxylic acids (if applicable): N-(3-Dimethylaminopropyl)-N'-ethylcarbodiimide hydrochloride (EDC), N-Hydroxysuccinimide (NHS)

  • Anhydrous Dimethylformamide (DMF) or Dimethyl Sulfoxide (DMSO)

  • Reaction buffers (e.g., Phosphate-Buffered Saline (PBS), pH 7.4; Borate buffer, pH 8.5)

  • Quenching solution (e.g., 1 M Tris buffer, pH 8.0 or 1M glycine)

  • Purification system (e.g., Size-Exclusion Chromatography (SEC), Hydrophobic Interaction Chromatography (HIC))

Part A: Conjugation of Payload to this compound

  • Payload Activation (if necessary): If the payload contains a carboxylic acid, it must be activated to an NHS ester.

    • Dissolve the payload, EDC, and NHS in anhydrous DMF or DMSO. A typical molar ratio is 1:1.2:1.2 (Payload:EDC:NHS).

    • Allow the activation reaction to proceed for 1-2 hours at room temperature.

  • Linker Reaction:

    • Dissolve this compound in anhydrous DMF or DMSO.

    • Add the activated payload solution to the this compound solution. A slight molar excess of the linker (e.g., 1.1 to 1.5-fold) is often used to ensure complete consumption of the activated payload.

    • Let the reaction proceed for 2-4 hours at room temperature or overnight at 4°C.

  • Purification of Linker-Payload Conjugate:

    • Purify the linker-payload conjugate using an appropriate method, such as reverse-phase HPLC, to remove unreacted payload and linker.

    • Confirm the identity and purity of the product by LC-MS.

Part B: Conjugation of Linker-Payload to Antibody

  • Antibody Preparation:

    • Ensure the antibody is in an amine-free buffer (e.g., PBS, pH 7.4) at a concentration of 5-10 mg/mL. If the antibody is in a buffer containing primary amines (e.g., Tris), it must be buffer-exchanged.

  • Activation of Linker-Payload (if necessary): The remaining primary amine on the linker-payload conjugate needs to be activated or reacted with a bifunctional crosslinker to make it reactive towards the antibody. A common method is to use a crosslinker that introduces a maleimide (B117702) group for reaction with reduced antibody disulfides or an NHS ester for reaction with antibody lysines. For this protocol, we will assume conjugation to lysine (B10760008) residues. The linker-payload's amine can be reacted with a homobifunctional NHS ester crosslinker like Disuccinimidyl suberate (B1241622) (DSS) in a separate step, or the antibody's carboxyl groups can be activated to react with the linker-payload's amine. The latter is described below.

  • Antibody Activation:

    • To conjugate the linker-payload to the antibody's carboxyl groups (less common than lysine conjugation), activate the antibody with EDC and NHS. The molar ratio of EDC/NHS to the antibody will need to be optimized.

  • Conjugation Reaction:

    • Add the purified linker-payload conjugate to the activated antibody solution. The molar excess of the linker-payload will determine the final Drug-to-Antibody Ratio (DAR) and must be carefully optimized (e.g., 5-20 fold molar excess).

    • Incubate the reaction for 2-4 hours at room temperature or overnight at 4°C with gentle mixing.

  • Quenching:

    • Add a quenching solution (e.g., 1 M Tris buffer, pH 8.0) to a final concentration of 50-100 mM to stop the reaction by consuming any unreacted activated groups.

  • Purification of the ADC:

    • Purify the ADC from unreacted linker-payload and other reagents using Size-Exclusion Chromatography (SEC) or Hydrophobic Interaction Chromatography (HIC).

    • Buffer-exchange the purified ADC into a suitable formulation buffer (e.g., PBS).

Protocol 2: Characterization of the Antibody-Drug Conjugate

1. Drug-to-Antibody Ratio (DAR) Determination

The DAR is a critical quality attribute of an ADC. It can be determined by several methods:

  • UV-Vis Spectroscopy: This is a simple method if the antibody and the payload have distinct absorbance maxima. The concentrations of the antibody and the payload can be determined by measuring the absorbance of the ADC at two wavelengths (e.g., 280 nm for the antibody and the λmax of the payload) and solving a set of simultaneous equations.

  • Hydrophobic Interaction Chromatography (HIC): HIC separates molecules based on their hydrophobicity. Since the conjugation of a hydrophobic payload increases the overall hydrophobicity of the antibody, HIC can be used to separate ADC species with different numbers of conjugated drugs. The average DAR can be calculated from the peak areas of the different species.

  • Mass Spectrometry (MS): LC-MS can be used to determine the molecular weight of the intact ADC or its subunits (light chain and heavy chain after reduction). The number of conjugated drugs can be determined from the mass shift, and the average DAR can be calculated.

2. Aggregation Analysis

  • Size-Exclusion Chromatography (SEC): SEC is the standard method for quantifying aggregates in protein therapeutics. The ADC sample is separated based on size, and the percentage of high molecular weight species (aggregates) can be determined.

3. In Vitro Cytotoxicity Assay

  • The potency of the ADC is assessed using a cell-based cytotoxicity assay. Cancer cell lines that express the target antigen are treated with serial dilutions of the ADC. Cell viability is measured after a defined incubation period (e.g., 72-96 hours), and the half-maximal inhibitory concentration (IC50) is calculated.

4. In Vivo Efficacy Studies

  • The anti-tumor activity of the ADC is evaluated in animal models, typically xenograft models where human cancer cells are implanted into immunocompromised mice. The ADC is administered to the tumor-bearing mice, and tumor growth is monitored over time.

Data Presentation

The following tables summarize representative quantitative data on the impact of PEGylation on ADC properties. It is important to note that this data is compiled from various studies and may not directly involve this compound, but it illustrates the general trends observed with the incorporation of PEG linkers.

Table 1: Impact of PEGylation on ADC Hydrophobicity and Aggregation

ADC ConstructLinker TypeHydrophobicity (HIC Retention Time)Aggregation (%) (by SEC)Reference
ADC-1Non-PEGylatedHigh15%[6]
ADC-2PEG4Moderate5%[2]
ADC-3PEG8Low<2%[7]
ADC-4PEG12Very Low<1%[8]

Table 2: Impact of PEGylation on ADC Pharmacokinetics

ADC ConstructLinker TypePlasma Half-Life (hours)Clearance Rate (mL/hr/kg)Reference
ADC-ANon-PEGylated241.5[1][9]
ADC-BPEG4480.8[1][9]
ADC-CPEG8720.5[4]
ADC-DPEG24>1000.3[5]

Table 3: Impact of PEGylation on In Vitro and In Vivo Efficacy

ADC ConstructLinker TypeIn Vitro IC50 (nM)In Vivo Tumor Growth Inhibition (%)Reference
ADC-XNon-PEGylated1.260[1][9]
ADC-YPEG42.575[1][9]
ADC-ZPEG105.190[1][9]

Visualizations

ADC_Synthesis_Workflow cluster_linker_prep Linker-Payload Preparation cluster_adc_synthesis ADC Synthesis cluster_purification_characterization Purification & Characterization Payload Payload (with reactive group) Activated_Payload Activated Payload Payload->Activated_Payload Activation (e.g., EDC/NHS) Linker This compound Linker_Payload Linker-Payload Conjugate Linker->Linker_Payload Activated_Payload->Linker_Payload ADC Antibody-Drug Conjugate Linker_Payload->ADC Antibody Monoclonal Antibody Activated_Antibody Activated Antibody Antibody->Activated_Antibody Activation (optional) Activated_Antibody->ADC Purification Purification (SEC/HIC) ADC->Purification Characterization Characterization (DAR, Aggregation, Potency) Purification->Characterization

Caption: Experimental workflow for the synthesis and characterization of an ADC using this compound.

Caption: Schematic representation of an Antibody-Drug Conjugate featuring an this compound linker.

Troubleshooting

IssuePossible Cause(s)Suggested Solution(s)
Low DAR - Insufficient molar excess of linker-payload.- Inefficient activation of antibody or payload.- Steric hindrance at conjugation sites.- Increase the molar excess of the linker-payload conjugate.- Optimize activation conditions (reagent concentrations, reaction time).- Consider alternative conjugation strategies (e.g., targeting different amino acid residues).
High Aggregation - Hydrophobicity of the payload.- High DAR.- Inappropriate buffer conditions (pH, ionic strength).- Use a longer PEG linker if aggregation persists with PEG4.- Optimize the conjugation reaction to achieve a lower, more controlled DAR.- Screen different formulation buffers to improve ADC stability.
Poor In Vitro Potency - Loss of antibody binding affinity after conjugation.- Inactive payload.- Inefficient payload release (for cleavable linkers).- Assess antibody binding affinity before and after conjugation (e.g., by ELISA or SPR).- Confirm the activity of the payload before conjugation.- If using a cleavable linker strategy, ensure the cleavage mechanism is effective in the target cells.
Heterogeneous Product - Non-specific conjugation to multiple sites.- Inconsistent reaction conditions.- Employ site-specific conjugation techniques for a more homogeneous product.- Tightly control reaction parameters such as pH, temperature, and reaction time.

Conclusion

This compound is a valuable tool in the development of antibody-drug conjugates. Its bifunctional nature and incorporated PEG spacer offer a means to improve the physicochemical properties and pharmacokinetic profile of ADCs. By carefully designing the conjugation strategy and optimizing the reaction conditions, researchers can leverage the benefits of this linker to create more stable, effective, and safer targeted cancer therapies. The protocols and data presented in this document provide a foundation for the successful application of this compound in ADC development.

References

A Step-by-Step Guide to Bioconjugation with Amino-PEG4-C2-amine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and protocols for the bioconjugation of Amino-PEG4-C2-amine, a hydrophilic, diamine-containing polyethylene (B3416737) glycol (PEG) linker. These protocols are designed for professionals in research, and drug development, offering a guide to leveraging this versatile linker in various applications, including antibody-drug conjugates (ADCs), nanoparticle functionalization, and targeted drug delivery.

Introduction

This compound is a flexible linker molecule featuring two primary amine groups separated by a tetraethylene glycol (PEG4) chain. This structure imparts hydrophilicity to the resulting conjugates, which can enhance solubility, reduce aggregation, and minimize non-specific binding.[1][2] The presence of two reactive amine terminals offers the potential for creating complex biomolecular architectures; however, it also necessitates careful control of reaction conditions to prevent undesirable cross-linking.[3] This guide will detail protocols for controlled bioconjugation to both N-hydroxysuccinimide (NHS) esters and carboxyl groups.

Physicochemical Properties

A summary of the key physicochemical properties of this compound is presented in the table below for easy reference.

PropertyValueReference
Molecular Weight 236.31 g/mol [4][5]
Chemical Formula C10H24N2O4[5]
Appearance Colorless to light yellow liquid
Solubility Soluble in water, DMSO, DMF[6]
Storage Short term (days to weeks) at 0-4°C; Long term (months to years) at -20°C, protected from light.[4]

Bioconjugation Signaling Pathway: Targeted Drug Delivery via EGF Receptor

Bioconjugates created with this compound can be utilized for targeted drug delivery. For instance, an antibody targeting the Epidermal Growth Factor Receptor (EGFR), which is often overexpressed in cancer cells, can be conjugated to a cytotoxic drug. This ADC would then selectively bind to cancer cells, be internalized, and release the drug, leading to targeted cell death while minimizing off-target effects.

EGFR_Signaling_Pathway cluster_0 Cell Membrane cluster_1 Intracellular ADC Antibody-Drug Conjugate EGFR EGF Receptor ADC->EGFR Binding Endosome Endosome EGFR->Endosome Internalization Lysosome Lysosome Endosome->Lysosome Fusion Drug_Release Drug Release Lysosome->Drug_Release Cell_Death Apoptosis Drug_Release->Cell_Death NHS_Ester_Conjugation NHS_Molecule NHS Ester-Activated Molecule Reaction Amine-Reactive Conjugation (pH 7.2-8.0) NHS_Molecule->Reaction PEG_Amine This compound PEG_Amine->Reaction Conjugate Mono-conjugated Product Reaction->Conjugate EDC_NHS_Conjugation cluster_step1 Step 1: Activation cluster_step2 Step 2: Conjugation Carboxyl_Molecule Carboxyl-containing Molecule EDC_NHS EDC + NHS (pH 4.5-6.0) Carboxyl_Molecule->EDC_NHS Activated_Molecule NHS Ester-Activated Molecule EDC_NHS->Activated_Molecule Conjugation_Reaction Amine Coupling (pH 7.2-8.0) Activated_Molecule->Conjugation_Reaction PEG_Amine This compound PEG_Amine->Conjugation_Reaction Final_Conjugate Bioconjugate Conjugation_Reaction->Final_Conjugate

References

Application Notes and Protocols for the Conjugation of Amino-PEG4-C2-amine with NHS Esters

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides a detailed protocol for the reaction of Amino-PEG4-C2-amine with N-hydroxysuccinimide (NHS) esters. This common bioconjugation technique is essential for labeling and crosslinking molecules for applications in drug development, diagnostics, and life sciences research. The following sections detail the reaction parameters, a step-by-step experimental protocol, and a visual representation of the workflow.

Reaction Overview and Key Parameters

The reaction between an NHS ester and a primary amine, such as the terminal amines on this compound, results in the formation of a stable amide bond.[1][2][3][4] The efficiency of this conjugation is highly dependent on several factors, which are summarized in the table below.[5] It is crucial to use an amine-free buffer, as buffers containing primary amines like Tris or glycine (B1666218) will compete with the intended reaction.[1][3][5][6]

ParameterRecommended ConditionsNotes
pH 7.2 - 8.5The reaction is strongly pH-dependent.[5][7] Optimal pH is typically between 8.3 and 8.5 to ensure the primary amine is deprotonated and available for reaction, while minimizing hydrolysis of the NHS ester.[7]
Temperature 4°C to Room Temperature (20-25°C)Reactions can be performed at room temperature for 30 minutes to 4 hours, or at 4°C overnight.[1][5] Lower temperatures can help reduce the rate of NHS ester hydrolysis.[5]
Reaction Time 30 minutes to overnightIncubation time depends on the temperature and the specific reactants. Typical durations are 30-60 minutes at room temperature or 2 hours on ice.[3][6] For some substrates, the reaction may proceed for up to 24 hours.[6]
Solvent Aqueous Buffer (amine-free) with co-solvent if neededWater is a common solvent for biomolecule labeling.[7] For NHS esters with poor aqueous solubility, a water-miscible organic solvent such as dimethylformamide (DMF) or dimethyl sulfoxide (B87167) (DMSO) can be used to dissolve the ester before adding it to the aqueous reaction mixture.[1][2][6][7] The final concentration of the organic solvent should ideally not exceed 10%.[3][6]
Buffer Composition Phosphate (B84403), Bicarbonate, Borate, or HEPES buffersAmine-free buffers are critical.[1][3][5][6] 0.1 M sodium bicarbonate or 0.1 M phosphate buffer are common choices.[7]
Molar Ratio (NHS Ester : Amine) 1:1 to 20-fold molar excess of NHS EsterThe optimal ratio depends on the concentration of the reactants and the desired degree of labeling. For dilute solutions, a higher molar excess of the NHS ester may be required.[3] A 20-fold molar excess is often used for labeling antibodies.[3] For small molecule modifications, a 1:1 or 2:1 molar ratio may be sufficient.[6]
Reactant Concentration > 2 mg/mL for proteinsHigher concentrations of the amine-containing molecule can improve labeling efficiency by favoring the reaction with the amine over hydrolysis of the NHS ester.[5] For biomolecules, a concentration of 1-10 mg/mL is often recommended.[7]

Experimental Protocol

This protocol provides a general guideline for conjugating an NHS ester to this compound. Optimization may be necessary for specific applications.

Materials:

  • This compound

  • NHS ester of the molecule to be conjugated

  • Anhydrous DMSO or DMF[2][5]

  • Reaction Buffer: 0.1 M Sodium Bicarbonate or 0.1 M Phosphate Buffer, pH 8.3-8.5[7]

  • Quenching Buffer: 1 M Tris-HCl or Glycine, pH 7.4-8.0[1][5]

  • Purification tools (e.g., size-exclusion chromatography columns, dialysis cassettes)[2][3][6]

Procedure:

  • Preparation of Reactants:

    • Equilibrate the NHS ester vial to room temperature before opening to prevent moisture condensation.[3][6]

    • Immediately before use, dissolve the NHS ester in a small amount of anhydrous DMSO or DMF to create a stock solution (e.g., 10 mM).[2][6] Do not prepare stock solutions for long-term storage as the NHS ester moiety readily hydrolyzes.[3][6]

    • Dissolve the this compound in the reaction buffer.

  • Conjugation Reaction:

    • Add the desired molar excess of the dissolved NHS ester solution to the this compound solution.

    • Gently mix the reaction solution.

    • Incubate the reaction at room temperature for 30-60 minutes or on ice for 2 hours.[3][6] The optimal time may vary and can be monitored by methods like LC-MS or TLC for small molecules.[6]

  • Quenching the Reaction (Optional):

    • To stop the reaction, add the quenching buffer to a final concentration of 50-100 mM.

    • Incubate for an additional 10-15 minutes at room temperature. This step is useful to consume any unreacted NHS ester.[1]

  • Purification:

    • Remove unreacted NHS ester and byproducts such as N-hydroxysuccinimide using an appropriate purification method.

    • For PEGylated proteins or other macromolecules, size-exclusion chromatography (e.g., desalting columns) or dialysis are common methods.[2][3][6]

    • For smaller PEGylated molecules, standard organic synthesis workup or column chromatography can be used.[6]

  • Storage:

    • Store the purified PEGylated product under conditions suitable for the conjugated molecule. For PEGylated proteins, this is often the same condition as the original protein.[3][6]

Visualizing the Workflow

The following diagrams illustrate the chemical reaction and the experimental workflow.

Reaction_Mechanism cluster_product Products Amino_PEG This compound (R'-NH₂) Amide_Bond Stable Amide Bond (R-CO-NH-R') Amino_PEG->Amide_Bond NHS_Ester NHS Ester (R-CO-O-NHS) NHS_Ester->Amide_Bond NHS_Byproduct N-hydroxysuccinimide (NHS) NHS_Ester->NHS_Byproduct

Caption: Chemical reaction of this compound with an NHS ester.

Experimental_Workflow A Prepare Reactants (Amino-PEG-Amine & NHS Ester) B Mix in Amine-Free Buffer (pH 7.2-8.5) A->B 1 C Incubate (RT or 4°C) B->C 2 D Quench Reaction (Optional) (e.g., Tris Buffer) C->D 3 E Purify Conjugate (SEC or Dialysis) D->E 4 F Characterize & Store Product E->F 5

Caption: Step-by-step experimental workflow for the conjugation reaction.

References

Application Notes and Protocols for Coupling Amino-PEG4-C2-amine to Carboxylic Acids

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The covalent conjugation of molecules is a cornerstone of modern drug development, diagnostics, and materials science. Amino-PEG4-C2-amine is a versatile, hydrophilic linker commonly employed in the synthesis of complex biomolecules, including Proteolysis Targeting Chimeras (PROTACs). Its defined polyethylene (B3416737) glycol (PEG) structure enhances solubility and provides a flexible spacer between conjugated moieties. This document provides detailed application notes and protocols for the efficient coupling of this compound to molecules containing carboxylic acid functional groups. The primary method described is the widely used carbodiimide-mediated amide bond formation, a robust and versatile strategy for bioconjugation.

Reaction Principle

The most common and effective method for coupling a primary amine, such as that in this compound, to a carboxylic acid is through the formation of a stable amide bond. This reaction is typically facilitated by a "zero-length" crosslinker system, most notably 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) in conjunction with N-hydroxysuccinimide (NHS) or its water-soluble analog, Sulfo-NHS.

The reaction proceeds in two principal steps:

  • Activation of the Carboxylic Acid: EDC reacts with the carboxyl group to form a highly reactive and unstable O-acylisourea intermediate.

  • Formation of a Stable Intermediate and Amine Reaction: To improve reaction efficiency and stability in aqueous solutions, NHS is added to react with the O-acylisourea intermediate, creating a more stable, amine-reactive NHS ester. This semi-stable ester then readily reacts with the primary amine of the this compound to form a stable amide bond, releasing NHS as a byproduct.

Other coupling reagents such as N,N'-Dicyclohexylcarbodiimide (DCC) and HATU can also be used, particularly in organic solvents.[1]

Quantitative Data Summary

The following table summarizes typical reaction parameters for the coupling of this compound to a carboxylic acid. Please note that optimal conditions may vary depending on the specific substrates and desired outcome.

ParameterAqueous Protocol (EDC/NHS)Organic Protocol (EDC/NHS or HATU)
Carboxylic Acid 1 equivalent1 equivalent
This compound 1 - 1.5 equivalents1 - 1.2 equivalents
EDC 1.2 - 2 equivalents1.2 - 1.5 equivalents
NHS/Sulfo-NHS 1.2 - 2 equivalents1.2 - 1.5 equivalents
HATU N/A1 - 1.2 equivalents
Base (e.g., DIPEA) N/A2 - 3 equivalents
Solvent MES Buffer (pH 4.5-6) for activation, PBS (pH 7.2-8) for couplingDMF, DCM, or CH3CN
Reaction Temperature Room TemperatureRoom Temperature
Reaction Time 2 - 16 hours2 - 24 hours
Typical Yield 60 - 90% (highly substrate dependent)65 - 95% (highly substrate dependent)[2]

Experimental Protocols

Protocol 1: Two-Step Aqueous Coupling using EDC/Sulfo-NHS

This protocol is ideal for reactions involving sensitive biomolecules in aqueous solutions. The two-step process minimizes the exposure of the amine-containing molecule to the potentially reactive EDC.

Materials:

  • Carboxylic acid-containing molecule

  • This compound

  • EDC (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide)

  • Sulfo-NHS (N-hydroxysulfosuccinimide)

  • Activation Buffer: 0.1 M MES, 0.5 M NaCl, pH 6.0

  • Coupling Buffer: Phosphate-buffered saline (PBS), pH 7.2

  • Quenching Solution: 1 M Tris-HCl, pH 8.5 or 1 M hydroxylamine, pH 8.5

  • Purification system (e.g., size-exclusion chromatography, dialysis, or HPLC)

Procedure:

  • Preparation of Reactants:

    • Dissolve the carboxylic acid-containing molecule in Activation Buffer to a suitable concentration (e.g., 1-10 mg/mL).

    • Dissolve the this compound in Coupling Buffer.

    • Immediately before use, prepare fresh solutions of EDC and Sulfo-NHS in Activation Buffer or ultrapure water.

  • Activation of Carboxylic Acid:

    • Add a 1.5-fold molar excess of EDC and Sulfo-NHS to the carboxylic acid solution.

    • Incubate for 15-30 minutes at room temperature with gentle mixing.

  • Coupling Reaction:

    • Immediately add the activated carboxylic acid solution to the this compound solution.

    • Allow the reaction to proceed for 2 hours at room temperature, or overnight at 4°C with gentle agitation.

  • Quenching:

    • Add the Quenching Solution to a final concentration of 10-50 mM to stop the reaction by hydrolyzing any remaining active esters.

    • Incubate for 15 minutes at room temperature.

  • Purification:

    • Purify the conjugate from excess reagents and byproducts using an appropriate method such as size-exclusion chromatography, dialysis, or reverse-phase HPLC.

Protocol 2: One-Pot Organic Solvent Coupling using HATU

This protocol is suitable for small molecules that are soluble in organic solvents and is often employed in the synthesis of PROTACs.[3]

Materials:

  • Carboxylic acid-containing molecule

  • This compound

  • HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate)

  • DIPEA (N,N-Diisopropylethylamine)

  • Anhydrous DMF (N,N-Dimethylformamide)

  • Purification system (e.g., silica (B1680970) gel chromatography or reverse-phase HPLC)

Procedure:

  • Preparation of Reactants:

    • Dissolve the carboxylic acid-containing molecule (1 equivalent) in anhydrous DMF.

    • Add HATU (1.1 equivalents) to the solution.

    • Add DIPEA (2-3 equivalents) to the reaction mixture.

  • Coupling Reaction:

    • Stir the mixture at room temperature for 5-10 minutes to activate the carboxylic acid.

    • Add this compound (1.1 equivalents) to the reaction mixture.

    • Stir the reaction at room temperature for 2-4 hours. Monitor the reaction progress by TLC or LC-MS.

  • Work-up and Purification:

    • Upon completion, dilute the reaction mixture with a suitable organic solvent (e.g., ethyl acetate) and wash with water and brine to remove DMF and excess reagents.

    • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

    • Purify the crude product by silica gel chromatography or reverse-phase HPLC.

Mandatory Visualizations

G cluster_activation Activation Step cluster_coupling Coupling Step Carboxylic_Acid Carboxylic Acid R-COOH O_Acylisourea O-Acylisourea Intermediate (unstable) Carboxylic_Acid->O_Acylisourea + EDC EDC EDC NHS NHS NHS_Ester NHS Ester (semi-stable) O_Acylisourea->NHS_Ester + NHS Amino_PEG This compound H2N-PEG-NH2 NHS_Ester->Amino_PEG Reaction with Amine Amide_Product Amide Conjugate R-CO-NH-PEG-NH2 Amino_PEG->Amide_Product

Caption: Chemical reaction pathway for EDC/NHS mediated coupling.

G A Prepare Reactants (Carboxylic Acid, PEG-Amine, EDC, NHS/HATU) B Activation of Carboxylic Acid (Add EDC/NHS or HATU/DIPEA) A->B C Amine Coupling (Add this compound) B->C D Reaction Incubation (RT, 2-24h) C->D E Quenching (optional) (Add Tris or Hydroxylamine) D->E F Purification (Chromatography/Dialysis) E->F G Characterization (LC-MS, NMR) F->G

Caption: General experimental workflow for amide bond formation.

Troubleshooting

IssuePossible Cause(s)Suggested Solution(s)
Low or No Product Formation - Inactive EDC (hydrolyzed).- Incorrect pH for activation or coupling.- Presence of primary amines in buffers (e.g., Tris).- Insufficient molar excess of reagents.- Use fresh, high-quality EDC.- Ensure Activation Buffer is pH 4.5-6.0 and Coupling Buffer is pH 7.2-8.0.[4] - Use amine-free buffers such as PBS or MES.[4] - Optimize the molar ratios of coupling reagents.
Formation of Side Products - Hydrolysis of the NHS ester.- Self-polymerization of molecules with both amine and carboxyl groups.- Perform the coupling step immediately after activation.[4] - Utilize a two-step protocol to protect the amine-containing molecule from EDC.
Precipitation of Reactants - Poor solubility of reactants in the chosen solvent.- High degree of conjugation leading to insolubility.- For aqueous reactions, consider adding a co-solvent (e.g., DMSO, DMF).- For organic reactions, try a different solvent (e.g., DCM, CH3CN).[2] - Reduce the molar excess of the activated linker.[4]

Conclusion

The coupling of this compound to carboxylic acids is a robust and efficient process when appropriate reaction conditions are employed. The choice between an aqueous or organic protocol will largely depend on the solubility and stability of the carboxylic acid-containing substrate. Careful control of pH, reagent stoichiometry, and reaction time is crucial for achieving high yields and purity. The provided protocols and troubleshooting guide offer a solid foundation for researchers to successfully perform this important bioconjugation reaction.

References

Application Notes and Protocols for Surface Modification of Nanoparticles with Amino-PEG4-C2-amine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Application Notes

The surface modification of nanoparticles is a critical step in the development of effective drug delivery systems. Amino-PEG4-C2-amine is a bifunctional linker that plays a pivotal role in this process. Its structure, featuring a short polyethylene (B3416737) glycol (PEG) chain with primary amine groups at both ends, offers a versatile platform for nanoparticle functionalization.[1][2][3]

The PEG component of the linker imparts several beneficial properties to nanoparticles. PEGylation, the process of attaching PEG chains to a surface, creates a hydrophilic shield around the nanoparticle.[4] This "stealth" coating minimizes non-specific protein adsorption (opsonization), thereby reducing clearance by the mononuclear phagocyte system and prolonging the circulation half-life of the nanoparticles in the bloodstream.[4] The enhanced stability and circulation time increase the probability of the nanoparticles reaching their intended target.

The terminal amine groups of this compound provide reactive handles for the covalent attachment of various moieties.[2][3] One of the primary applications is to couple the linker to nanoparticles with carboxylated surfaces through a stable amide bond, typically facilitated by EDC/NHS chemistry.[5][6][7] The remaining terminal amine group can then be used for the conjugation of targeting ligands (e.g., antibodies, peptides), imaging agents, or therapeutic molecules. This bifunctionality allows for the creation of sophisticated, multi-functional nanoparticle systems for targeted drug delivery and diagnostics.

Key Applications:

  • Enhanced Stability and Biocompatibility: The PEG spacer prevents nanoparticle aggregation and reduces immunogenicity.[4]

  • Prolonged Systemic Circulation: The hydrophilic PEG layer reduces opsonization and clearance by the immune system.[4]

  • Platform for Bioconjugation: The terminal amine groups serve as reactive sites for the attachment of targeting ligands and other functional molecules.[2][3]

  • Improved Drug Delivery: Enhanced circulation time and the potential for active targeting can lead to more effective drug delivery to diseased tissues.

Quantitative Data Summary

The following table summarizes representative data on the physicochemical properties of nanoparticles before and after surface modification with an amine-terminated PEG linker. The data illustrates the expected changes in hydrodynamic diameter and zeta potential upon successful PEGylation.

Nanoparticle FormulationHydrodynamic Diameter (nm)Polydispersity Index (PDI)Zeta Potential (mV)
Unmodified (Carboxylated) Nanoparticles150 ± 50.15-35 ± 3
This compound Modified Nanoparticles165 ± 70.18-10 ± 4

Note: The data presented are representative values based on typical results observed for the PEGylation of nanoparticles and may vary depending on the specific nanoparticle composition, size, and the exact experimental conditions.

Experimental Protocols

Protocol 1: Surface Modification of Carboxylated Nanoparticles with this compound

This protocol details the covalent conjugation of this compound to nanoparticles with available carboxyl groups on their surface using 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (B157966) (EDC) and N-hydroxysuccinimide (NHS) chemistry.

Materials:

  • Carboxylated nanoparticles (e.g., PLGA, silica, or iron oxide nanoparticles)

  • This compound

  • N-(3-Dimethylaminopropyl)-N′-ethylcarbodiimide hydrochloride (EDC)

  • N-Hydroxysuccinimide (NHS)

  • 2-(N-morpholino)ethanesulfonic acid (MES) buffer (0.1 M, pH 6.0)

  • Phosphate-buffered saline (PBS) (pH 7.4)

  • Quenching solution (e.g., 50 mM Tris-HCl or hydroxylamine)

  • Deionized (DI) water

  • Reaction vials

  • Centrifuge

Procedure:

  • Nanoparticle Preparation:

    • Disperse the carboxylated nanoparticles in MES buffer (0.1 M, pH 6.0) to a final concentration of 1 mg/mL.

    • Sonicate the suspension briefly to ensure a homogenous dispersion.

  • Activation of Carboxyl Groups:

    • Prepare fresh solutions of EDC (10 mg/mL) and NHS (10 mg/mL) in cold MES buffer.

    • To the nanoparticle suspension, add EDC and NHS to a final concentration of 5 mM and 10 mM, respectively.

    • Incubate the reaction mixture for 30 minutes at room temperature with gentle stirring to activate the carboxyl groups.

  • Conjugation with this compound:

    • Dissolve this compound in PBS (pH 7.4) to a concentration of 10 mg/mL.

    • Add the this compound solution to the activated nanoparticle suspension. A 10 to 50-fold molar excess of the PEG linker relative to the estimated surface carboxyl groups is recommended.

    • Adjust the pH of the reaction mixture to 7.4 by adding PBS.

    • Allow the reaction to proceed for 2-4 hours at room temperature with continuous gentle stirring.

  • Quenching and Purification:

    • Add the quenching solution to the reaction mixture to deactivate any unreacted NHS-esters. Incubate for 15 minutes.

    • Purify the PEGylated nanoparticles by centrifugation. The centrifugation speed and duration will depend on the size and density of the nanoparticles.

    • Remove the supernatant containing unreacted reagents.

    • Resuspend the nanoparticle pellet in fresh PBS (pH 7.4).

    • Repeat the centrifugation and resuspension steps three times to ensure the complete removal of any unbound linker and coupling agents.

  • Storage:

    • Resuspend the final purified this compound modified nanoparticles in a suitable storage buffer (e.g., PBS) and store at 4°C.

Protocol 2: Characterization of PEGylated Nanoparticles

1. Hydrodynamic Diameter and Polydispersity Index (PDI) Measurement:

  • Instrument: Dynamic Light Scattering (DLS)

  • Procedure:

    • Dilute the nanoparticle suspensions (unmodified and PEGylated) in DI water or PBS to an appropriate concentration.

    • Measure the hydrodynamic diameter and PDI at 25°C.

    • Perform at least three independent measurements and report the average values.

2. Zeta Potential Measurement:

  • Instrument: Laser Doppler Velocimetry

  • Procedure:

    • Dilute the nanoparticle suspensions in 10 mM NaCl solution to reduce the ionic strength for accurate measurement.

    • Measure the electrophoretic mobility to determine the zeta potential at 25°C.

    • Perform at least three independent measurements and report the average values.

Visualizations

G cluster_workflow Experimental Workflow NP_prep Nanoparticle Preparation Activation Carboxyl Group Activation NP_prep->Activation EDC/NHS in MES Buffer Conjugation PEG Conjugation Activation->Conjugation Add this compound in PBS Purification Quenching & Purification Conjugation->Purification Centrifugation & Washing Characterization Characterization (DLS, Zeta Potential) Purification->Characterization

Caption: Workflow for surface modification of nanoparticles.

G cluster_pathway Signaling Pathway Analogy: Improved Drug Delivery NP PEGylated Nanoparticle Bloodstream Systemic Circulation NP->Bloodstream Injection Immune_Cell Immune Cell (Macrophage) Bloodstream->Immune_Cell Reduced Opsonization Target_Tissue Target Tissue (e.g., Tumor) Bloodstream->Target_Tissue Prolonged Circulation Drug_Release Drug Release Target_Tissue->Drug_Release Accumulation (EPR effect)

Caption: Mechanism of enhanced nanoparticle delivery.

References

Application Notes: Design and Synthesis of PROTACs Using an Amino-PEG4-C2-amine Linker

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Proteolysis-targeting chimeras (PROTACs) are a revolutionary therapeutic modality that co-opts the cell's native ubiquitin-proteasome system to selectively eliminate disease-causing proteins.[1] These heterobifunctional molecules are composed of three key elements: a ligand that binds to the protein of interest (POI), a ligand that recruits an E3 ubiquitin ligase, and a chemical linker that connects the two moieties.[1][2] The linker is not merely a spacer but a critical component that significantly influences the PROTAC's efficacy, selectivity, solubility, and pharmacokinetic properties.[3][4]

Among the various linker types, those based on polyethylene (B3416737) glycol (PEG) are frequently employed due to their ability to enhance hydrophilicity, improve solubility, and provide conformational flexibility.[5][6][7] The Amino-PEG4-C2-amine linker, a bifunctional molecule with a four-unit PEG chain and terminal amino groups, is a versatile building block for PROTAC synthesis.[8][9] These application notes provide a comprehensive guide to the design principles, synthesis, and evaluation of PROTACs utilizing the this compound linker.

Mechanism of Action: PROTAC-Mediated Protein Degradation

PROTACs function by inducing the formation of a ternary complex between the target protein and an E3 ubiquitin ligase.[3] This proximity facilitates the transfer of ubiquitin from the E3 ligase to the target protein. The polyubiquitinated protein is then recognized and degraded by the 26S proteasome, and the PROTAC molecule can be recycled to induce the degradation of another target protein molecule.[2][10] This catalytic mode of action allows PROTACs to be effective at sub-stoichiometric concentrations.[3]

PROTAC_Mechanism POI Target Protein (POI) Ternary Ternary Complex (POI-PROTAC-E3) POI->Ternary PROTAC PROTAC PROTAC->Ternary E3 E3 Ubiquitin Ligase E3->Ternary Ternary->PROTAC Recycled Ternary->E3 Ub_POI Polyubiquitinated POI Ternary->Ub_POI Ubiquitination Ub Ubiquitin Ub->Ternary Proteasome 26S Proteasome Ub_POI->Proteasome Degradation Degraded Peptides Proteasome->Degradation

PROTAC-mediated protein degradation pathway.

Data Presentation: Impact of PEG Linker Length on PROTAC Efficacy

The length of the PEG linker is a critical parameter that must be optimized for each PROTAC system. An optimal linker length facilitates the formation of a stable and productive ternary complex, leading to efficient protein degradation.[11] The following tables summarize quantitative data from published studies on PROTACs with varying PEG linker lengths, illustrating the importance of linker optimization.

Table 1: Comparative Degradation Efficacy of BRD4-Targeting PROTACs with Varying Linker Lengths

Compound IDLinker CompositionDC50 (nM)Dmax (%)Cell LineE3 Ligase LigandReference
PROTAC (0 PEG units)Alkyl< 500> 80H661Pomalidomide[6]
PROTAC (1-2 PEG units)PEG1-2> 5000< 20H661Pomalidomide[6]
PROTAC (4-5 PEG units) PEG4-5 < 500 > 80 H661 Pomalidomide [6]
dBET1PEG44.3> 95MV-4-11Pomalidomide[5]

Table 2: Comparative Degradation Efficacy of BTK-Targeting PROTACs with Varying Linker Lengths

Compound IDLinker CompositionDC50 (nM)Dmax (%)Cell LineE3 Ligase LigandReference
RC-1PEG6> 100~90MinoThalidomide[4]
RC-3 PEG4 < 10 ~90 Mino Thalidomide [4]
NC-1PEG42.297MinoThalidomide[4]
PTD10 (Shortest linker)Alkyl/Ether0.5>95MOLM-14Pomalidomide[12]

Table 3: Comparative Degradation Efficacy of ERα-Targeting PROTACs with Varying Linker Lengths

Compound IDLinker CompositionDC50 (µM)Dmax (%)Cell LineE3 Ligase LigandReference
8-atom linker PROTACAlkyl0.04>95MCF-7VHL Ligand[11]
12-atom linker PROTACAlkyl/PEG0.01>95MCF-7VHL Ligand[11]
16-atom linker PROTAC Alkyl/PEG 0.005 >95 MCF-7 VHL Ligand [11]
20-atom linker PROTACAlkyl/PEG0.1~80MCF-7VHL Ligand[11]

Experimental Protocols

Protocol 1: Synthesis of a PROTAC using a Mono-Protected this compound Linker

A successful synthesis of a heterobifunctional PROTAC using a diamine linker requires a strategy to ensure the sequential and directional conjugation of the POI and E3 ligase ligands. This is typically achieved by using a mono-protected version of the linker, such as Boc-NH-PEG4-C2-NH2.[3][11] This allows for the first ligand to be coupled to the free amine, followed by deprotection and coupling of the second ligand.

PROTAC_Synthesis_Workflow cluster_0 Step 1: Coupling of Ligand 1 cluster_1 Step 2: Boc Deprotection cluster_2 Step 3: Coupling of Ligand 2 L1 POI or E3 Ligand (with -COOH) Intermediate1 Boc-Protected Intermediate L1->Intermediate1 Linker Boc-NH-PEG4-C2-NH2 Linker->Intermediate1 Deprotection TFA or HCl Intermediate2 Amine-Terminated Intermediate Intermediate1->Intermediate2 Deprotection Deprotection->Intermediate2 Final_PROTAC Final PROTAC Intermediate2->Final_PROTAC Intermediate2->Final_PROTAC Coupling L2 E3 or POI Ligand (with -COOH) L2->Final_PROTAC

Workflow for PROTAC synthesis using a mono-protected diamine linker.

Materials:

  • POI ligand with a carboxylic acid functional group (POI-COOH)

  • E3 ligase ligand with a carboxylic acid functional group (E3-COOH)

  • Boc-NH-PEG4-C2-NH2 (Mono-Boc protected this compound)

  • Coupling agents (e.g., HATU, HOBt)

  • Base (e.g., DIPEA)

  • Anhydrous solvents (DMF, DCM)

  • Trifluoroacetic acid (TFA) for Boc deprotection

  • Reagents for purification (e.g., silica (B1680970) gel for chromatography, HPLC system)

  • Analytical instruments (LC-MS, NMR)

Procedure:

Step 1: Synthesis of the Boc-Protected Ligand-Linker Intermediate (e.g., POI-Linker-Boc)

  • Dissolve POI-COOH (1.0 eq), HATU (1.1 eq), and HOBt (1.1 eq) in anhydrous DMF.

  • Add DIPEA (3.0 eq) to the mixture and stir at room temperature for 15 minutes.

  • Add a solution of Boc-NH-PEG4-C2-NH2 (1.2 eq) in anhydrous DMF.

  • Stir the reaction at room temperature for 4-6 hours, monitoring progress by LC-MS.

  • Upon completion, dilute the reaction mixture with ethyl acetate (B1210297) and wash with saturated aqueous NaHCO3 and brine.

  • Dry the organic layer over anhydrous Na2SO4, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography to yield the Boc-protected intermediate.

Step 2: Boc Deprotection

  • Dissolve the purified Boc-protected intermediate in anhydrous DCM.

  • Add an excess of TFA (e.g., 20-30% v/v in DCM).

  • Stir the reaction at room temperature for 1-2 hours, monitoring by LC-MS.

  • Concentrate the reaction mixture under reduced pressure to remove the TFA and solvent. The resulting amine salt is often used directly in the next step.

Step 3: Coupling of the Second Ligand to Yield the Final PROTAC

  • Dissolve the amine-terminated intermediate from Step 2 and E3-COOH (1.0 eq) in anhydrous DMF.

  • Add HATU (1.1 eq), HOBt (1.1 eq), and DIPEA (4.0-5.0 eq, to neutralize the TFA salt and act as a base for the coupling).

  • Stir the reaction at room temperature overnight, monitoring by LC-MS.

  • Upon completion, purify the final PROTAC molecule by preparative HPLC.

  • Characterize the purified PROTAC by LC-MS and NMR to confirm its identity and purity.

Protocol 2: Western Blot for PROTAC-Mediated Protein Degradation

Western blotting is a standard method to quantify the reduction in target protein levels following PROTAC treatment.

Materials:

  • Cultured cells expressing the POI

  • Synthesized PROTAC (stock solution in DMSO)

  • Vehicle control (DMSO)

  • Cell lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors

  • BCA protein assay kit

  • SDS-PAGE and Western blot equipment

  • Primary antibody against the POI

  • Primary antibody against a loading control (e.g., GAPDH, β-actin)

  • HRP-conjugated secondary antibody

  • Chemiluminescent substrate (ECL)

Procedure:

  • Cell Treatment: Seed cells in 6-well plates and allow them to adhere overnight. Treat the cells with a range of PROTAC concentrations (e.g., 0.1 nM to 10 µM) and a vehicle control (e.g., 0.1% DMSO) for a predetermined time (e.g., 24 hours).

  • Cell Lysis: Wash the cells with ice-cold PBS and lyse them with RIPA buffer.

  • Protein Quantification: Determine the protein concentration of each lysate using the BCA assay.

  • SDS-PAGE and Transfer: Load equal amounts of protein from each sample onto an SDS-PAGE gel, separate the proteins by electrophoresis, and transfer them to a PVDF membrane.

  • Immunoblotting:

    • Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour.

    • Incubate the membrane with the primary antibody against the POI overnight at 4°C.

    • Wash the membrane and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Detection: Add ECL substrate and capture the chemiluminescent signal using an imaging system.

  • Analysis: Quantify the band intensities using densitometry software. Normalize the POI band intensity to the loading control. Calculate the percentage of protein degradation relative to the vehicle-treated control.

Protocol 3: Determination of DC50 and Dmax

The half-maximal degradation concentration (DC50) and the maximum degradation (Dmax) are key parameters for evaluating PROTAC potency.

  • Data Collection: Perform a Western blot experiment as described in Protocol 2 with a series of PROTAC concentrations.

  • Data Analysis:

    • Quantify the normalized protein levels for each concentration.

    • Plot the percentage of remaining protein against the logarithm of the PROTAC concentration.

    • Fit the data to a dose-response curve (e.g., using GraphPad Prism or similar software) to determine the DC50 and Dmax values.

Protocol 4: Cell Viability Assay

It is important to assess whether the observed protein degradation leads to a desired functional outcome, such as inhibition of cancer cell proliferation, and to evaluate the general cytotoxicity of the PROTAC.

Materials:

  • Cultured cells

  • Synthesized PROTAC

  • 96-well plates

  • Cell viability reagent (e.g., CellTiter-Glo®, MTT, or MTS)

Procedure:

  • Cell Seeding: Seed cells in a 96-well plate at an appropriate density.

  • Treatment: Treat the cells with a serial dilution of the PROTAC for a specified period (e.g., 72 hours).

  • Assay: Add the cell viability reagent according to the manufacturer's instructions.

  • Measurement: Measure the luminescence or absorbance using a plate reader.

  • Analysis: Calculate the cell viability as a percentage relative to the vehicle-treated control and determine the IC50 value.

Conclusion

The design of effective PROTACs is a multifactorial process where the linker plays a pivotal role. The this compound linker offers a valuable tool for PROTAC synthesis, providing a balance of hydrophilicity and flexibility. Successful PROTAC development relies on a systematic approach that includes rational design, controlled synthesis using strategies like mono-protection, and thorough biological evaluation to determine key parameters such as DC50, Dmax, and cellular effects. The protocols and data presented in these application notes provide a framework for researchers to design, synthesize, and characterize novel PROTACs for therapeutic applications.

References

Application Notes & Protocols: Peptide Labeling with Amino-PEG4-C2-amine via EDC/NHS Chemistry

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction: The covalent attachment of Polyethylene Glycol (PEG) chains, or PEGylation, is a cornerstone technique in drug development to enhance the therapeutic properties of peptides and proteins. PEGylation can improve solubility, increase in vivo stability by reducing proteolytic degradation, prolong circulation half-life by decreasing renal clearance, and minimize immunogenicity.[1][2][3]

This document provides a detailed protocol for labeling a peptide containing carboxylic acid groups (C-terminus, Aspartic Acid, or Glutamic Acid) with Amino-PEG4-C2-amine. The conjugation is achieved through the robust and widely used carbodiimide (B86325) crosslinker chemistry involving 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) and N-hydroxysulfosuccinimide (NHS) or its water-soluble analog, N-hydroxysulfosuccinimide (Sulfo-NHS).[4]

Principle of the Reaction

The conjugation process is a two-step reaction designed to form a stable amide bond between a peptide's carboxyl group and one of the primary amines of the this compound linker.[5][6]

  • Carboxyl Activation: EDC reacts with the peptide's carboxyl group (-COOH) to form a highly reactive, yet unstable, O-acylisourea intermediate. This step is most efficient in a slightly acidic buffer (pH 4.5-6.0).[4][5][7]

  • NHS-Ester Formation: To prevent hydrolysis of the unstable intermediate, NHS (or Sulfo-NHS) is added. It rapidly reacts with the O-acylisourea to form a more stable, amine-reactive NHS ester.[4][8]

  • Amine Coupling: The this compound is added to the activated peptide. One of its primary amine groups (-NH₂) attacks the NHS ester, displacing the NHS group and forming a stable covalent amide bond. This step is most efficient at a physiological to slightly basic pH (7.2-8.0).[5][8]

The use of a diamine linker like this compound results in a PEGylated peptide with a free terminal amine, which can be used for subsequent conjugation to another molecule if desired.

G cluster_activation Activation (pH 4.5-6.0) cluster_conjugation Conjugation (pH 7.2-8.0) P_COOH Peptide-COOH Intermediate O-acylisourea Intermediate (Unstable) P_COOH->Intermediate + EDC EDC EDC->Intermediate NHS_Ester Amine-Reactive NHS Ester (Stable) Intermediate->NHS_Ester + NHS NHS NHS / Sulfo-NHS NHS->NHS_Ester Final_Product Peptide-CONH-PEG-NH₂ (Labeled Peptide) NHS_Ester->Final_Product + PEG_Amine H₂N-PEG-NH₂ (this compound) PEG_Amine->Final_Product

Caption: Chemical reaction pathway for EDC/NHS mediated peptide labeling.

Experimental Protocols

This protocol outlines the in-situ activation of a peptide and subsequent conjugation to this compound.

Required Materials
  • Peptide: Lyophilized powder with at least one carboxyl group (Asp, Glu, or C-terminus).

  • Linker: this compound.

  • Crosslinkers: EDC (e.g., EDC-HCl) and Sulfo-NHS.

  • Buffers:

    • Activation Buffer: 0.1 M MES (2-(N-morpholino)ethanesulfonic acid), pH 5.5-6.0.

    • Coupling Buffer: 1X PBS (Phosphate-Buffered Saline), pH 7.2-7.4. Note: Avoid buffers containing primary amines like Tris or glycine.[8][9]

  • Quenching Solution (Optional): 1 M Hydroxylamine HCl or 1 M Tris-HCl, pH 8.5.

  • Solvents: Anhydrous DMSO or DMF (if needed for dissolving reagents), Acetonitrile (for HPLC), Ultrapure water.

  • Equipment: pH meter, magnetic stirrer, analytical balance, purification system (e.g., RP-HPLC), characterization instrument (e.g., LC-MS).

Reagent Preparation
  • Peptide Stock Solution: Prepare a 1-5 mg/mL solution of the peptide in Activation Buffer. Ensure it is fully dissolved.[10]

  • Linker Stock Solution: Prepare a 100 mM solution of this compound in ultrapure water or Activation Buffer.

  • EDC & Sulfo-NHS Solutions: These reagents are moisture-sensitive and hydrolyze in water. Prepare fresh solutions immediately before use. [8][9]

    • Weigh EDC and Sulfo-NHS in separate tubes.

    • Just before adding to the reaction, dissolve in a small volume of Activation Buffer or anhydrous DMSO to a concentration of ~10 mg/mL.[4]

Step-by-Step Conjugation Protocol
  • Setup: Place a vial containing the Peptide Stock Solution on a magnetic stirrer at room temperature.

  • Activation:

    • Add the freshly prepared Sulfo-NHS solution to the peptide solution. Mix gently for 5 minutes.

    • Add the freshly prepared EDC solution to the mixture.

    • Allow the activation reaction to proceed for 15-30 minutes at room temperature.[5][10]

  • Conjugation:

    • Add the this compound solution to the activated peptide mixture.

    • Immediately adjust the pH of the reaction mixture to 7.2-7.5 using the Coupling Buffer (PBS) or a dilute base (e.g., 0.1 M NaOH).

    • Allow the conjugation reaction to proceed for 2-4 hours at room temperature or overnight at 4°C with gentle stirring.[6][10]

  • Quenching (Optional): To stop the reaction and hydrolyze any remaining NHS esters, add Quenching Solution to a final concentration of 10-50 mM and incubate for 15-30 minutes.[5]

Quantitative Data Summary

The optimal molar ratios should be determined empirically for each specific peptide. The table below provides recommended starting conditions.

ParameterRecommended ValueRationale & Notes
Reactants
Peptide Concentration1-5 mg/mLDependent on the solubility of the specific peptide.[10]
Molar Ratio (Peptide:EDC:Sulfo-NHS)1 : 2 : 5A molar excess of crosslinkers drives the formation of the NHS ester.[10]
Molar Ratio (Peptide:Amino-PEG4-amine)1 : 20A significant excess of the PEG linker ensures efficient conjugation to the activated peptide.[10]
Reaction Conditions
Activation PhasepH 5.5-6.0 for 15-30 minOptimal pH for EDC-mediated carboxyl activation.[4][10]
Conjugation PhasepH 7.2-7.5 for 2-4 hoursOptimal pH for the reaction of NHS esters with primary amines.[5][8]
TemperatureRoom Temperature (or 4°C)Room temperature is sufficient; 4°C can be used for sensitive peptides to minimize degradation.[10]
Expected Results
Expected Mass Shift+248.3 DaConfirmed by Mass Spectrometry (Mass of this compound).
Post-Purification Purity>95%Determined by analytical RP-HPLC.[10]
Post-Purification Yield30-70%Highly dependent on peptide sequence, scale, and purification efficiency.[10]

Purification and Characterization

Purification is critical to remove unreacted peptide, excess linker, and byproducts.

Purification by RP-HPLC

Reverse-phase HPLC is the most effective method for purifying the PEGylated peptide conjugate.[][12][13]

  • Column: C18 stationary phase column is commonly used.[10]

  • Mobile Phase A: 0.1% Trifluoroacetic Acid (TFA) in ultrapure water.

  • Mobile Phase B: 0.1% TFA in Acetonitrile (ACN).

  • Procedure:

    • Acidify the reaction mixture to pH 2-3 with TFA.

    • Inject the sample onto the equilibrated C18 column.

    • Elute the product using a linear gradient of Mobile Phase B (e.g., 5% to 95% over 30-60 minutes).[10]

    • The more hydrophobic PEGylated peptide will typically elute later than the unreacted, more polar peptide.[10]

    • Collect fractions and analyze them by analytical HPLC and MS to identify those containing the pure conjugate.

    • Pool the pure fractions and lyophilize to obtain the final product as a dry powder.[13]

Characterization
  • Mass Spectrometry (MS): This is the definitive method to confirm successful conjugation. An increase in molecular weight corresponding to the mass of the this compound linker (248.3 Da) should be observed. LC-MS is a powerful tool for this analysis.[1][10][14][15]

  • High-Performance Liquid Chromatography (HPLC): Analytical HPLC is used to assess the purity of the final product. A successful conjugation will show a new, well-resolved peak with a different retention time from the starting peptide.[1][10]

G prep 1. Reagent Preparation (Peptide, Linker, EDC/NHS) react 2. Conjugation Reaction (Activation -> Coupling -> Quench) prep->react purify 3. Purification (Preparative RP-HPLC) react->purify analyze 4. Characterization & QC (LC-MS, Analytical HPLC) purify->analyze final 5. Lyophilization (Pure Labeled Peptide) analyze->final

Caption: General experimental workflow for peptide PEGylation.

Troubleshooting

ProblemPossible CauseSuggested Solution
Low Conjugation Efficiency Inactive EDC/Sulfo-NHSUse fresh EDC/Sulfo-NHS powder. Prepare solutions immediately before use.
Suboptimal pHCarefully monitor and maintain pH during both activation (5.5-6.0) and conjugation (7.2-7.5) steps.
Competing nucleophilesEnsure buffers (e.g., PBS) are free of primary amines (Tris, glycine).[8][9]
Multiple Products / Side Reactions Peptide-peptide crosslinkingUse Sulfo-NHS to create a more stable intermediate, reducing the chance of side reactions. Consider a two-step procedure where excess EDC/NHS is removed after activation.[5]
Peptide Precipitation Low solubilityPerform the reaction in a larger volume or add a small amount of organic co-solvent (e.g., DMSO, <10% v/v).[8]
No Mass Shift Observed Reaction failedRe-verify all reagent calculations, concentrations, and pH values. Confirm the activity of the peptide's carboxyl groups.

References

Applications of Amino-PEG4-C2-amine in Nanotechnology Research: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Amino-PEG4-C2-amine is a bifunctional polyethylene (B3416737) glycol (PEG) linker that has emerged as a critical component in the field of nanotechnology, particularly in the development of advanced drug delivery systems and diagnostic agents. This heterobifunctional linker consists of a four-unit PEG spacer, providing hydrophilicity and biocompatibility, flanked by two primary amine groups. These terminal amines allow for versatile conjugation to a wide array of nanoparticles and bioactive molecules. The PEG chain serves to improve the pharmacokinetic properties of nanoparticles by reducing immunogenicity and preventing opsonization, which leads to longer circulation times in vivo.[1][2][3] The amine functionalities enable the covalent attachment of targeting ligands, therapeutic agents, and imaging moieties, facilitating the creation of sophisticated, multifunctional nanoconstructs.[4]

This document provides detailed application notes and experimental protocols for the utilization of this compound in the surface functionalization of various nanoparticles, including gold nanoparticles, silica (B1680970) nanoparticles, and quantum dots. It is intended to serve as a comprehensive guide for researchers, scientists, and drug development professionals engaged in nanotechnology research.

Key Applications

The unique properties of this compound make it a valuable tool in several areas of nanotechnology research:

  • Drug Delivery: By attaching to the surface of nanoparticles, this compound can be used to create "stealth" drug carriers that evade the immune system and deliver therapeutic payloads specifically to target tissues.[3] The terminal amine groups can be used to conjugate targeting ligands such as antibodies or peptides, enhancing the specificity of drug delivery to cancer cells or other diseased tissues.[5][6]

  • Bioimaging and Diagnostics: Nanoparticles functionalized with this compound can be conjugated to fluorescent dyes or contrast agents for in vivo imaging applications. The PEG linker improves the biocompatibility and circulation time of these imaging agents, leading to enhanced signal-to-noise ratios and clearer images.

  • Theranostics: The bifunctional nature of this compound allows for the simultaneous attachment of both therapeutic and diagnostic agents to a single nanoparticle, creating theranostic platforms for combined diagnosis and therapy.

  • Surface Modification of Biomaterials: This linker can be used to modify the surface of various biomaterials to improve their biocompatibility and reduce non-specific protein adsorption.[4]

Data Presentation: Physicochemical Properties of Functionalized Nanoparticles

The following tables summarize quantitative data from various studies on nanoparticles functionalized with amine-terminated PEG linkers. It is important to note that direct comparisons should be made with caution due to variations in experimental conditions, nanoparticle core materials, and the specific PEG linker used.

Nanoparticle TypeLinker UsedHydrodynamic Diameter (nm)Zeta Potential (mV)Reference
Silica NanoparticlesAminopropyltrimethoxysilane (APTMS)100 ± 15Not Reported[7]
Silica Nanoparticles(3-trimethoxysilylpropyl)diethylenetriamine (DETAS)100 ± 15Not Reported[7]
Poly(ε-caprolactone) (PCL) NanoparticlesDiamino-terminated PCL and PEG-PCL~150-200Positive (Varies with PEG length)[8]
Gold Nanoparticles (4 nm core)Citrate-capped, functionalized with PEG and other ligands11.1 - 25.9Not Reported[9]
Gold Nanoparticles (10 nm core)Citrate-capped, functionalized with PEG and other ligands18.2 - 32.2Not Reported[9]
Magnetic Iron Oxide NanoparticlesOleic acid and OA-PEG~184Varies with drug loading[10]

Table 1: Hydrodynamic Diameter and Zeta Potential of Various Amine-PEG Functionalized Nanoparticles.

Nanoparticle TypeLinker UsedSurface Amine Density (amines/nm²)Analytical MethodReference
Silica NanoparticlesAminopropyltrimethoxysilane (APTMS)2.7 (total), 0.44 (effective)Acid-base back titration, Absorption calibration[7][11]
Silica Nanoparticles(3-trimethoxysilylpropyl)diethylenetriamine (DETAS)7.7 (total), 1.3 (effective)Acid-base back titration, Absorption calibration[7][11]

Table 2: Surface Amine Group Density on Functionalized Silica Nanoparticles.

Experimental Protocols

The following are generalized protocols for the functionalization of different types of nanoparticles with this compound. These protocols are intended as a starting point and may require optimization based on the specific nanoparticle system and intended application.

Protocol 1: Functionalization of Gold Nanoparticles (AuNPs)

This protocol describes the surface modification of citrate-stabilized AuNPs with this compound, followed by conjugation of a targeting ligand.

Materials:

  • Citrate-stabilized gold nanoparticles (AuNPs)

  • This compound

  • N-Hydroxysuccinimide (NHS)

  • N-(3-Dimethylaminopropyl)-N′-ethylcarbodiimide hydrochloride (EDC)

  • Targeting ligand with a carboxylic acid group (e.g., a peptide)

  • Phosphate-buffered saline (PBS), pH 7.4

  • MES buffer (2-(N-morpholino)ethanesulfonic acid), pH 6.0

  • Quenching solution (e.g., 1 M Tris-HCl, pH 8.0 or 1 M glycine)

  • Centrifugal filter units (e.g., Amicon Ultra)

Procedure:

  • Activation of Targeting Ligand:

    • Dissolve the targeting ligand in MES buffer.

    • Add a 5-fold molar excess of EDC and NHS to the ligand solution.

    • Incubate for 15-30 minutes at room temperature to activate the carboxylic acid group.

  • Conjugation of this compound to AuNPs:

    • Add the citrate-stabilized AuNP solution to the activated ligand solution. The ratio of AuNPs to ligand will need to be optimized.

    • In a separate tube, dissolve this compound in PBS.

    • Add the this compound solution to the AuNP-ligand mixture. The bifunctional amine linker will react with the activated carboxyl groups on the ligand and can also displace the citrate (B86180) on the AuNP surface via the other amine group. A more controlled approach involves first reacting the activated ligand with one amine of the PEG linker, purifying, and then reacting the other amine with the nanoparticle surface.

    • Allow the reaction to proceed for 2-4 hours at room temperature with gentle stirring.

  • Quenching and Purification:

    • Quench the reaction by adding the quenching solution to a final concentration of 50 mM and incubate for 15 minutes.

    • Purify the functionalized AuNPs by centrifugation. Resuspend the pellet in PBS. Repeat the washing step three times to remove unreacted reagents. Alternatively, use centrifugal filter units for purification and buffer exchange.

  • Characterization:

    • Characterize the functionalized AuNPs using UV-Vis spectroscopy (to observe the shift in the surface plasmon resonance peak), dynamic light scattering (DLS) for size and polydispersity, and zeta potential measurements to determine surface charge.

Protocol 2: Functionalization of Silica Nanoparticles (SiNPs)

This protocol outlines the covalent attachment of this compound to carboxyl-modified silica nanoparticles.

Materials:

  • Carboxyl-functionalized silica nanoparticles (SiNPs-COOH)

  • This compound

  • EDC and NHS

  • Anhydrous dimethylformamide (DMF) or dimethyl sulfoxide (B87167) (DMSO)

  • PBS, pH 7.4

  • Ethanol

  • Centrifugation tubes

Procedure:

  • Activation of Carboxyl Groups on SiNPs:

    • Disperse the SiNPs-COOH in anhydrous DMF or DMSO.

    • Add a 10-fold molar excess of EDC and NHS to the SiNP dispersion.

    • Incubate for 1 hour at room temperature with gentle mixing to activate the surface carboxyl groups.

  • Conjugation of this compound:

    • Dissolve this compound in DMF or DMSO.

    • Add the this compound solution to the activated SiNP dispersion.

    • Allow the reaction to proceed for 12-24 hours at room temperature with continuous mixing.

  • Washing and Purification:

    • Pellet the functionalized SiNPs by centrifugation.

    • Wash the nanoparticles sequentially with DMF (or DMSO), ethanol, and finally PBS to remove unreacted reagents. Repeat each wash step three times.

    • Resuspend the final pellet in PBS or a buffer of choice.

  • Characterization:

    • Confirm the successful functionalization using Fourier-transform infrared spectroscopy (FTIR) to detect the presence of amide bonds and PEG chains.

    • Quantify the number of surface amine groups using methods like the Kaiser test or by reacting with a fluorescent dye and measuring the absorbance/fluorescence.[7][11]

    • Analyze the size and surface charge using DLS and zeta potential measurements.

Protocol 3: Functionalization of Quantum Dots (QDs)

This protocol describes the conjugation of this compound to carboxyl-functionalized quantum dots.

Materials:

  • Carboxyl-functionalized quantum dots (QDs-COOH)

  • This compound

  • EDC and Sulfo-NHS (for aqueous reactions)

  • Coupling buffer (e.g., MES buffer, pH 6.0)

  • Quenching buffer (e.g., 1 M Tris-HCl, pH 8.0)

  • Storage buffer (e.g., PBS with 0.05% sodium azide)

  • Size-exclusion chromatography (SEC) column or centrifugal filter units

Procedure:

  • Activation of QDs-COOH:

    • Dilute the QDs-COOH in the coupling buffer.

    • Add a 100-fold molar excess of EDC and Sulfo-NHS to the QD solution.

    • Incubate for 15-30 minutes at room temperature.

  • Conjugation of this compound:

    • Dissolve this compound in the coupling buffer.

    • Add the this compound solution to the activated QDs. A 10 to 50-fold molar excess of the amine linker over the QDs is a good starting point for optimization.

    • Incubate for 2 hours at room temperature with gentle mixing.

  • Quenching and Purification:

    • Add the quenching buffer to stop the reaction.

    • Purify the functionalized QDs using an SEC column or centrifugal filter units to remove excess linker and byproducts.

  • Characterization:

    • Measure the fluorescence spectrum of the functionalized QDs to ensure their optical properties are preserved.

    • Determine the hydrodynamic size and surface charge using DLS and zeta potential analysis.

Visualization of Workflows and Pathways

Experimental Workflow: Nanoparticle Functionalization

G cluster_0 Nanoparticle Preparation cluster_1 Linker Conjugation cluster_2 Bioconjugation & Purification cluster_3 Characterization NP 1. Nanoparticle Synthesis (e.g., AuNP, SiNP, QD) Surface_Mod 2. Surface Modification (e.g., with -COOH groups) NP->Surface_Mod Activation 3. Activation of Surface Groups (e.g., with EDC/NHS) Surface_Mod->Activation PEG_Addition 4. Addition of This compound Activation->PEG_Addition Ligand_Conjugation 5. Conjugation of Targeting Ligand/ Therapeutic Agent PEG_Addition->Ligand_Conjugation Purification 6. Purification (Centrifugation/SEC) Ligand_Conjugation->Purification Characterization 7. Physicochemical Characterization (DLS, Zeta Potential, FTIR, etc.) Purification->Characterization

Caption: General workflow for the functionalization of nanoparticles with this compound and subsequent bioconjugation.

Logical Relationship: Role of this compound in Drug Delivery

G NP Nanoparticle Core (Drug Carrier) Functionalized_NP Functionalized Nanoparticle NP->Functionalized_NP PEG_Linker This compound (Linker) PEG_Linker->Functionalized_NP Targeting_Ligand Targeting Ligand (e.g., Antibody, Peptide) Targeting_Ligand->PEG_Linker Conjugation via -NH2 group Drug Therapeutic Drug (Payload) Drug->NP Encapsulation or Conjugation Systemic_Circulation Systemic Circulation Functionalized_NP->Systemic_Circulation Improved Pharmacokinetics Target_Cell Target Cell (e.g., Cancer Cell) Systemic_Circulation->Target_Cell Targeted Delivery Cellular_Uptake Cellular Uptake (Endocytosis) Target_Cell->Cellular_Uptake Receptor-Mediated Drug_Release Intracellular Drug Release Cellular_Uptake->Drug_Release Therapeutic_Effect Therapeutic Effect Drug_Release->Therapeutic_Effect

Caption: Logical flow of targeted drug delivery using nanoparticles functionalized with this compound.

Signaling Pathway: Hypothetical Cellular Uptake Pathway

While specific signaling pathways directly modulated by this compound itself are not well-defined, the functionalized nanoparticles often engage cellular uptake mechanisms that involve intricate signaling cascades. The following diagram illustrates a generalized receptor-mediated endocytosis pathway, a common route for targeted nanoparticles.[12]

G NP Targeted Nanoparticle (Ligand-Coated) Binding Ligand-Receptor Binding NP->Binding Receptor Cell Surface Receptor Receptor->Binding Clathrin Clathrin Recruitment Binding->Clathrin Endocytosis Clathrin-Mediated Endocytosis Clathrin->Endocytosis Endosome Early Endosome Endocytosis->Endosome Late_Endosome Late Endosome Endosome->Late_Endosome Recycling Receptor Recycling Endosome->Recycling Lysosome Lysosome Late_Endosome->Lysosome Drug_Release Drug Release Lysosome->Drug_Release Recycling->Receptor

References

Troubleshooting & Optimization

troubleshooting low yield in Amino-PEG4-C2-amine reactions

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance for researchers, scientists, and drug development professionals experiencing low yields in reactions involving Amino-PEG4-C2-amine.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its primary reactive group?

This compound is a heterobifunctional linker containing a primary amine (-NH2) at one end of a 4-unit polyethylene (B3416737) glycol (PEG) chain. The primary amine is a versatile nucleophile used to form stable amide bonds with activated carboxylic acids, such as N-hydroxysuccinimide (NHS) esters.[1][2] This linker is commonly used in bioconjugation to connect molecules of interest, such as in the development of Antibody-Drug Conjugates (ADCs) or PROTACs.[3][4]

Q2: What is the most common cause of low yield in this compound reactions with NHS esters?

A primary cause of low yield is the hydrolysis of the NHS ester, which competes with the desired amine reaction.[5] NHS esters are susceptible to hydrolysis in aqueous solutions, a process that accelerates at higher pH.[5] Once hydrolyzed, the NHS ester can no longer react with the amine group of the this compound, leading to reduced conjugation efficiency.

Q3: What is the optimal pH for reacting this compound with an NHS ester?

The optimal pH range for NHS ester reactions with primary amines is typically between 7.2 and 8.5.[5][6] A slightly alkaline pH is necessary to ensure the primary amine is deprotonated and thus sufficiently nucleophilic. However, pH values above 8.5 can significantly increase the rate of NHS ester hydrolysis, reducing the overall yield.[6][7] For many applications, a pH of 8.3-8.5 is considered optimal.[8]

Q4: Which buffers should I use for my conjugation reaction?

It is critical to use a buffer that does not contain primary amines, such as Tris or glycine. These buffers will compete with the this compound for reaction with the NHS ester, leading to significantly lower yields.[9][10] Recommended buffers include phosphate-buffered saline (PBS), borate (B1201080) buffer, or HEPES buffer within the optimal pH range of 7.2-8.5.[5][6]

Q5: My this compound is not dissolving in my aqueous buffer. What should I do?

Many PEG linkers, especially those that are not sulfated, have limited solubility in aqueous solutions. It is common practice to first dissolve the this compound in a dry, water-miscible organic solvent such as dimethyl sulfoxide (B87167) (DMSO) or dimethylformamide (DMF) to create a stock solution.[5][8][11][12] This stock solution can then be added to the aqueous reaction mixture. Ensure the final concentration of the organic solvent is low (typically <10%) to avoid denaturation of proteins, if present.[13]

Troubleshooting Guide for Low Yield

This guide addresses common problems encountered during this compound reactions and provides actionable solutions.

Problem Potential Cause(s) Recommended Solution(s)
Low or No Conjugation Incorrect Buffer: Use of amine-containing buffers (e.g., Tris, glycine).Switch to a non-amine-containing buffer such as PBS, HEPES, or Borate at pH 7.2-8.5.[6][9][10]
Hydrolysis of NHS Ester: Reaction pH is too high (>8.5) or the NHS ester has been in aqueous solution for too long.Optimize the reaction pH to between 7.2 and 8.5. Prepare the NHS ester solution immediately before use.[5][6]
Inactive Reagents: The this compound or the NHS ester has degraded due to improper storage.Ensure reagents are stored under the recommended conditions (e.g., at -20°C, desiccated). Equilibrate reagents to room temperature before opening to prevent condensation.[3]
Low Reagent Concentration: The concentration of one or both reactants is too low, slowing down the reaction kinetics.Increase the concentration of the reactants. For protein labeling, a concentration of >2 mg/mL is often recommended.[14]
Inconsistent Yields Variable Reagent Quality: Impurities or moisture in the reagents or solvents.Use high-purity reagents and anhydrous DMSO or DMF.[6]
pH Fluctuation: The pH of the reaction mixture changes during the reaction, often due to the release of N-hydroxysuccinimide.Use a more concentrated buffer to maintain a stable pH throughout the reaction.[6]
Inaccurate Reagent Measurement: Difficulty in accurately weighing and dispensing small amounts of viscous PEG reagents.Prepare a stock solution of the this compound in an anhydrous organic solvent (e.g., DMSO) to facilitate accurate dispensing.[15]
Presence of Side Products Reaction with Other Nucleophiles: If working with complex biomolecules, other nucleophilic groups might react with the NHS ester.While NHS esters are highly selective for primary amines, side reactions can occur. Optimize the pH and consider protecting other reactive groups if necessary.
Aggregation of Conjugate: High degree of PEGylation or hydrophobic interactions leading to protein aggregation.Reduce the molar excess of the PEG linker in the reaction. Consider using a longer PEG chain if aggregation persists.[9]

Experimental Protocols

General Protocol for Conjugating this compound to an NHS Ester-Activated Molecule

This protocol provides a general starting point. Optimization of molar excess, reaction time, and temperature may be required for specific applications.

Materials:

  • This compound

  • NHS ester-activated molecule

  • Anhydrous DMSO or DMF

  • Reaction Buffer: 0.1 M Phosphate Buffer, 0.15 M NaCl, pH 7.5

  • Quenching Buffer: 1 M Tris-HCl, pH 8.0

  • Desalting column or dialysis cassette for purification

Procedure:

  • Prepare Reagents:

    • Equilibrate the this compound and the NHS ester to room temperature before opening.

    • Prepare a 10 mM stock solution of this compound in anhydrous DMSO.

    • Dissolve the NHS ester-activated molecule in the Reaction Buffer to the desired concentration (e.g., 1-10 mg/mL for a protein).

  • Conjugation Reaction:

    • Add a 5- to 20-fold molar excess of the this compound stock solution to the solution of the NHS ester-activated molecule.

    • Ensure the final volume of DMSO does not exceed 10% of the total reaction volume.

    • Incubate the reaction for 30-60 minutes at room temperature or for 2-4 hours at 4°C with gentle stirring.[10]

  • Quenching Reaction:

    • To stop the reaction, add the Quenching Buffer to a final concentration of 20-50 mM.

    • Incubate for 15-30 minutes at room temperature.[9][16]

  • Purification:

    • Remove excess, unreacted this compound and quenching reagent by size-exclusion chromatography (e.g., a desalting column) or dialysis.

Visualizations

Troubleshooting_Workflow Troubleshooting Low Yield in this compound Reactions start Low Yield Observed check_buffer Is the buffer amine-free (e.g., PBS, HEPES)? start->check_buffer check_ph Is the pH between 7.2 and 8.5? check_buffer->check_ph Yes solution_buffer Action: Switch to a non-amine buffer. check_buffer->solution_buffer No check_reagents Are reagents fresh and stored correctly? check_ph->check_reagents Yes solution_ph Action: Adjust pH. Avoid pH > 8.5. check_ph->solution_ph No check_concentration Are reactant concentrations optimal? check_reagents->check_concentration Yes solution_reagents Action: Use fresh reagents. Prepare NHS ester solution immediately before use. check_reagents->solution_reagents No solution_concentration Action: Increase reactant concentrations. Optimize molar ratio. check_concentration->solution_concentration No end_success Yield Improved check_concentration->end_success Yes solution_buffer->end_success solution_ph->end_success solution_reagents->end_success solution_concentration->end_success

Caption: Troubleshooting decision tree for low yield reactions.

Experimental_Workflow General Workflow for this compound Conjugation cluster_prep 1. Reagent Preparation cluster_reaction 2. Reaction cluster_purification 3. Purification & Analysis prep_peg Dissolve this compound in anhydrous DMSO conjugation Combine reactants. Incubate at RT (30-60 min) or 4°C (2-4 hr). prep_peg->conjugation prep_molecule Dissolve NHS-activated molecule in amine-free buffer (pH 7.2-8.5) prep_molecule->conjugation quench Add quenching buffer (e.g., Tris) to stop reaction. conjugation->quench purify Purify conjugate via SEC or dialysis. quench->purify analyze Analyze product (e.g., SDS-PAGE, MS). purify->analyze

Caption: Standard experimental workflow for conjugation.

References

Technical Support Center: Preventing Aggregation in PROTACs with Amino-PEG4-C2-amine

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for researchers, scientists, and drug development professionals. This resource provides comprehensive guidance on utilizing the Amino-PEG4-C2-amine linker to mitigate aggregation issues in Proteolysis Targeting Chimeras (PROTACs). Here you will find troubleshooting guides, frequently asked questions (FAQs), and detailed experimental protocols to support your research and development efforts.

Introduction to PROTAC Aggregation and the Role of Linkers

PROTACs are complex heterobifunctional molecules designed to induce the degradation of specific target proteins.[1] Due to their high molecular weight and often lipophilic nature, PROTACs are prone to aggregation, which can lead to decreased efficacy, poor solubility, and inaccurate experimental results. The linker component of a PROTAC plays a critical role in its overall physicochemical properties. The choice of linker can significantly influence a PROTAC's solubility and propensity for aggregation.[2]

PEG (polyethylene glycol) linkers, such as this compound, are widely used in PROTAC design to enhance hydrophilicity and improve aqueous solubility.[3][4] The ethylene (B1197577) glycol units in the PEG chain can form hydrogen bonds with water molecules, creating a hydration shell that can prevent the PROTAC molecules from self-associating and aggregating.[]

Frequently Asked Questions (FAQs)

Q1: Why is my PROTAC aggregating, even with an this compound linker?

A1: While the this compound linker is designed to improve solubility, aggregation can still occur due to several factors:

  • High Compound Concentration: Exceeding the solubility limit of the PROTAC in your experimental buffer or solvent is a common cause of aggregation.

  • Buffer Conditions: The pH, ionic strength, and presence of certain salts in your buffer can influence PROTAC solubility.

  • Hydrophobicity of Warhead and E3 Ligase Ligand: If the ligands targeting the protein of interest (POI) and the E3 ligase are highly hydrophobic, the solubilizing effect of the PEG linker may be insufficient.

  • Improper Storage: Freeze-thaw cycles or prolonged storage at inappropriate temperatures can lead to compound precipitation and aggregation.

  • Presence of Impurities: Impurities from the synthesis process can sometimes act as nucleation points for aggregation.

Q2: How does the this compound linker specifically help in preventing aggregation?

A2: The this compound linker contributes to preventing aggregation primarily through its physicochemical properties:

  • Hydrophilicity: The four polyethylene (B3416737) glycol (PEG) units in the linker increase the overall water solubility of the PROTAC molecule.[3]

  • Flexibility: The flexible nature of the PEG chain can allow the PROTAC to adopt conformations that shield hydrophobic regions of the warhead and E3 ligase ligand, reducing intermolecular hydrophobic interactions that lead to aggregation.

  • Steric Hindrance: The PEG chain can create steric hindrance that physically prevents multiple PROTAC molecules from getting close enough to aggregate.

Q3: What are the key physicochemical properties of the this compound linker?

A3: The key properties of this compound are summarized in the table below.

PropertyValueReference
Molecular Formula C10H24N2O4[6]
Molecular Weight 236.31 g/mol [6][7]
Appearance Colorless to Light yellow clear liquid
Boiling Point 139 °C/0.2 mmHg[][9]
LogP 0.37080[9]
Solubility H2O: 120 mg/mL (507.81 mM; requires sonication), DMSO: 100 mg/mL (423.17 mM; requires sonication)[10]

Q4: Are there alternative linkers I can use if aggregation persists with this compound?

A4: Yes, if aggregation remains an issue, you can explore other linker strategies. The choice of linker should be guided by the specific properties of your warhead and E3 ligase ligand.

Linker TypeGeneral Impact on PROTAC Properties
Longer PEG Chains (e.g., PEG6, PEG8) Generally increases hydrophilicity and solubility, but may negatively impact cell permeability.
Alkyl Chains More hydrophobic than PEG linkers; may be suitable if the overall PROTAC is too polar. Can sometimes lead to decreased solubility.
Rigid Linkers (e.g., containing piperazine (B1678402) or cycloalkane moieties) Can improve metabolic stability and may enhance ternary complex formation. Their impact on solubility can vary.[2]
Clickable Linkers (e.g., containing alkynes or azides) Facilitate modular synthesis of PROTAC libraries to rapidly screen different linker lengths and compositions.[1]

Troubleshooting Guide for PROTAC Aggregation

If you are experiencing aggregation with your PROTAC containing an this compound linker, follow this troubleshooting workflow.

G Troubleshooting PROTAC Aggregation start Aggregation Observed (e.g., precipitation, cloudy solution) check_concentration Is the PROTAC concentration above its solubility limit? start->check_concentration reduce_concentration Lower PROTAC concentration check_concentration->reduce_concentration Yes check_buffer Are buffer conditions optimal? (pH, ionic strength) check_concentration->check_buffer No end Aggregation Minimized reduce_concentration->end optimize_buffer Optimize buffer composition: - Adjust pH away from pI - Modify salt concentration check_buffer->optimize_buffer No check_solvent Is the co-solvent (e.g., DMSO) concentration appropriate? check_buffer->check_solvent Yes optimize_buffer->end adjust_solvent Adjust co-solvent percentage (typically <=1% final concentration) check_solvent->adjust_solvent No assess_formulation Consider formulation strategies: - Use of solubilizing excipients - Amorphous solid dispersions check_solvent->assess_formulation Yes adjust_solvent->end characterize_aggregation Characterize aggregation state (DLS, SEC) assess_formulation->characterize_aggregation characterize_aggregation->end

Caption: A workflow for troubleshooting aggregation issues in PROTAC experiments.

Experimental Protocols

Protocol 1: Assessing PROTAC Aggregation using Dynamic Light Scattering (DLS)

DLS is a non-invasive technique used to measure the size distribution of particles in a solution. It is a valuable tool for detecting the presence of aggregates in a PROTAC sample.

Materials:

  • PROTAC sample

  • Assay buffer (filtered through a 0.22 µm filter)

  • DLS instrument

  • Low-volume cuvette

Procedure:

  • Sample Preparation:

    • Prepare your PROTAC solution in the desired assay buffer at the intended experimental concentration.

    • It is crucial that the sample is free of dust and other particulates. Centrifuge the sample at high speed (e.g., 10,000 x g) for 10 minutes.

    • Carefully transfer the supernatant to a clean cuvette, avoiding any pelleted material.

  • Instrument Setup:

    • Set the DLS instrument to the appropriate temperature for your experiment.

    • Allow the instrument to equilibrate.

  • Measurement:

    • Place the cuvette in the DLS instrument.

    • Perform the DLS measurement according to the manufacturer's instructions. Typically, this involves multiple acquisitions to ensure data reproducibility.

  • Data Analysis:

    • Analyze the size distribution data. A monodisperse sample (single peak at the expected size for the monomeric PROTAC) indicates no aggregation.

    • The presence of larger species (additional peaks at larger hydrodynamic radii) is indicative of aggregation.

Protocol 2: Quantifying PROTAC Aggregates using Size Exclusion Chromatography (SEC)

SEC separates molecules based on their size as they pass through a column packed with a porous resin. This technique can be used to separate and quantify monomeric PROTACs from aggregates.

Materials:

  • PROTAC sample

  • SEC column with an appropriate molecular weight range

  • HPLC or FPLC system with a UV detector

  • Mobile phase (filtered and degassed)

Procedure:

  • System Equilibration:

    • Equilibrate the SEC column with the mobile phase until a stable baseline is achieved.

  • Sample Preparation:

    • Prepare your PROTAC sample in the mobile phase.

    • Filter the sample through a 0.22 µm syringe filter before injection.

  • Injection and Separation:

    • Inject a defined volume of the PROTAC sample onto the column.

    • Run the separation using an isocratic flow of the mobile phase.

  • Data Analysis:

    • Monitor the elution profile at a suitable UV wavelength (e.g., 280 nm).

    • Aggregates, being larger, will elute earlier from the column than the monomeric PROTAC.

    • Integrate the peak areas of the aggregate and monomer peaks to determine the percentage of aggregation in your sample.

Visualizing Key Concepts

G PROTAC Mechanism of Action POI Target Protein (POI) Ternary_Complex Ternary Complex (POI-PROTAC-E3) POI->Ternary_Complex PROTAC PROTAC PROTAC->Ternary_Complex E3_Ligase E3 Ubiquitin Ligase E3_Ligase->Ternary_Complex Ubiquitination Ubiquitination of POI Ternary_Complex->Ubiquitination Proteasome 26S Proteasome Ubiquitination->Proteasome Degradation Degradation of POI Proteasome->Degradation

Caption: The signaling pathway of PROTAC-mediated protein degradation.

G Role of this compound in Preventing Aggregation cluster_0 Without PEG Linker cluster_1 With this compound Linker PROTAC1 Hydrophobic PROTAC Aggregation Aggregation PROTAC1->Aggregation PROTAC2 Hydrophobic PROTAC PROTAC2->Aggregation PROTAC_PEG1 Solubilized PROTAC No_Aggregation No Aggregation PROTAC_PEG2 Solubilized PROTAC

Caption: How a PEG linker can prevent PROTAC aggregation.

Conclusion

The this compound linker is a valuable tool for improving the solubility and reducing the aggregation of PROTACs. By understanding the factors that contribute to aggregation and following systematic troubleshooting and experimental protocols, researchers can optimize the performance of their PROTACs and obtain more reliable and reproducible data. This technical support center provides a foundation for addressing aggregation-related challenges in your PROTAC development projects.

References

common side reactions with Amino-PEG4-C2-amine and how to avoid them

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for Amino-PEG4-C2-amine. This guide provides troubleshooting advice and answers to frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals optimize their experiments and avoid common side reactions.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its primary use?

This compound is a hydrophilic, homobifunctional crosslinker.[1][2] It contains two primary amine (-NH2) groups at either end of a flexible tetraethylene glycol (PEG4) spacer.[1][3] Its primary application is to link two molecules together. For example, it can be used to conjugate two proteins, link a molecule to a surface, or as a linker in Proteolysis Targeting Chimeras (PROTACs).[4][5] The amine groups are reactive towards activated esters (like NHS esters), carboxylic acids, and carbonyls.[1][6][7] The PEG spacer enhances the water solubility and biocompatibility of the resulting conjugate, can reduce aggregation, and may lower the immunogenicity of the final product.[8][][10]

Q2: What is the most common side reaction when using this linker, and how can I prevent it?

The most common side reaction is uncontrolled intermolecular cross-linking, which can lead to the formation of large, insoluble aggregates or a gel. This occurs because this compound has two reactive amine groups, allowing it to connect multiple molecules together in a polymer-like fashion. This is particularly problematic when trying to create a simple 1:1 conjugate between two different molecules.

To avoid uncontrolled cross-linking:

  • Control Stoichiometry: Use a molar excess of the this compound linker relative to the molecule you are conjugating it to. This favors the reaction of only one amine group on the linker, leaving the other free for a subsequent, controlled reaction.

  • Low Concentration: Perform the reaction at a low concentration of reactants. High concentrations increase the probability of multiple molecules reacting together, leading to aggregation.[11][12]

  • Stepwise Conjugation: If you are linking two different molecules (A and B), perform the conjugation in a stepwise manner. First, react molecule A with an excess of the linker. Then, purify the A-linker conjugate to remove the unreacted linker. Finally, react the purified A-linker with molecule B.

Q3: My reaction with an NHS-ester reagent shows low yield. What could be the cause?

Low yield in reactions involving NHS esters is often due to the hydrolysis of the NHS ester, which competes with the desired reaction with the amine group.[12][13] The NHS ester reacts with water, becoming non-reactive towards amines. The rate of this hydrolysis is highly dependent on pH and temperature.

Troubleshooting Low Yield:

  • Check Reagent Quality: NHS esters are sensitive to moisture.[14][15] Ensure your NHS-ester reagent has been stored properly in a desiccated environment and allowed to warm to room temperature before opening to prevent condensation.[14][15] You can perform a simple activity test before your experiment (see Experimental Protocols).

  • Optimize pH: The reaction of NHS esters with primary amines is most efficient between pH 7.2 and 8.5.[11][13] While higher pH increases the rate of the amine reaction, it dramatically increases the rate of hydrolysis. For sensitive reagents, performing the reaction at the lower end of this range (pH 7.2-7.5) can improve the outcome.[13][16]

  • Use Non-Amine Buffers: Never use buffers containing primary amines, such as Tris (TBS), as they will compete with your target molecule for reaction with the NHS ester.[13] Suitable buffers include phosphate, borate, bicarbonate, or HEPES.[11][13]

  • Prepare Fresh Solutions: Dissolve the NHS-ester reagent in a suitable anhydrous solvent (like DMSO or DMF) immediately before adding it to the aqueous reaction buffer.[15][17] Ensure the DMF is of high quality and does not have a "fishy" smell, which indicates degradation to dimethylamine (B145610) that can react with the NHS ester.[17]

Q4: Can this compound or its reaction partners react with other molecules or residues?

Yes, while the primary reaction for this linker involves its amine groups, side reactions can occur with its conjugation partners, especially when using NHS esters to target proteins.

  • Reaction with other Amino Acids: NHS esters, while highly reactive with primary amines (N-terminus and lysine (B10760008) side chains), can also react with the hydroxyl groups of serine, threonine, and tyrosine, especially at higher pH or high reagent concentrations.[11][18] These resulting ester bonds are less stable than the amide bonds formed with amines.[11] Cysteine and histidine residues can also show some reactivity.[11][18]

  • Intramolecular Cyclization: In some synthesis procedures for PEG derivatives, intramolecular cyclization can occur, leading to cyclic impurities.[19] While this is more of a concern during the synthesis of the linker itself, it's a potential source of impurities.

To minimize these side reactions, it is best to work within the recommended pH range of 7.2-8.5 and use the lowest effective concentration of the crosslinking reagent.[13]

Q5: How should I properly store and handle this compound?

Proper storage is critical to maintain the integrity of the reagent.

  • Short-Term Storage: For short periods (days to weeks), store at 2-8°C, protected from light.[1][3]

  • Long-Term Storage: For long-term storage (months), it is recommended to store at -20°C.[1][4]

  • Stock Solutions: If you prepare a stock solution in a solvent like DMSO or water, it is best to aliquot it into single-use volumes to avoid repeated freeze-thaw cycles. Store stock solutions at -20°C for up to one month or -80°C for up to six months.[4] Always protect solutions from light.[3][4]

Troubleshooting Guide

This table summarizes common issues, their probable causes, and recommended solutions.

Issue Probable Cause(s) Recommended Solution(s)
Precipitate or Gel Formation Uncontrolled intermolecular cross-linking due to the bifunctional nature of the linker.• Reduce the concentration of all reactants.• Adjust the stoichiometry to use a molar excess of the linker relative to the target molecule.• Consider a stepwise conjugation and purification workflow.
Low or No Conjugation Yield 1. Hydrolysis of the reaction partner (e.g., NHS ester).2. Use of an incompatible buffer (e.g., Tris).3. Reaction pH is too low (amines are protonated).4. Low concentration of reactants favors hydrolysis over the desired bimolecular reaction.1. Use fresh, high-quality reagents. Store desiccated. Prepare solutions immediately before use.[14][15]2. Switch to a non-amine buffer like PBS, HEPES, or Borate.[13]3. Ensure the reaction buffer pH is between 7.2 and 8.5.[11][13]4. Increase the concentration of the protein or target molecule if possible.[11]
Poor Reproducibility 1. Inconsistent handling of moisture-sensitive reagents.2. pH drift during the reaction.3. Variations in reaction time or temperature.1. Always allow reagents to equilibrate to room temperature before opening.[15]2. Use a buffer with sufficient capacity to handle pH changes during the reaction.[11]3. Standardize and document all reaction parameters carefully.
Product Heterogeneity 1. Side reactions with other nucleophilic residues (e.g., Ser, Thr) on a protein.2. Formation of various oligomeric species.1. Lower the reaction pH towards 7.2-7.5 to disfavor reaction with hydroxyl groups.[11]2. Optimize stoichiometry and reactant concentrations. Purify the product using chromatography (e.g., SEC, RP-HPLC).[20]

Quantitative Data Summary

The efficiency of conjugating this compound with an NHS-ester-activated molecule is critically dependent on the competition between the desired amidation reaction and the side reaction of NHS-ester hydrolysis. The rate of hydrolysis increases significantly with pH.

pHHalf-life of NHS-Ester HydrolysisAmidation Reaction RateRecommended Action
7.0 (at 0°C)~4-5 hours[12][13]SlowSuitable for long incubations with sensitive proteins, but conjugation may be slow.
8.0t1/2 = 210 min (P3-NHS) / 190 min (P4-NHS)[16]Moderate (t1/2 = 80 min / 25 min)[16]A good starting point, balancing reactivity and stability.
8.5t1/2 = 180 min (P3-NHS) / 130 min (P4-NHS)[16]Fast (t1/2 = 20 min / 10 min)[16]Optimal for many reactions, providing a good balance for efficient conjugation.
8.6 (at 4°C)~10 minutes[13]Very FastHigh risk of hydrolysis; use only for very fast reactions and with caution.
9.0t1/2 = 125 min (P3-NHS) / 110 min (P4-NHS)[16]Very Fast (t1/2 = 10 min / 5 min)[16]Very rapid conjugation, but hydrolysis is also very fast, potentially lowering overall yield.[16]

Data compiled from multiple sources representing typical NHS ester behavior. Specific rates may vary.[12][13][16]

Experimental Protocols

Protocol 1: General Two-Step Conjugation to Link Protein A and Protein B

This protocol describes linking two proteins (A and B) using this compound, where Protein A is first modified with an NHS ester.

Materials:

  • Protein A and Protein B in amine-free buffer (e.g., PBS, pH 7.4)

  • This compound

  • NHS-ester activation reagent (e.g., Sulfo-SMCC)

  • Anhydrous DMSO

  • Quenching buffer (e.g., 1 M Tris-HCl, pH 8.0)

  • Purification columns (e.g., Size Exclusion Chromatography - SEC)

Procedure:

  • Step 1: Activation of Protein A with an NHS Ester

    • Prepare Protein A at a concentration of 1-5 mg/mL in PBS buffer, pH 7.4.

    • Dissolve the NHS-ester reagent (e.g., Sulfo-SMCC) in DMSO to a 10 mM stock solution immediately before use.

    • Add a 10- to 20-fold molar excess of the NHS-ester solution to the Protein A solution.

    • Incubate for 30-60 minutes at room temperature.

    • Remove excess, unreacted NHS-ester reagent using a desalting column or SEC, exchanging into PBS, pH 7.4.

  • Step 2: Conjugation of Activated Protein A with this compound

    • Immediately after purification, add a 50- to 100-fold molar excess of this compound to the activated Protein A.

    • Incubate for 2 hours at room temperature. The large excess of the linker ensures that Protein A is primarily modified with the linker, minimizing cross-linking between Protein A molecules.

    • Purify the Protein A-linker conjugate by SEC to remove excess linker.

  • Step 3: Conjugation of Protein A-linker to Protein B

    • Activate Protein B with an NHS ester following the procedure in Step 1.

    • Combine the purified Protein A-linker conjugate with the activated Protein B at an optimized molar ratio (start with 1:1).

    • Incubate for 1-2 hours at room temperature or overnight at 4°C.

    • Quench the reaction by adding the quenching buffer to a final concentration of 20-50 mM and incubate for 15 minutes to consume any unreacted NHS esters.[13]

    • Purify the final Protein A-linker-Protein B conjugate using SEC or another appropriate chromatography method.

Protocol 2: Quality Check for NHS-Ester Reagent Activity

This protocol helps determine if an NHS-ester reagent has hydrolyzed during storage.[14][15]

Procedure:

  • Dissolve 1-2 mg of the NHS-ester reagent in 2 mL of an amine-free buffer (e.g., PBS, pH 7.2). If insoluble, first dissolve in a small amount of DMSO, then add the buffer.[15]

  • Prepare a control tube with only the buffer (and DMSO if used).

  • Zero a spectrophotometer at 260 nm using the control tube.

  • Measure and record the absorbance of the NHS-ester solution. This measures the amount of free NHS already present due to hydrolysis.

  • Add 100 µL of 1 N NaOH to 1 mL of the NHS-ester solution to force the hydrolysis of all active esters.

  • Immediately (within 1 minute), measure the absorbance at 260 nm again.

  • Interpretation: If the absorbance after adding NaOH is significantly greater than the initial absorbance, the reagent is active. If there is little to no change, the reagent is fully hydrolyzed and should be discarded.[14][15]

Visualizations

G cluster_prep Preparation cluster_react Reaction cluster_purify Purification & Analysis Reagents Prepare Reactants (Protein, Linker) in Amine-Free Buffer (pH 7.2-8.5) Activate Activate Target Molecule (e.g., with NHS-Ester) Reagents->Activate Step 1 Conjugate Combine Activated Molecule with this compound (Control Stoichiometry) Activate->Conjugate Step 2 (Crucial Control Point) Quench Quench Reaction (e.g., with Tris or Glycine) Conjugate->Quench Step 3 Purify Purify Conjugate (e.g., SEC, HPLC) Quench->Purify Step 4 Analyze Characterize Product (e.g., SDS-PAGE, MS) Purify->Analyze Step 5

Caption: Experimental workflow for a typical bioconjugation reaction.

G Mol_A Molecule A (NHS-Ester Activated) Desired Desired Product: A - Linker - B Mol_A->Desired + Linker + Mol B (Stepwise) Side1 Side Product: Intermolecular Cross-linking (Aggregation / Polymer) Mol_A->Side1 + Linker + Mol B (High Concentration) Side2 Side Product: Intramolecular Cyclization (A - Linker) Mol_A->Side2 + Linker (If Linker reacts with a second site on A) Linker This compound Mol_B Molecule B (or another Mol A)

Caption: Desired reaction pathway versus common side reactions.

G decision decision result result solution solution start Experiment Start q1 Low or No Yield? start->q1 q2 Precipitate / Gel Formed? q1->q2 No c1 Check Reagent Activity & Buffer pH/Composition q1->c1 Yes c2 Uncontrolled Cross-linking q2->c2 Yes end Successful Reaction q2->end No (Proceed to Purification) s1 Use fresh reagents. Use non-amine buffer pH 7.2-8.5. c1->s1 s2 Reduce concentrations. Optimize stoichiometry. Use stepwise addition. c2->s2

Caption: Troubleshooting logic for common conjugation issues.

References

Technical Support Center: Purification of Amino-PEG4-C2-Amine Reaction Products

Author: BenchChem Technical Support Team. Date: December 2025

Of course. Here is a technical support center with troubleshooting guides and FAQs for the purification of Amino-PEG4-C2-amine reaction products.

This guide provides researchers, scientists, and drug development professionals with detailed strategies, troubleshooting advice, and frequently asked questions for purifying the reaction products of this compound.

Frequently Asked Questions (FAQs)

Q1: What are the primary challenges in purifying reaction products involving this compound?

The main challenges stem from the unique physicochemical properties of the PEG linker and the terminal amine groups. Key issues include:

  • High Polarity: The hydrophilic polyethylene (B3416737) glycol (PEG) chain makes the molecule highly polar and very soluble in water, which can complicate extractions and normal-phase chromatography.[1][2][3]

  • Basicity of Amines: The terminal primary amine groups are basic and can interact strongly with acidic stationary phases like silica (B1680970) gel, leading to issues like peak tailing, irreversible adsorption, and low recovery.[4]

  • Lack of a Strong UV Chromophore: The basic PEG structure does not have a strong UV chromophore, making detection by UV-based HPLC challenging unless the molecule it is conjugated to has a UV-active group.[1][5] Alternative detection methods like Evaporative Light Scattering (ELSD), Charged Aerosol Detection (CAD), or Mass Spectrometry (MS) are often required.

  • Product Heterogeneity: Conjugation reactions can result in a complex mixture of the desired product, unreacted starting materials, excess PEG linker, and side-products (e.g., di-substituted products).[]

Q2: What are the most common impurities encountered in these reactions?

A typical reaction mixture may contain:

  • Unreacted Starting Materials: The molecule to which the this compound was intended to conjugate.

  • Excess this compound linker.

  • Hydrolysis Products: Reagents such as activated NHS esters can hydrolyze during the reaction.

  • Multiple PEGylation Products: If the target molecule has multiple reaction sites, you may get a mixture of mono-, di-, or multi-PEGylated species.[]

Q3: How can I effectively monitor my reaction and purification progress?

Given the challenges with UV detection, a combination of methods is recommended:

  • Thin-Layer Chromatography (TLC): This is a quick method for monitoring reaction progress. Due to the high polarity, a polar mobile phase (e.g., DCM/Methanol (B129727) or Chloroform/Methanol with a small amount of ammonium (B1175870) hydroxide) is often necessary.[3][4] For visualization, stains are required:

    • Ninhydrin (B49086) Stain: Specifically detects the primary amine groups on the unreacted linker and the product.[1]

    • Potassium Permanganate (KMnO₄) Stain: A general-purpose stain for organic compounds.[1]

    • Iodine Chamber: A simple and general visualization method.[1]

  • Liquid Chromatography-Mass Spectrometry (LC-MS): This is the most powerful technique as it provides both separation and mass information, allowing for the definitive identification of the desired product and various impurities.[7]

  • High-Performance Liquid Chromatography (HPLC): When coupled with detectors like ELSD or CAD, HPLC is excellent for separating and quantifying non-volatile PEGylated compounds.[5][7]

Purification Strategy Selection

The optimal purification strategy depends on the specific properties (size, charge, hydrophobicity) of the desired product relative to the impurities. The three most common high-resolution techniques are Reverse-Phase HPLC, Ion-Exchange Chromatography, and Size-Exclusion Chromatography.[][8][9][10]

Method Selection Logic

The choice of chromatography depends on the key differences between your target molecule and the major impurities.

G start What is the primary difference between your product and impurities? size_diff Significant Size / Molecular Weight Difference? start->size_diff Size charge_diff Difference in Net Charge (at a specific pH)? start->charge_diff Charge hydro_diff Difference in Hydrophobicity? start->hydro_diff Polarity size_diff->charge_diff No sec Use Size-Exclusion Chromatography (SEC) size_diff->sec Yes charge_diff->hydro_diff No iex Use Ion-Exchange Chromatography (IEX) charge_diff->iex Yes rphplc Use Reverse-Phase Chromatography (RP-HPLC) hydro_diff->rphplc Yes no_diff No significant difference. Consider alternative strategies or multi-step purification. hydro_diff->no_diff No

Caption: Logic for selecting the primary purification method.

Comparison of Purification Techniques
FeatureReverse-Phase HPLC (RP-HPLC)Ion-Exchange Chromatography (IEX)Size-Exclusion Chromatography (SEC)
Separation Principle HydrophobicityNet Surface ChargeHydrodynamic Radius (Size in solution)
Best For Separating Molecules with different polarities. Excellent for removing less polar starting materials or more polar linkers from the product.[]Molecules with different charge states (e.g., separating a neutral product from a charged starting material or linker).[][9]Molecules of significantly different sizes, such as separating a large PEGylated protein from the small unreacted PEG linker.[][8][11]
Typical Stationary Phase C18 or C8 silicaQuaternary Ammonium (Anion Exchange) or Sulfonic Acid (Cation Exchange) functionalized resins.[12][13]Porous polymer or silica-based media with defined pore sizes.
Typical Mobile Phase Water/Acetonitrile (B52724) or Water/Methanol gradients, often with additives like TFA or formic acid.Aqueous buffers with an increasing salt gradient (e.g., NaCl) to elute bound molecules.[13]Isocratic elution with an aqueous buffer (e.g., Phosphate-Buffered Saline).[11]
Pros High resolution, excellent for separating closely related isomers, widely applicable.[][14]High capacity, very effective for molecules with distinct charge differences.[9][15]Gentle, non-denaturing conditions; predictable elution behavior; good for removing small molecule impurities.[][16]
Cons Can be denaturing for sensitive biomolecules; basic amines may show poor peak shape without mobile phase modifiers.Separation is highly dependent on buffer pH and ionic strength; may not resolve molecules with similar charges.Lower resolution compared to RP-HPLC or IEX; not suitable for separating molecules of similar size.[8]

Troubleshooting Guide

Even with the right strategy, problems can arise. This guide addresses common issues.

Purification Troubleshooting Logic

G start Problem Observed prob1 Poor Separation / Co-elution start->prob1 prob2 Low Yield / Product Loss start->prob2 prob3 Broad Peaks / Tailing start->prob3 sol1a Optimize Gradient: Make it shallower. prob1->sol1a sol1b Change Mobile Phase (different organic solvent or pH). prob1->sol1b sol1c Change Stationary Phase (e.g., C18 to C8, or different IEX resin). prob1->sol1c sol2a Check for irreversible binding: Add competing base (e.g., TEA) for amine products on silica. prob2->sol2a sol2b Ensure product is stable under purification conditions (pH, solvent). prob2->sol2b sol2c Passivate system if working with metal-chelating compounds. prob2->sol2c sol3a Add modifier to mobile phase: 0.1% TFA for RP-HPLC or 0.1-1% TEA for normal phase. prob3->sol3a sol3b Reduce sample loading. prob3->sol3b sol3c Check for column degradation. prob3->sol3c

Caption: Troubleshooting logic for common purification issues.

Common Problems and Solutions
ProblemPotential CauseRecommended Solution
Peak Tailing in RP-HPLC The basic amine groups are interacting with residual acidic silanols on the silica-based stationary phase.Add an acidic modifier like 0.1% trifluoroacetic acid (TFA) or formic acid to the mobile phase. This protonates the amines, improving peak shape.
Low Recovery from Silica Gel Column The basic amine product is irreversibly binding to the acidic silica gel.1. Add a Base: Add a small amount (0.1-1%) of a competing base like triethylamine (B128534) (TEA) or ammonium hydroxide (B78521) to your mobile phase.[4]2. Use a Different Stationary Phase: Switch to a less acidic support like alumina (B75360) or use reverse-phase chromatography.
Poor Separation of Product and a Key Impurity The selected conditions do not provide enough selectivity between the two compounds.1. Optimize Gradient: Make the elution gradient shallower to increase resolution between closely eluting peaks.[7]2. Change Solvent System: Try a different organic modifier (e.g., switch from acetonitrile to methanol in RP-HPLC) as this can alter selectivity.3. Change pH: For IEX or RP-HPLC, adjusting the mobile phase pH can change the charge or hydrophobicity of your compounds, potentially improving separation.
No Peaks Observed with UV Detector The product and impurities lack a significant UV chromophore.Use a universal detector like an ELSD, CAD, or MS. If none are available, consider derivatizing a small aliquot of the sample with a UV-active tag for analytical purposes.
Product Elutes in the Void Volume (RP-HPLC) The product is too polar to be retained on the reverse-phase column.Use a column designed for polar compounds (e.g., an "Aqua" or polar-endcapped C18 column) or consider an alternative technique like HILIC or IEX.

Key Experimental Protocols

The following are generalized starting protocols. They should be optimized for your specific compound.

General Purification Workflow

G cluster_prep Preparation cluster_purify Purification cluster_post Post-Purification crude Crude Reaction Mixture analyze Analyze Crude Mix (LC-MS, TLC) crude->analyze select Select Primary Purification Method analyze->select prep_sample Prepare Sample (Dissolve, Filter) select->prep_sample run Perform Chromatography (SEC, IEX, or RP-HPLC) prep_sample->run collect Collect Fractions run->collect analyze_frac Analyze Fractions (TLC, LC-MS) collect->analyze_frac pool Pool Pure Fractions analyze_frac->pool recover Recover Product (Evaporate/Lyophilize) pool->recover final Pure Product recover->final

Caption: A general experimental workflow for purification.

Protocol 1: Preparative Reverse-Phase HPLC (RP-HPLC)

This method is ideal for achieving high purity and separating compounds based on hydrophobicity.

  • Column Selection: Choose a C18 preparative column with appropriate dimensions for your sample load.

  • Mobile Phase Preparation:

    • Solvent A: Deionized water + 0.1% Trifluoroacetic Acid (TFA)

    • Solvent B: Acetonitrile + 0.1% Trifluoroacetic Acid (TFA)

    • Degas both solvents thoroughly.

  • Sample Preparation: Dissolve the crude reaction mixture in a minimal amount of a solvent compatible with the mobile phase (e.g., Water/Acetonitrile mixture). Filter the sample through a 0.45 µm filter to remove particulates.

  • Chromatography:

    • Equilibrate the column with your starting mobile phase composition (e.g., 95% A, 5% B).

    • Inject the prepared sample onto the column.

    • Run a linear gradient to elute the compounds. A typical gradient might be from 5% B to 95% B over 30-60 minutes.

    • Monitor the elution profile using a suitable detector (e.g., UV, ELSD, or MS).

  • Fraction Collection & Analysis:

    • Collect fractions corresponding to the product peak.

    • Analyze the purity of each collected fraction using analytical HPLC or LC-MS.

    • Pool the fractions that meet the desired purity level.

  • Product Recovery: Remove the solvent from the pooled fractions, typically by lyophilization (freeze-drying) to remove the water, acetonitrile, and volatile TFA buffer.[1]

Protocol 2: Ion-Exchange Chromatography (IEX)

This method is best when your product has a different net charge from the impurities. This example assumes the product is more positively charged than the impurities (Cation Exchange).

  • Column and Buffer Selection:

    • Select a strong cation exchange column (e.g., SP-Sepharose).

    • Choose a buffer system with a pH at least 1 unit below the pI of your target compound to ensure it carries a net positive charge.

    • Buffer A (Binding): 20 mM MES, pH 6.0

    • Buffer B (Elution): 20 mM MES, 1 M NaCl, pH 6.0

  • Sample Preparation: If necessary, perform a buffer exchange on your crude sample into Buffer A using dialysis or a desalting column.

  • Chromatography:

    • Equilibrate the column with Buffer A until the pH and conductivity are stable.

    • Load the sample onto the column.

    • Wash the column with several column volumes of Buffer A to remove any unbound impurities.

    • Elute the bound product using a linear gradient of increasing salt concentration (e.g., 0-100% Buffer B over 20 column volumes).

  • Fraction Collection & Analysis:

    • Collect fractions and monitor using UV absorbance (if applicable) or by analyzing individual fractions with another method (e.g., TLC with ninhydrin staining).

    • Identify and pool the pure fractions.

  • Product Recovery: Remove the salt from the pooled fractions by dialysis or size-exclusion chromatography (desalting). Lyophilize to obtain the final product.

References

dealing with steric hindrance in Amino-PEG4-C2-amine conjugations

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides researchers, scientists, and drug development professionals with troubleshooting strategies and answers to frequently asked questions regarding steric hindrance in Amino-PEG4-C2-amine conjugations.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what are its primary applications? A1: this compound is a flexible, hydrophilic linker used in bioconjugation.[1] It features a 4-unit polyethylene (B3416737) glycol (PEG) chain with a primary amine at each end, separated by an ethyl (C2) spacer.[2] This structure makes it a homobifunctional linker. Its primary application is in the synthesis of Proteolysis Targeting Chimeras (PROTACs), where it connects a ligand for a target protein and a ligand for an E3 ubiquitin ligase to induce targeted protein degradation.[2][3] The PEG spacer enhances the solubility of the resulting conjugate in aqueous media.[4]

Q2: What is steric hindrance and how does it affect conjugation reactions? A2: Steric hindrance is a phenomenon where the size and spatial arrangement of atoms or groups within a molecule obstruct a chemical reaction.[5][6][7] In the context of conjugation, bulky groups near the reactive amine site can physically block the approach of the PEG linker, leading to slower reaction rates, lower yields, or complete inhibition of the reaction.[6][8]

Q3: How does the PEG4 spacer in the linker help mitigate steric hindrance? A3: The PEG4 spacer is a flexible chain that increases the distance between the two molecules being conjugated.[9] This extension can help overcome steric hindrance by moving the reactive sites away from the bulky regions of the molecules, thereby improving accessibility and the efficiency of the conjugation reaction.[9]

Q4: What are the most common causes of low yield in amine-PEG conjugations? A4: Low yields in amine-PEG conjugations often stem from several factors:

  • Steric Hindrance: Bulky groups near the target amine can prevent the reaction from occurring efficiently.[8][10]

  • Suboptimal pH: The reactivity of primary amines is highly dependent on pH. NHS-ester conjugations, for example, are most efficient at a pH of 7.2 to 9.[11]

  • Reagent Instability: The activated PEG reagent (e.g., an NHS ester) can be susceptible to hydrolysis, especially at high pH, reducing its ability to react with the amine.[12]

  • Side Reactions: In protein conjugations, competing reactions like disulfide-linked dimerization can reduce the availability of the target molecule.[13]

Q5: How does pH influence the selectivity of conjugation to different amines on a protein? A5: The pH of the reaction buffer is a critical parameter for controlling selectivity. The α-amino group at the N-terminus of a protein generally has a lower pKa (around 8.0) than the ε-amino group of lysine (B10760008) side chains (pKa ~10-11).[12] By performing the conjugation at a lower pH (e.g., pH 7.0-7.5), the N-terminal amine is more likely to be in its unprotonated, nucleophilic state, allowing for more selective modification at that site.[12][13]

Troubleshooting Guide

This guide addresses specific issues that may arise during this compound conjugations.

Problem 1: Low or No Conjugation Yield

Potential Cause Recommended Solution
Significant Steric Hindrance at the Target Amine 1. Optimize Reaction Conditions: Increase the reaction time and/or moderately increase the temperature (e.g., from 4°C to room temperature) to provide more energy to overcome the activation barrier. 2. Increase Reagent Concentration: Use a higher molar excess of the activated PEG linker to drive the reaction forward. Be aware that this may complicate downstream purification.[10] 3. Consider an Alternative Linker: If possible, switch to a linker with a longer PEG chain (e.g., PEG8, PEG12) to further increase the distance from the sterically hindered region.
Suboptimal Reaction pH 1. Verify Buffer pH: Ensure your reaction buffer is within the optimal range for your chosen chemistry (e.g., pH 7.2-9 for NHS esters).[11] 2. Perform a pH Screen: Run small-scale test reactions at different pH values (e.g., 7.0, 7.5, 8.0, 8.5) to determine the optimal condition for your specific molecules.
Inactive or Degraded Reagents 1. Use Fresh Reagents: Ensure that the PEG linker and any coupling agents (e.g., EDC, NHS) are fresh and have been stored correctly to prevent degradation. Activated NHS esters are particularly moisture-sensitive.[12] 2. Perform a Control Reaction: Test the activity of your PEG reagent with a simple, unhindered amine-containing molecule to confirm its reactivity.

Problem 2: Formation of Multiple Products or Aggregates

Potential Cause Recommended Solution
Non-Specific Conjugation 1. Optimize Stoichiometry: Reduce the molar excess of the PEG linker to minimize random or multiple conjugations, especially if your target molecule has several accessible amines. 2. Refine pH for Selectivity: If conjugating to a protein, lower the pH towards 7.0 to favor modification of the N-terminus over lysine residues.[12][13]
Protein/Molecule Aggregation 1. Adjust Concentration: Lower the concentration of the protein or substrate during the reaction to reduce the likelihood of intermolecular cross-linking. 2. Screen Additives: Include stabilizing excipients or a low concentration of a mild non-ionic detergent in the reaction buffer.

Problem 3: Difficulty in Purifying the Final Conjugate

Potential Cause Recommended Solution
Excess Unreacted PEG Linker 1. Optimize Molar Ratio: Perform titration experiments to find the lowest effective molar ratio of the PEG linker that still provides an acceptable yield, thus minimizing the amount of excess reagent to be removed.[10] 2. Select Appropriate Purification Method: Use a high-resolution purification technique. Size Exclusion Chromatography (SEC) is effective for separating PEGylated proteins from unreacted protein. Reversed-Phase HPLC (RP-HPLC) is often suitable for smaller molecules.

Experimental Protocols

General Protocol for Two-Step Conjugation Using an Amine-PEG Linker

This protocol describes a common workflow where a molecule with a carboxylic acid is first attached to one amine of the this compound linker, followed by conjugation of the second amine to another molecule. This assumes a scenario where one amine is temporarily protected (e.g., with a Boc group) to ensure a controlled, stepwise reaction.

Step 1: Activation of Carboxylic Acid (Molecule A)

  • Dissolve the molecule containing the carboxylic acid (Molecule A) in an appropriate anhydrous organic solvent (e.g., DMF or DMSO).

  • Add 1.5 equivalents of N-(3-Dimethylaminopropyl)-N′-ethylcarbodiimide (EDC) and 1.2 equivalents of N-hydroxysuccinimide (NHS).

  • Stir the reaction at room temperature for 1-2 hours to form the NHS ester.

Step 2: First Conjugation to the PEG Linker

  • Dissolve the Boc-protected this compound in the same solvent.

  • Add the activated Molecule A solution to the protected PEG linker solution.

  • Add 2-3 equivalents of a non-nucleophilic base, such as diisopropylethylamine (DIPEA), to facilitate the reaction.

  • Stir the reaction at room temperature for 4-12 hours.

  • Monitor the reaction progress using an appropriate analytical method (e.g., LC-MS).

  • Purify the resulting Molecule A-PEG4-C2-NH-Boc conjugate using RP-HPLC.

Step 3: Deprotection of the Second Amine

  • Dissolve the purified conjugate in a solution of trifluoroacetic acid (TFA) in dichloromethane (B109758) (DCM) (e.g., 20-50% TFA).

  • Stir at room temperature for 1-2 hours until the Boc group is completely removed.

  • Remove the solvent and TFA under vacuum to yield the Molecule A-PEG4-C2-amine intermediate.

Step 4: Second Conjugation to Target Molecule (Molecule B)

  • Activate Molecule B (assuming it has a carboxylic acid) using the EDC/NHS procedure described in Step 1.

  • Dissolve the Molecule A-PEG4-C2-amine intermediate in an appropriate solvent.

  • Combine the activated Molecule B and the PEG intermediate, add DIPEA, and stir for 4-12 hours.

  • Purify the final Molecule A-PEG4-C2-Molecule B conjugate using RP-HPLC or another suitable chromatographic method.

Data Presentation

Table 1: Influence of Reaction Parameters on Amine Conjugation Efficiency

This table summarizes the general effects of key parameters on reactions involving primary amines and activated esters (e.g., NHS esters). Optimal values are highly dependent on the specific substrates and should be determined empirically.

ParameterLow RangeOptimal RangeHigh RangeRationale & Considerations
pH < 7.07.2 - 8.5> 9.0Below pH 7.0, most primary amines are protonated and non-nucleophilic, leading to very slow reaction rates.[12] Above pH 9.0, hydrolysis of the NHS ester becomes rapid, reducing the amount available to react with the amine.[12]
Molar Ratio (PEG:Molecule) 1:1 to 3:15:1 to 10:1> 10:1A low ratio may result in incomplete conjugation and low yield. A moderate excess drives the reaction to completion. A high excess can lead to non-specific modifications and complicates purification.[10]
Temperature 4°CRoom Temp (20-25°C)> 30°CLow temperatures can slow the reaction but may be necessary for unstable molecules. Room temperature is often a good balance. Higher temperatures can accelerate the reaction but also increase the rate of reagent hydrolysis and potential degradation of biomolecules.
Reaction Time < 1 hour2 - 4 hours> 12 hoursReaction times are highly dependent on substrate reactivity and steric hindrance. Reactions with hindered sites may require longer times. Monitor progress to avoid potential side reactions or degradation over extended periods.[14]

Visualizations

G cluster_0 Without PEG Spacer (High Steric Hindrance) cluster_1 With this compound Spacer M1 Molecule A S1 Target Site B1 Bulky Group S2 Reactive Group S1->S2 Reaction Hindered M2 Molecule B M3 Molecule A S3 Target Site B3 Bulky Group PEG H₂N-C₂-PEG₄-NH₂ S3->PEG S4 Reactive Group PEG->S4 Reaction Facilitated M4 Molecule B

Caption: Role of the PEG spacer in overcoming steric hindrance.

G start Start: Prepare Reagents activate Step 1: Activate Molecule A (Carboxylic Acid) with EDC/NHS start->activate conjugate1 Step 2: Conjugate Activated Molecule A to Boc-NH-PEG-NH₂ activate->conjugate1 purify1 Purify Intermediate (e.g., RP-HPLC) conjugate1->purify1 deprotect Step 3: Remove Boc Protecting Group (e.g., using TFA) purify1->deprotect conjugate2 Step 4: Conjugate Deprotected Intermediate to Activated Molecule B deprotect->conjugate2 purify2 Final Purification of Conjugate (e.g., RP-HPLC, SEC) conjugate2->purify2 end End: Characterize Final Product purify2->end G start Problem: Low Conjugation Yield check_reagents Are reagents fresh and active? start->check_reagents check_ph Is pH optimal for the reaction? (e.g., 7.2-8.5 for NHS) check_reagents->check_ph Yes sol_reagents Solution: Use fresh reagents. Run a positive control. check_reagents->sol_reagents No check_sterics Is steric hindrance a likely issue? check_ph->check_sterics Yes sol_ph Solution: Verify buffer pH. Perform a pH screen. check_ph->sol_ph No sol_sterics Solution: Increase reaction time/temp. Increase molar excess of PEG. Use a longer PEG linker. check_sterics->sol_sterics Yes sol_ok Re-evaluate experimental design or consider alternative chemistry. check_sterics->sol_ok No

References

Technical Support Center: Optimizing Amino-PEG4-C2-amine Reactions

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides troubleshooting advice and frequently asked questions for researchers, scientists, and drug development professionals working with Amino-PEG4-C2-amine. The focus is on optimizing the stoichiometry for its most common application: amide bond formation with a carboxyl-containing molecule using the EDC/NHS coupling reaction.

Frequently Asked Questions (FAQs)

Q1: What is the primary application of this compound?

This compound is a hydrophilic, 4-unit polyethylene (B3416737) glycol (PEG) derivative that contains two primary amine groups.[1][2][3] It is frequently used as a flexible linker in bioconjugation.[2] A primary application is in the synthesis of Proteolysis Targeting Chimeras (PROTACs), where it connects a ligand for a target protein and a ligand for an E3 ubiquitin ligase.[4] The amine groups readily react with carboxylic acids (in the presence of activators like EDC) or activated esters (like NHS esters) to form stable amide bonds.[1][3]

Q2: What are the optimal pH conditions for coupling this compound with carboxylic acids using EDC/NHS?

The EDC/NHS coupling reaction proceeds in two distinct steps, each with its own optimal pH range.[5]

  • Carboxyl Activation: The activation of the carboxyl group on your target molecule with EDC is most efficient in a slightly acidic environment, ideally between pH 4.5 and 6.0 .[5]

  • Amine Coupling: The subsequent reaction of the activated NHS-ester with the primary amine of this compound is most effective at a physiological to slightly basic pH, typically between pH 7.0 and 8.5 .[5]

For optimal results, a two-step protocol is recommended where the activation is performed at the lower pH, followed by an adjustment to the higher pH for the coupling step.[5]

Q3: Which buffers should I use for the reaction?

It is critical to use buffers that do not contain competing functional groups like primary amines or carboxylates.[5]

Reaction StepRecommended BuffersBuffers to Avoid
Activation (pH 4.5-6.0) MES (2-(N-morpholino)ethanesulfonic acid)Acetate, Glycine, Tris
Coupling (pH 7.0-8.5) Phosphate-Buffered Saline (PBS), Borate Buffer, Sodium Bicarbonate BufferTris, Glycine

Q4: What are the recommended starting molar ratios for the reactants?

The ideal stoichiometry depends heavily on the specific molecules being conjugated. However, a common starting point is to use an excess of the activating agents (EDC and NHS) relative to the carboxyl-containing molecule, and a slight excess of the this compound relative to the carboxyl groups.

ReactantRecommended Molar Excess (relative to Carboxyl groups)
EDC (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) 1.2x - 10x
NHS (N-hydroxysuccinimide) or Sulfo-NHS 1.2x - 20x
This compound 2x - 10x

Note: These are starting recommendations. Optimization is crucial for achieving high yields, especially when working with sensitive proteins or nanoparticles.[6]

Troubleshooting Guide

Issue 1: Low or No Product Yield

A low yield of the desired conjugate is the most common issue. The following flowchart can help diagnose the potential cause.

G start Low Yield Detected q1 Are EDC and NHS fresh? start->q1 a1_yes Yes q1->a1_yes a1_no No q1->a1_no q2 Was the correct buffer system used? a1_yes->q2 s1 EDC/NHS are moisture-sensitive. Use fresh or properly stored reagents. a1_no->s1 a2_yes Yes q2->a2_yes a2_no No q2->a2_no q3 Were the reaction pH values optimal? a2_yes->q3 s2 Competing amines (Tris, Glycine) or carboxyls (Acetate) in buffers will quench the reaction. Use non-competing buffers like MES and PBS. a2_no->s2 a3_yes Yes q3->a3_yes a3_no No q3->a3_no q4 Is the stoichiometry optimized? a3_yes->q4 s3 Activation requires pH 4.5-6.0. Amine coupling requires pH 7.0-8.5. Verify pH and consider a two-step protocol. a3_no->s3 a4_no No q4->a4_no s4 Perform a titration experiment. Vary the molar excess of EDC/NHS and the Amino-PEG linker to find the optimal ratio for your system. a4_no->s4

Caption: Troubleshooting workflow for low reaction yield.

Issue 2: Precipitation Observed During the Reaction

Precipitation of your protein or molecule of interest can significantly reduce yield.[5]

  • Possible Cause 1: High EDC Concentration. Very high concentrations of EDC can sometimes cause proteins or other molecules to precipitate.[5]

    • Solution: If you are using a large molar excess of EDC and observing precipitation, try reducing the concentration. Perform a titration to find the lowest effective concentration.

  • Possible Cause 2: Protein Aggregation. Changes in pH or the addition of reagents can cause proteins to become unstable and aggregate.

    • Solution: Ensure your protein is soluble and stable in the chosen reaction buffers at the target pH values. A buffer exchange step prior to the reaction may be necessary to ensure compatibility.[5]

Experimental Protocols

Protocol: Two-Step EDC/NHS Coupling of this compound to a Protein

This protocol describes the conjugation of this compound to available carboxyl groups (e.g., on aspartic acid, glutamic acid, or the C-terminus) of a protein.

Materials:

  • Protein with carboxyl groups

  • This compound

  • EDC (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide)

  • Sulfo-NHS (N-hydroxysulfosuccinimide)

  • Activation Buffer: MES, pH 5.0-6.0[5]

  • Coupling Buffer: PBS, pH 7.2-7.5[5]

  • Quenching Buffer: 1M Tris-HCl, pH 8.5 or 1M Hydroxylamine, pH 8.5

  • Desalting column for purification

Workflow Diagram:

Caption: Experimental workflow for a two-step EDC/NHS coupling reaction.

Procedure:

  • Preparation: Bring all reagents and buffers to room temperature before use.[7] Prepare fresh stock solutions of EDC and Sulfo-NHS in a dry, water-miscible solvent (e.g., DMSO or DMF) or directly in Activation Buffer immediately before use.[8][9] EDC is moisture-sensitive and hydrolyzes quickly in water.[10]

  • Protein Preparation: Dissolve your protein in ice-cold Activation Buffer to your desired concentration (e.g., 1-10 mg/mL).

  • Activation of Carboxyl Groups:

    • Add the freshly prepared EDC and Sulfo-NHS to the protein solution. A typical starting point is a 5- to 10-fold molar excess of EDC/Sulfo-NHS over the protein.

    • Incubate the reaction for 15-30 minutes at room temperature with gentle mixing.[5]

  • Coupling with this compound:

    • Optional but recommended: To remove excess EDC and byproducts and to optimize the pH for the amine reaction, pass the activated protein solution through a desalting column pre-equilibrated with Coupling Buffer (PBS, pH 7.2).[5]

    • Immediately add the this compound to the activated protein solution. Use a 5- to 10-fold molar excess of the PEG-amine relative to the protein.

    • Incubate for 2 hours at room temperature or overnight at 4°C with gentle mixing.[8]

  • Quenching: Add Quenching Buffer to a final concentration of 20-50 mM to stop the reaction by hydrolyzing any unreacted NHS-esters.[9] Incubate for 15 minutes.

  • Purification: Remove excess, unreacted this compound and other reaction byproducts by running the sample through a desalting column or via dialysis against a suitable storage buffer.

  • Characterization: Analyze the final conjugate using appropriate methods (e.g., SDS-PAGE, Mass Spectrometry, HPLC) to confirm successful conjugation and assess purity.

Reaction Mechanism

The following diagram illustrates the chemical transformations during the two-step coupling process.

G mol1 R-COOH (Carboxyl Group) plus1 + mol2 EDC intermediate1 O-acylisourea ester (unstable intermediate) mol2->intermediate1  Step 1: Activation  (pH 4.5 - 6.0) plus2 + mol3 NHS / Sulfo-NHS intermediate2 NHS-ester (amine-reactive) mol3->intermediate2 plus3 + hydrolysis Hydrolysis (competing side-reaction) intermediate2->hydrolysis  Reverts to R-COOH mol4 H₂N-PEG-NH₂ (this compound) final_product R-CO-NH-PEG-NH₂ (Stable Amide Bond) mol4->final_product  Step 2: Coupling  (pH 7.0 - 8.5)

Caption: The two-step reaction mechanism of EDC/NHS coupling.

References

Technical Support Center: Characterization of Amino-PEG4-C2-amine Conjugates

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and answers to frequently asked questions for researchers, scientists, and drug development professionals working with Amino-PEG4-C2-amine conjugates.

Troubleshooting Guides

This section addresses specific issues that may be encountered during the characterization of this compound conjugates.

Issue 1: Low or No Yield of Conjugate

  • Question: I am seeing very low or no formation of my desired conjugate after the reaction. What are the possible causes and solutions?

  • Answer: Low conjugation efficiency can stem from several factors related to the reactants and reaction conditions. A primary concern is the hydrolysis of activated esters (like NHS esters) if they are used to react with the amine groups of the PEG linker. This hydrolysis competes with the desired conjugation reaction.

    Troubleshooting Steps:

    • Control Reaction Stoichiometry: Carefully control the molar ratio of the this compound linker to your molecule of interest. An excess of the linker may be necessary, but large excesses can complicate purification.[1]

    • Optimize pH: The reaction between an amine and an activated ester is most efficient at a slightly basic pH (typically 7.2-8.5).[2] Buffers containing primary amines (e.g., Tris) should be avoided as they will compete in the reaction.[1]

    • Check Reagent Quality: Ensure the purity and reactivity of your starting materials. The this compound linker should be stored under appropriate conditions (e.g., -20°C, protected from light) to prevent degradation.[3]

    • Solvent Considerations: If your molecule of interest is not readily soluble in aqueous buffers, a co-solvent like DMSO or DMF can be used. However, the concentration of the organic solvent should be kept low (typically <10%) to avoid denaturation of proteins or precipitation of other molecules.

Issue 2: Product Aggregation or Precipitation

  • Question: My conjugate is precipitating out of solution during or after the reaction. How can I prevent this?

  • Answer: Aggregation is a common issue, especially when working with large biomolecules like proteins. The crosslinking of multiple molecules can lead to the formation of large, insoluble complexes.

    Troubleshooting Steps:

    • Adjust Molar Ratios: A high concentration of a bifunctional linker like this compound can lead to extensive intermolecular crosslinking. Reducing the molar excess of the linker can favor intramolecular conjugation or the desired 1:1 conjugate.[1]

    • Optimize Protein Concentration: The concentration of your protein or other biomolecule can influence the balance between intramolecular and intermolecular crosslinking. Experiment with different concentrations to find the optimal range.[1]

    • Modify Reaction Time: Shortening the incubation time can help to limit the extent of crosslinking.[1]

Issue 3: Difficulty in Purifying the Conjugate

  • Question: I am having trouble separating my conjugate from unreacted starting materials and byproducts. What purification strategies are recommended?

  • Answer: The hydrophilic nature of the PEG chain can make purification challenging. Techniques like size-exclusion chromatography (SEC) and ion-exchange chromatography (IEX) are often effective.

    Troubleshooting Steps:

    • Size-Exclusion Chromatography (SEC): This technique separates molecules based on their size. It is particularly useful for removing excess, smaller molecules like the unreacted PEG linker from a larger conjugated protein.[2]

    • Ion-Exchange Chromatography (IEX): If your conjugate has a different net charge compared to the starting materials, IEX can be a powerful purification method.[2]

    • Reverse-Phase HPLC (RP-HPLC): While the PEG chain can lead to broad peaks, RP-HPLC can still be effective for purifying smaller conjugates. Method development, including the choice of column, mobile phase, and gradient, is crucial.

Frequently Asked Questions (FAQs)

General Questions

  • What is this compound?

    • This compound is a bifunctional linker containing two primary amine groups separated by a 4-unit polyethylene (B3416737) glycol (PEG) chain and a C2 ethyl spacer. It is commonly used in bioconjugation and is a popular linker for the development of Proteolysis Targeting Chimeras (PROTACs).[3][4][5][6]

  • What are the main advantages of using a PEG linker?

    • PEG linkers enhance the water solubility and biocompatibility of conjugates. They are flexible, non-immunogenic, and can reduce non-specific interactions.[7][8]

Analytical Techniques

  • How can I confirm the identity of my this compound conjugate?

    • A combination of analytical techniques is recommended. Mass spectrometry (MS) can confirm the molecular weight of the conjugate, while Nuclear Magnetic Resonance (NMR) spectroscopy can provide detailed structural information.

  • My conjugate does not have a UV chromophore. How can I detect it during HPLC analysis?

    • For compounds lacking a UV chromophore, universal detectors such as a Charged Aerosol Detector (CAD) or an Evaporative Light Scattering Detector (ELSD) can be used with HPLC.[9][10][11]

  • What are the characteristic NMR signals for the this compound linker?

    • In a 1H NMR spectrum, the repeating ethylene (B1197577) glycol units of the PEG chain typically show a strong signal around 3.6 ppm. The protons on the carbons adjacent to the amine groups will have distinct chemical shifts. In a 13C NMR spectrum, the carbons of the PEG backbone will also have characteristic signals.

Troubleshooting

  • Why am I seeing a broad peak for my conjugate in RP-HPLC?

    • The PEG chain can lead to conformational flexibility, which can result in peak broadening in RP-HPLC. Optimizing the mobile phase, gradient, and temperature can help to improve peak shape.

  • What are potential impurities I should look for?

    • Impurities can arise from the synthesis of the this compound linker itself or from side reactions during the conjugation process. These may include unreacted starting materials, hydrolyzed reagents, and di-substituted products if the reaction is not well-controlled.

Experimental Protocols

1. Purity Analysis by Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC)

  • Objective: To determine the purity of the this compound conjugate.

  • Methodology:

    • System: HPLC system with a UV detector (if applicable) or a universal detector (CAD or ELSD).

    • Column: A C18 column (e.g., 4.6 x 250 mm, 5 µm particle size) is a common choice.

    • Mobile Phase A: 0.1% Trifluoroacetic Acid (TFA) in Water.

    • Mobile Phase B: 0.1% Trifluoroacetic Acid (TFA) in Acetonitrile.

    • Gradient: A typical gradient would be a linear increase from 5% to 95% Mobile Phase B over 20-30 minutes. The gradient should be optimized based on the retention time of the conjugate.[12]

    • Flow Rate: 1.0 mL/min.

    • Detection: UV absorbance at a relevant wavelength for the conjugated molecule, or via CAD/ELSD.

    • Sample Preparation: Dissolve the conjugate in a solvent compatible with the mobile phase, such as a mixture of water and acetonitrile.

2. Molecular Weight Confirmation by Mass Spectrometry (MS)

  • Objective: To confirm the molecular weight of the this compound conjugate.

  • Methodology:

    • System: Electrospray Ionization Mass Spectrometry (ESI-MS), often coupled with an HPLC system (LC-MS).

    • Ionization Mode: Positive ion mode is typically used for amine-containing compounds.

    • Mass Analyzer: A high-resolution mass analyzer such as a Time-of-Flight (TOF) or Orbitrap is preferred for accurate mass determination.

    • Sample Preparation: The sample should be dissolved in a solvent suitable for ESI, such as a mixture of water, acetonitrile, and a small amount of formic acid.

3. Structural Elucidation by Nuclear Magnetic Resonance (NMR) Spectroscopy

  • Objective: To confirm the chemical structure and connectivity of the this compound conjugate.

  • Methodology:

    • System: A high-field NMR spectrometer (e.g., 400 MHz or higher).

    • Experiments:

      • 1H NMR: Provides information about the proton environments in the molecule.

      • 13C NMR: Provides information about the carbon skeleton.

      • 2D NMR (e.g., COSY, HSQC): Used to establish correlations between protons and carbons, confirming the connectivity.

    • Sample Preparation: Dissolve the sample in a suitable deuterated solvent (e.g., D2O, DMSO-d6, or CDCl3).

Data Presentation

Table 1: Typical RP-HPLC Parameters for this compound Conjugate Analysis

ParameterRecommended Setting
Column C18, 4.6 x 250 mm, 5 µm
Mobile Phase A 0.1% TFA in Water
Mobile Phase B 0.1% TFA in Acetonitrile
Gradient 5-95% B over 20-30 min
Flow Rate 1.0 mL/min
Detection UV (if applicable), CAD, or ELSD

Table 2: Expected Mass Spectrometry Results for this compound

IonExpected m/z
[M+H]+ 237.18
[M+Na]+ 259.16

Visualizations

experimental_workflow cluster_synthesis Conjugation cluster_purification Purification cluster_analysis Characterization start Reactants: This compound + Molecule of Interest reaction Conjugation Reaction (pH 7.2-8.5) start->reaction crude Crude Conjugate reaction->crude purify Purification (SEC or IEX) crude->purify pure Purified Conjugate purify->pure hplc RP-HPLC (Purity) pure->hplc ms Mass Spectrometry (Molecular Weight) pure->ms nmr NMR (Structure) pure->nmr troubleshooting_logic cluster_causes_yield Possible Causes cluster_solutions_yield Solutions cluster_causes_agg Possible Causes cluster_solutions_agg Solutions cluster_causes_purify Possible Causes cluster_solutions_purify Solutions issue Problem Encountered low_yield Low/No Conjugate Yield issue->low_yield aggregation Aggregation/Precipitation issue->aggregation purification_difficulty Purification Issues issue->purification_difficulty hydrolysis Reagent Hydrolysis low_yield->hydrolysis ph Incorrect pH low_yield->ph stoichiometry_yield Suboptimal Stoichiometry low_yield->stoichiometry_yield high_crosslinking Excessive Crosslinking aggregation->high_crosslinking concentration High Reactant Concentration aggregation->concentration similar_properties Similar Physicochemical Properties purification_difficulty->similar_properties broad_peaks Peak Broadening in HPLC purification_difficulty->broad_peaks check_reagents Use Fresh Reagents hydrolysis->check_reagents adjust_ph Optimize pH (7.2-8.5) ph->adjust_ph optimize_ratio_yield Adjust Molar Ratios stoichiometry_yield->optimize_ratio_yield reduce_linker Lower Linker Concentration high_crosslinking->reduce_linker optimize_conc Optimize Reactant Concentrations concentration->optimize_conc orthogonal_methods Use Orthogonal Methods (SEC, IEX) similar_properties->orthogonal_methods optimize_hplc Optimize HPLC Method broad_peaks->optimize_hplc

References

Validation & Comparative

The PROTAC Linker Showdown: Amino-PEG4-C2-amine Versus the Field in Targeted Protein Degradation

Author: BenchChem Technical Support Team. Date: December 2025

A deep dive into the performance of Amino-PEG4-C2-amine compared to other common PROTAC linkers, supported by quantitative data and detailed experimental protocols for researchers in drug discovery.

In the rapidly advancing field of targeted protein degradation, Proteolysis Targeting Chimeras (PROTACs) have emerged as a powerful therapeutic modality. These heterobifunctional molecules are engineered to hijack the cell's ubiquitin-proteasome system to selectively eliminate disease-causing proteins. A critical, yet often underestimated, component of a PROTAC is the linker that connects the target-binding warhead to the E3 ligase-recruiting ligand. The nature of this linker—its length, composition, and rigidity—profoundly influences the efficacy, selectivity, and pharmacokinetic properties of the degrader.[1][2][3][4]

This guide provides a comparative analysis of this compound, a common polyethylene (B3416737) glycol (PEG)-based linker, against other widely used PROTAC linkers. By examining quantitative experimental data, we aim to provide researchers, scientists, and drug development professionals with a clear framework for rational linker design and selection.

The Central Role of the Linker in PROTAC Efficacy

The linker is not a mere spacer; it is a key determinant of a PROTAC's ability to form a stable and productive ternary complex between the target protein and the E3 ligase.[3] An optimal linker facilitates the correct spatial orientation of these two proteins, which is essential for efficient ubiquitination and subsequent degradation of the target.[3] A linker that is too short can lead to steric hindrance, while an overly long or flexible linker might result in a decrease in the effective concentration needed for ternary complex formation.[5]

Performance Comparison of PROTAC Linkers

The efficacy of a PROTAC is typically quantified by its half-maximal degradation concentration (DC50) and the maximum level of degradation (Dmax). The following tables summarize the performance of PROTACs utilizing different linkers against various protein targets, offering insights into the impact of linker composition and length.

Case Study 1: BRD4 Degradation

Bromodomain-containing protein 4 (BRD4) is a well-established target in oncology. The following data, synthesized from multiple studies, compares the performance of BRD4-targeting PROTACs with different linkers.

Linker TypeLinker CompositionTarget ProteinE3 LigaseDC50 (nM)Dmax (%)Cell Line
PEG PEG4 BRD4 VHL 20 95 HeLa
PEGPEG3BRD4VHL5585HeLa
PEGPEG5BRD4VHL15>98HeLa
PEGPEG6BRD4VHL3092HeLa
Alkyl8-atom alkylBRD4CRBN<1>90MV-4-11
RigidPiperazine-basedBRD4CRBN5~90293T

This table presents a synthesized comparison from multiple sources to illustrate general trends. Direct comparison between different studies should be made with caution due to variations in experimental conditions.

Key Observation: For the VHL-recruiting, BRD4-targeting PROTACs, a PEG5 linker demonstrated the highest potency.[5] However, it is noteworthy that an alkyl linker in a CRBN-recruiting system achieved sub-nanomolar DC50 values, highlighting that the optimal linker is dependent on the specific target and E3 ligase pair.

Case Study 2: BTK Degradation

Bruton's tyrosine kinase (BTK) is a crucial target in B-cell malignancies. The optimization of linkers has been pivotal in developing potent BTK-degrading PROTACs.

Linker TypeLinker CompositionTarget ProteinE3 LigaseDC50 (nM)Dmax (%)Cell Line
PEG PEG4-based BTK CRBN ~1-10 >90 Ramos
AlkylC8 alkylBTKCRBN11.6>90MOLM-14
Alkyl-EtherVaried lengthsBTKCRBN1-40>90Ramos
RigidPiperidine-basedBTKCRBN<1>95JeKo-1

This table presents a synthesized comparison from multiple sources to illustrate general trends. Direct comparison between different studies should be made with caution due to variations in experimental conditions.

Key Observation: While PEG4-based linkers are effective for BTK degradation, studies have shown that shorter, more rigid linkers can lead to sub-nanomolar potencies.[6] The choice between a flexible PEG linker and a more rigid alternative can significantly impact the conformational stability of the ternary complex and, consequently, the degradation efficiency.

Case Study 3: KRAS G12C Degradation

The oncogenic KRAS G12C mutant has been a challenging target. PROTACs offer a promising strategy for its degradation.

Linker TypeLinker CompositionTarget ProteinE3 LigaseDC50 (µM)Dmax (%)Cell Line
PEG PEG-based KRAS G12C VHL 0.25-0.76 ~75-90 Various
Alkyl6-atom alkylKRAS G12CVHL0.59~80NCI-H2030
Alkyl-EtherVariedKRAS G12CCRBNNot specifiedNot specifiedNot specified

This table presents a synthesized comparison from multiple sources to illustrate general trends. Direct comparison between different studies should be made with caution due to variations in experimental conditions.

Key Observation: For KRAS G12C, both PEG-based and shorter alkyl linkers have been shown to induce potent degradation.[7][8] This underscores the empirical nature of linker optimization, where even subtle changes can significantly alter performance.

Visualizing PROTAC Mechanisms and Workflows

To better understand the processes involved in PROTAC-mediated degradation and its evaluation, the following diagrams illustrate key pathways and experimental workflows.

PROTAC_Signaling_Pathway cluster_cell Cell PROTAC PROTAC TernaryComplex POI-PROTAC-E3 Ternary Complex PROTAC->TernaryComplex POI Target Protein (POI) POI->TernaryComplex E3 E3 Ligase E3->TernaryComplex Ub_POI Poly-ubiquitinated POI TernaryComplex->Ub_POI Ubiquitination Ub Ubiquitin Ub->TernaryComplex Proteasome 26S Proteasome Ub_POI->Proteasome Recognition DegradedPOI Degraded Peptides Proteasome->DegradedPOI Degradation

Caption: PROTAC-mediated protein degradation pathway.

Experimental_Workflow cluster_workflow Experimental Workflow for PROTAC Evaluation start Cell Culture treatment PROTAC Treatment (Dose-response & Time-course) start->treatment lysis Cell Lysis & Protein Quantification treatment->lysis western_blot Western Blot Analysis lysis->western_blot quantification Densitometry & Data Analysis western_blot->quantification dc50_dmax Determine DC50 & Dmax quantification->dc50_dmax

Caption: Workflow for determining DC50 and Dmax of a PROTAC.

Linker_Relationship cluster_logic Linker Properties and PROTAC Performance Linker Linker Choice (e.g., this compound) Properties Linker Properties - Length - Composition - Rigidity/Flexibility Linker->Properties Ternary Ternary Complex Formation & Stability Properties->Ternary PK Pharmacokinetics - Solubility - Permeability Properties->PK Performance PROTAC Performance - DC50 - Dmax - Selectivity Ternary->Performance PK->Performance

Caption: Logical relationship between linker properties and PROTAC performance.

Experimental Protocols

Accurate and reproducible experimental data are the bedrock of PROTAC development. The following are detailed methodologies for key experiments cited in the comparison.

Western Blotting for Protein Degradation Analysis (DC50 and Dmax Determination)

1. Cell Culture and Treatment:

  • Seed adherent cells in 6-well plates and allow them to attach overnight.

  • Prepare a serial dilution of the PROTAC compound in cell culture medium. A vehicle control (e.g., DMSO) must be included.

  • Treat the cells with the PROTAC dilutions and the vehicle control for a specified time (e.g., 18-24 hours).

2. Cell Lysis and Protein Quantification:

  • After treatment, wash the cells with ice-cold phosphate-buffered saline (PBS).

  • Lyse the cells using RIPA buffer supplemented with protease and phosphatase inhibitors.

  • Centrifuge the lysates to pellet cell debris and collect the supernatant.

  • Determine the protein concentration of each lysate using a BCA protein assay to ensure equal loading.

3. SDS-PAGE and Protein Transfer:

  • Normalize the protein concentrations of all samples.

  • Prepare samples by adding Laemmli buffer and heating at 95°C for 5 minutes.

  • Load equal amounts of protein per lane onto an SDS-polyacrylamide gel.

  • Separate the proteins by electrophoresis and then transfer them to a PVDF or nitrocellulose membrane.

4. Immunoblotting:

  • Block the membrane with 5% non-fat milk or bovine serum albumin (BSA) in Tris-buffered saline with Tween 20 (TBST) for 1 hour at room temperature.

  • Incubate the membrane with a primary antibody specific for the target protein overnight at 4°C.

  • Incubate the membrane with a primary antibody for a loading control (e.g., GAPDH, β-actin) to ensure equal protein loading.

  • Wash the membrane with TBST and then incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

5. Detection and Quantification:

  • Visualize the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.

  • Quantify the band intensities using densitometry software (e.g., ImageJ).

  • Normalize the target protein band intensity to the corresponding loading control.

  • Calculate the percentage of protein degradation relative to the vehicle-treated control.

  • Plot the percentage of degradation versus the log of the PROTAC concentration to determine the DC50 and Dmax values.

Ternary Complex Formation Assays

The formation of a stable ternary complex is a prerequisite for PROTAC activity. Several biophysical techniques can be employed to characterize this interaction:

1. Surface Plasmon Resonance (SPR):

  • Immobilize the E3 ligase on a sensor chip.

  • Inject the target protein at a constant concentration, with or without the PROTAC, over the chip surface.

  • An increase in the binding response in the presence of the PROTAC indicates the formation of a ternary complex.

  • This method can provide kinetic data (kon and koff) for ternary complex formation.

2. Isothermal Titration Calorimetry (ITC):

  • Titrate the PROTAC into a solution containing the target protein and the E3 ligase.

  • The heat change upon binding is measured to determine the thermodynamic parameters of ternary complex formation, including the dissociation constant (Kd) and cooperativity.

3. Cellular Thermal Shift Assay (CETSA):

  • Treat intact cells with the PROTAC.

  • Heat the cell lysate to various temperatures and then analyze the soluble fraction by Western blot.

  • The formation of a stable ternary complex can increase the thermal stability of the target protein, leading to a shift in its melting curve.

4. NanoBRET™/HiBiT Assays:

  • These are cell-based assays that use bioluminescence resonance energy transfer (BRET) or a split-luciferase system to detect protein-protein interactions in real-time in living cells.

  • The target protein and E3 ligase are tagged with a donor and acceptor molecule, or with complementary parts of a luciferase enzyme.

  • Ternary complex formation brings the tags into close proximity, generating a detectable signal.

Conclusion

The selection of an appropriate linker is a critical, and often empirical, step in the design of a successful PROTAC. While this compound and other PEG-based linkers offer advantages in terms of solubility and synthetic accessibility, the optimal linker choice is highly dependent on the specific protein target and E3 ligase combination.[1][2] The presented data demonstrates that systematic evaluation of linker length, composition (PEG vs. alkyl), and rigidity is paramount for achieving high potency and desirable drug-like properties. The experimental protocols provided herein offer a robust framework for the rigorous evaluation of novel PROTAC candidates, enabling researchers to make data-driven decisions in the pursuit of new targeted protein degradation therapies.

References

The PROTAC Paradigm: A Comparative Guide to PEG Linker Length Optimization for Enhanced Protein Degradation

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Publication

[City, State] – [Date] – In the rapidly evolving field of targeted protein degradation, the rational design of Proteolysis Targeting Chimeras (PROTACs) is paramount for achieving therapeutic success. A critical, yet often overlooked, component of these heterobifunctional molecules is the linker that connects the target-binding warhead to the E3 ligase-recruiting ligand. Among the various linker types, polyethylene (B3416737) glycol (PEG) chains have garnered significant attention due to their favorable physicochemical properties. This guide provides a comprehensive comparison of how different PEG chain lengths influence PROTAC efficacy, supported by experimental data, detailed protocols, and visual workflows to aid researchers, scientists, and drug development professionals in their quest for potent and selective protein degraders.

The Linker's Crucial Role in Ternary Complex Formation

The primary function of a PROTAC is to induce the formation of a stable ternary complex between the target protein of interest (POI) and an E3 ubiquitin ligase.[1][2] This proximity facilitates the transfer of ubiquitin to the POI, marking it for degradation by the proteasome.[2][3] The length and flexibility of the PEG linker are critical determinants in the stability and productivity of this ternary complex.[4][] A linker that is too short can lead to steric hindrance, preventing the formation of a stable complex, while a linker that is too long may result in a non-productive arrangement where ubiquitination is inefficient.[4] Therefore, optimizing the PEG linker length is a crucial step in the development of effective PROTACs.

Comparative Efficacy of PROTACs with Varying PEG Linker Lengths

To illustrate the profound impact of PEG linker length on PROTAC performance, we have compiled quantitative data from studies targeting several key proteins. The degradation potency (DC50) and maximal degradation (Dmax) are key metrics used to evaluate PROTAC efficacy.[3][6]

Estrogen Receptor α (ERα) Degradation

A systematic investigation into ERα-targeting PROTACs revealed a clear dependence on linker length for optimal degradation in MCF7 breast cancer cells.[2][7] A PROTAC with a 16-atom linker demonstrated significantly higher potency compared to those with shorter or longer linkers.[2][7]

PROTAC Linker Length (atoms)% ERα Degraded (at 10 µM)IC50 (µM) in MCF7 cells
9~50%>10
12~75%~5
16 ~95% ~1
19~70%~5
21~60%>10
Table 1: Comparative efficacy of ERα-targeting PROTACs with different linker lengths. Data suggests that a 16-atom linker provides the optimal length for ERα degradation and cell growth inhibition.[2][7]
TANK-binding kinase 1 (TBK1) Degradation

Research on PROTACs targeting TBK1, a key regulator in the innate immune response, also highlights the critical nature of linker optimization. A study by Arvinas demonstrated that linkers shorter than 12 atoms were inactive, while a 21-atom linker provided the highest potency.[2][8]

PROTAC Linker Length (atoms)DC50 (nM)Dmax (%)
< 12No degradation observed-
21 3 96%
2929276%
Table 2: Degradation potency of TBK1-targeting PROTACs. A 21-atom linker was identified as the most effective for degrading TBK1.[2][8]
Cyclin-dependent kinase 9 (CDK9) Degradation

Studies on CDK9-targeting PROTACs have also demonstrated a clear relationship between linker length and degradation efficiency. A series of degraders with varying methylene (B1212753) units in the linker showed potent, low nanomolar DC50 values in the TC-71 cell line.[9] Another selective CDK9 degrader, PROTAC CDK9 degrader-5, effectively degraded both CDK9 isoforms with sub-micromolar DC50 values.[10]

PROTAC Linker CompositionDC50 (nM)Cell Line
5 methylene units1.5TC-71
6 methylene units2.0TC-71
7 methylene units3.5TC-71
8 methylene units2.3TC-71
Amide-containing chain (PROTAC CDK9 degrader-5)100 (CDK942), 140 (CDK955)MV411
Table 3: Degradation potency of CDK9-targeting PROTACs with different linkers.[9][10]

Experimental Protocols

To aid researchers in the evaluation of their own PROTACs, we provide detailed protocols for key experiments.

Western Blotting for Target Protein Degradation

This is a standard method to quantify the reduction in target protein levels following PROTAC treatment.[3][11][12]

1. Cell Seeding and Treatment:

  • Plate cells at an appropriate density in 6-well or 12-well plates and allow them to adhere overnight.[3][11]

  • Treat cells with a range of PROTAC concentrations (e.g., 0.1 nM to 10 µM) and a vehicle control (e.g., DMSO) for a predetermined time (e.g., 4, 8, 16, or 24 hours).[3][11]

2. Cell Lysis and Protein Quantification:

  • After treatment, wash the cells with ice-cold PBS.[3][11]

  • Lyse the cells in RIPA buffer supplemented with protease and phosphatase inhibitors.[13]

  • Determine the protein concentration of each lysate using a BCA or Bradford assay.[11]

3. SDS-PAGE and Protein Transfer:

  • Normalize the protein concentration of all samples.[11]

  • Denature the proteins by boiling in Laemmli sample buffer.[3]

  • Separate the proteins by SDS-PAGE and transfer them to a PVDF or nitrocellulose membrane.[3][11]

4. Immunoblotting:

  • Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.[1][11]

  • Incubate the membrane with a primary antibody against the target protein overnight at 4°C.[1][11]

  • Wash the membrane and incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.[1][11]

5. Detection and Analysis:

  • Visualize the protein bands using an ECL substrate and a chemiluminescence imaging system.[11][13]

  • Quantify the band intensities using densitometry software.[3]

  • Normalize the target protein levels to a loading control (e.g., β-actin or GAPDH).[3]

  • Calculate the percentage of protein degradation relative to the vehicle-treated control to determine DC50 and Dmax values.[3]

In Vitro Ubiquitination Assay

This assay directly assesses the ability of a PROTAC to induce the ubiquitination of the target protein.[1][14][15]

1. Reaction Setup:

  • In a microcentrifuge tube on ice, combine the following components in a total volume of 25-50 µL: E1 activating enzyme, E2 conjugating enzyme, E3 ligase, ubiquitin, ATP, the target protein of interest (POI), and the PROTAC.[1][14]

  • Include control reactions lacking E1, E3, or the PROTAC to ensure the observed ubiquitination is dependent on all components.[1]

2. Incubation:

  • Incubate the reaction mixture at 30-37°C for 1-1.5 hours to allow for the ubiquitination reaction to proceed.[14][15]

3. Quenching and Analysis:

  • Stop the reaction by adding SDS-PAGE loading buffer.[15]

  • Separate the reaction products by SDS-PAGE.[1]

  • Transfer the proteins to a membrane and perform a Western blot using an antibody that recognizes the POI or an anti-ubiquitin antibody to visualize the ubiquitinated species, which will appear as a ladder of higher molecular weight bands.[1][14]

Cell Viability Assay (CellTiter-Glo®)

This assay measures the effect of PROTAC-induced protein degradation on cell viability and proliferation.[16][17][18]

1. Cell Seeding and Treatment:

  • Seed cells in an opaque-walled 96-well or 384-well plate at a predetermined density.[17]

  • Allow cells to adhere overnight.

  • Treat the cells with a serial dilution of the PROTAC for a duration relevant to the biological function of the target protein (e.g., 48-72 hours).[19]

2. Assay Procedure:

  • Equilibrate the plate to room temperature for approximately 30 minutes.[17]

  • Add a volume of CellTiter-Glo® Reagent equal to the volume of cell culture medium in each well.[17]

  • Mix the contents on an orbital shaker for 2 minutes to induce cell lysis.[17]

  • Incubate the plate at room temperature for 10 minutes to stabilize the luminescent signal.[17]

3. Data Acquisition:

  • Record the luminescence using a plate reader.[16]

  • The luminescent signal is proportional to the amount of ATP present, which is indicative of the number of viable cells.[17]

Visualizing Signaling Pathways and Experimental Workflows

To provide a clearer understanding of the concepts discussed, the following diagrams illustrate the PROTAC mechanism of action, a typical experimental workflow, and a relevant signaling pathway.

PROTAC_Mechanism cluster_cell Cellular Environment PROTAC PROTAC POI Protein of Interest (POI) PROTAC->POI Binds E3 E3 Ubiquitin Ligase PROTAC->E3 Binds TernaryComplex POI-PROTAC-E3 Ternary Complex POI->TernaryComplex E3->TernaryComplex Ubiquitination Polyubiquitination TernaryComplex->Ubiquitination Catalyzes Proteasome 26S Proteasome Ubiquitination->Proteasome Recognized by Degradation Degraded POI Proteasome->Degradation Degrades Experimental_Workflow start Start: PROTAC Design (Varying PEG Linker Lengths) cell_culture Cell Culture & Treatment with PROTACs start->cell_culture ubiquitination_assay In Vitro Ubiquitination Assay (Mechanism Confirmation) start->ubiquitination_assay western_blot Western Blot (Target Degradation - DC50, Dmax) cell_culture->western_blot viability_assay Cell Viability Assay (Functional Outcome - IC50) cell_culture->viability_assay data_analysis Data Analysis & Linker Optimization western_blot->data_analysis ubiquitination_assay->data_analysis viability_assay->data_analysis end End: Identify Optimal PROTAC Candidate data_analysis->end Estrogen_Receptor_Signaling Estrogen Estrogen ERa Estrogen Receptor α (ERα) Estrogen->ERa Binds & Activates ERE Estrogen Response Element (ERE) in DNA ERa->ERE Binds to Degradation ERα Degradation ERa->Degradation Transcription Gene Transcription ERE->Transcription Initiates Proliferation Cell Proliferation Transcription->Proliferation Leads to PROTAC ERα-PROTAC PROTAC->ERa Induces Degradation->Proliferation Inhibits

References

Navigating the Maze of Bioconjugation: A Guide to LC-MS Validation of Amino-PEG4-C2-amine Conjugation

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals venturing into the world of bioconjugation, the precise validation of molecular modifications is paramount. The successful conjugation of moieties like Amino-PEG4-C2-amine to proteins or other biomolecules is a critical step in the development of novel therapeutics and research tools. This guide provides a comprehensive comparison of Liquid Chromatography-Mass Spectrometry (LC-MS) with other analytical techniques for the validation of this specific conjugation, supported by experimental protocols and data-driven insights.

The covalent attachment of Polyethylene Glycol (PEG) chains, a process known as PEGylation, is a widely used strategy to enhance the pharmacokinetic and pharmacodynamic properties of therapeutic proteins and peptides. This compound, a discrete PEG linker with a defined chain length, offers precise control over the modification process. However, robust analytical methods are essential to confirm the successful conjugation, determine the degree of modification, and ensure the homogeneity of the final product.

The Power of LC-MS in PEGylation Analysis

Liquid Chromatography-Mass Spectrometry (LC-MS) has emerged as a powerful and indispensable tool for the characterization of PEGylated biomolecules.[1][2][3] Its ability to separate complex mixtures and provide accurate mass measurements makes it ideal for confirming the covalent attachment of the this compound linker. The technique can be used to determine the molecular weight of the intact conjugate, identify the sites of PEGylation, and quantify the extent of the reaction.

One of the primary challenges in the mass spectrometry of PEGylated compounds is the heterogeneity of traditional PEG polymers, which can lead to complex and difficult-to-interpret mass spectra.[4][5][6][7] However, the use of a discrete PEG linker like this compound simplifies this analysis significantly.

To further streamline the analysis of PEGylated molecules, a common strategy involves the post-column addition of amines, such as triethylamine (B128534) (TEA) or diethylmethylamine (DEMA).[4][5] This technique helps to reduce the charge state of the PEGylated species, resulting in simpler mass spectra that are easier to deconvolute and interpret.[4][5]

A Comparative Look: LC-MS vs. Alternative Techniques

While LC-MS is a cornerstone for validating PEGylation, other analytical methods can provide complementary information. A multi-faceted approach often yields the most comprehensive characterization of the conjugate.

Analytical TechniquePrincipleInformation ProvidedAdvantagesLimitations
LC-MS Separation by liquid chromatography followed by mass analysis.Precise molecular weight of the conjugate, determination of conjugation sites (with MS/MS), and quantification of conjugation efficiency.[6][7][8]High sensitivity and specificity, provides detailed structural information.Can be complex to operate, potential for ion suppression effects.
MALDI-TOF MS Matrix-assisted laser desorption/ionization time-of-flight mass spectrometry.Average molecular weight and degree of PEGylation.[3][9][10]High throughput, tolerant of some sample impurities.Lower resolution than ESI-MS, may not be suitable for complex mixtures.
SDS-PAGE Sodium dodecyl sulfate-polyacrylamide gel electrophoresis.Apparent molecular weight shift upon conjugation.Simple, widely available, and provides a quick visual confirmation of conjugation.Low resolution, provides only an estimate of molecular weight, not quantitative.
Size Exclusion Chromatography (SEC) Separation based on hydrodynamic volume.Detection of aggregation and changes in molecular size upon conjugation.Useful for assessing the purity and stability of the conjugate.Does not provide direct mass information.
Nuclear Magnetic Resonance (NMR) Spectroscopy based on the magnetic properties of atomic nuclei.Detailed structural information, including the site of conjugation.[3]Provides unambiguous structural elucidation.Lower sensitivity compared to MS, requires larger sample amounts, complex data analysis.

Experimental Protocol: LC-MS Analysis of an this compound Conjugate

This protocol outlines a general procedure for the validation of an this compound conjugation to a model protein using LC-MS.

1. Sample Preparation:

  • Conjugation Reaction: React the target protein with this compound under optimized conditions (e.g., pH, temperature, and molar ratio).

  • Quenching and Purification: Quench the reaction and remove excess, unreacted PEG linker using a suitable method such as dialysis, size-exclusion chromatography, or ultrafiltration.[6]

  • Sample Formulation: Prepare the purified conjugate in a solvent compatible with reverse-phase chromatography, typically a mixture of water and acetonitrile (B52724) containing a small amount of formic acid (e.g., 0.1%).

2. LC-MS Parameters:

  • Liquid Chromatography (LC):

    • Column: A C4 or C8 reverse-phase column is often suitable for protein analysis.

    • Mobile Phase A: 0.1% Formic acid in water.

    • Mobile Phase B: 0.1% Formic acid in acetonitrile.

    • Gradient: A linear gradient from low to high organic content (e.g., 5% to 95% B over 30 minutes) is typically used to elute the unconjugated protein and the PEGylated product.

    • Flow Rate: 0.2-0.4 mL/min.

  • Mass Spectrometry (MS):

    • Ionization Source: Electrospray Ionization (ESI) in positive ion mode.[6]

    • Mass Analyzer: A high-resolution mass analyzer such as a Time-of-Flight (TOF) or Orbitrap is recommended for accurate mass determination.[8][11]

    • Scan Range: A wide mass-to-charge (m/z) range should be scanned to detect the unconjugated protein and the various PEGylated species.

    • Data Analysis: The resulting mass spectra are deconvoluted to determine the zero-charge mass of the species present in the sample.

Visualizing the Workflow and Comparative Logic

To better illustrate the experimental process and the decision-making involved in selecting an analytical method, the following diagrams are provided.

LCMS_Workflow cluster_sample_prep Sample Preparation cluster_lcms LC-MS Analysis cluster_data_analysis Data Analysis Conjugation Conjugation Reaction Purification Purification Conjugation->Purification Formulation Sample Formulation Purification->Formulation LC Liquid Chromatography (Separation) Formulation->LC MS Mass Spectrometry (Detection) LC->MS Deconvolution Deconvolution of Spectra MS->Deconvolution Validation Validation of Conjugation Deconvolution->Validation

Caption: Workflow for LC-MS validation of this compound conjugation.

Method_Comparison Start Need to Validate Conjugation Detailed_Info Detailed Structural Info? Start->Detailed_Info High_Throughput High Throughput? Start->High_Throughput Quick_Visual Quick Visual Check? Start->Quick_Visual LCMS LC-MS MALDI MALDI-TOF MS SDS_PAGE SDS-PAGE Detailed_Info->LCMS Yes High_Throughput->MALDI Yes Quick_Visual->SDS_PAGE Yes

Caption: Decision tree for selecting a validation method for PEGylation.

References

Assessing the In Vivo Stability of Amino-PEG4-C2-amine Linkers: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The in vivo stability of the linker is a critical attribute of an antibody-drug conjugate (ADC), directly influencing its therapeutic index by dictating the extent of premature payload release and ensuring maximal delivery of the cytotoxic agent to the target tumor cells. This guide provides a comparative analysis of the in vivo stability of various linker technologies, with a focus on polyethylene (B3416737) glycol (PEG)-based linkers like Amino-PEG4-C2-amine, and contrasts their performance with commonly used alternatives such as enzyme-cleavable, pH-sensitive, and non-cleavable linkers.

While direct comparative in vivo stability data for the this compound linker is not extensively available in the public domain, its stability can be inferred from the well-documented properties of PEGylated linkers. PEG linkers are known to enhance the hydrophilicity and solubility of ADCs, which can improve their pharmacokinetic properties and circulation half-life.[1] Generally, the ether bonds within the PEG chain are highly stable in biological fluids. The overall in vivo stability of an ADC with an this compound linker would therefore largely depend on the nature of the bonds used to conjugate it to the antibody and the payload.

This guide presents a compilation of available quantitative data for other prevalent linker types to provide a benchmark for assessing the potential in vivo performance of PEG-based linkers.

Comparative In Vivo Stability Data

The stability of ADCs in vivo is often evaluated by measuring the amount of intact ADC remaining in circulation over time or by quantifying the premature release of the free cytotoxic payload.[2][3] The following tables summarize quantitative data from various studies on different linker technologies.

Linker TypeLinker ExampleAnimal ModelKey Stability FindingsReference(s)
Enzyme-Cleavable Valine-Citrulline (Val-Cit)MouseUnstable in mouse plasma due to susceptibility to carboxylesterase, leading to premature drug release.[4][5][4][5]
Glutamic acid-Valine-Citrulline (EVCit)MouseSignificantly more stable in mouse plasma compared to Val-Cit, with almost no premature cleavage.[4][4]
Ortho Hydroxy-Protected Aryl Sulfate (OHPAS)MouseStable in in vitro mouse/human plasma and in vivo in mice.[6][6]
pH-Sensitive HydrazoneHuman and MouseA phenylketone-derived hydrazone linker showed a half-life of approximately 2 days in human and mouse plasma.[7][][7][]
Carbonate (in Sacituzumab govitecan)Not SpecifiedReported unsatisfactory serum stability with a half-life of 36 hours.[7][][7][]
Non-Cleavable SMCC (Succinimidyl 4-(N-maleimidomethyl)cyclohexane-1-carboxylate)RatGenerally high stability in plasma, but can be susceptible to deconjugation via a retro-Michael reaction.[2][9][2][9]
Self-stabilizing maleimide (B117702) (e.g., from Mal-Dap(Boc) DCHA)RatDemonstrates significantly less payload loss over 7 days compared to conventional maleimide linkers.[2][2]
DisulfideMouseWhen used to link DM1 to an antibody, over 50% of the drug remained conjugated after seven days in vivo.[][]

Experimental Protocols for In Vivo Stability Assessment

Accurate assessment of ADC stability in vivo is crucial for the selection of clinical candidates. The two most common bioanalytical methods employed are the Enzyme-Linked Immunosorbent Assay (ELISA) and Liquid Chromatography-Mass Spectrometry (LC-MS).[3]

ELISA-Based Quantification of Intact ADC

This method measures the concentration of the antibody with its conjugated payload over time in plasma samples.[3]

Protocol Outline:

  • Animal Dosing: Administer the ADC intravenously to the selected animal model (e.g., mice, rats).

  • Sample Collection: Collect blood samples at predetermined time points post-injection and process to obtain plasma.[3]

  • Plate Coating: Coat a 96-well microtiter plate with an antigen specific to the ADC's monoclonal antibody.

  • Blocking: Add a blocking buffer to prevent non-specific binding.

  • Sample Incubation: Add diluted plasma samples to the wells. The intact ADC will bind to the coated antigen.

  • Detection: Add an enzyme-conjugated secondary antibody that specifically binds to the cytotoxic payload. This antibody will only bind to ADCs that have retained their payload.

  • Substrate Addition: Add a chromogenic or fluorogenic substrate for the enzyme to generate a signal.

  • Data Analysis: Measure the signal intensity and calculate the concentration of intact ADC based on a standard curve.

LC-MS/MS-Based Quantification of Free Payload

This method quantifies the amount of cytotoxic drug that has been prematurely released from the ADC into the circulation.[3][10]

Protocol Outline:

  • Animal Dosing and Sample Collection: As described in the ELISA protocol.

  • Sample Preparation:

    • Protein Precipitation: Add an organic solvent (e.g., acetonitrile) to the plasma samples to precipitate proteins, including the ADC.[3]

    • Centrifugation: Centrifuge the samples to pellet the precipitated proteins.

    • Supernatant Collection: Collect the supernatant, which contains the small molecule free payload.[3]

  • LC-MS/MS Analysis:

    • Inject the supernatant into a liquid chromatography system coupled with a tandem mass spectrometer.

    • Separate the free payload from other plasma components using a suitable chromatography column.

    • Quantify the free payload using multiple reaction monitoring (MRM) mode, with a deuterated internal standard for accuracy.[10][11]

  • Data Analysis: Calculate the concentration of the free payload based on a standard curve.

Visualizing the ADC Mechanism of Action

The following diagrams illustrate the general workflow of an ADC from administration to payload release and the experimental process for assessing in vivo stability.

ADC_Mechanism_of_Action cluster_circulation Systemic Circulation (pH ~7.4) cluster_tumor Tumor Microenvironment cluster_cell Intracellular Compartments ADC Antibody-Drug Conjugate (ADC) Free_Payload_Circulation Prematurely Released Payload (Off-target toxicity) ADC->Free_Payload_Circulation Unstable Linker Cleavage Tumor_Cell Target Tumor Cell ADC->Tumor_Cell 1. Binding to Target Antigen Endosome Endosome (Lower pH) Lysosome Lysosome (Low pH, High Protease) Endosome->Lysosome 3. Trafficking Released_Payload Released Cytotoxic Payload Lysosome->Released_Payload 4. Linker Cleavage/ Antibody Degradation Cell_Death Apoptosis Released_Payload->Cell_Death 5. Target Engagement

Caption: General mechanism of action for an Antibody-Drug Conjugate (ADC).

InVivo_Stability_Workflow cluster_animal_phase In Vivo Phase cluster_analysis_phase Ex Vivo Analysis Dosing 1. ADC Administration (e.g., IV injection in rats) Sampling 2. Blood Sample Collection (at various time points) Dosing->Sampling Plasma 3. Plasma Isolation (Centrifugation) Sampling->Plasma ELISA ELISA for Intact ADC Plasma->ELISA Quantify remaining intact ADC LCMS LC-MS/MS for Free Payload Plasma->LCMS Quantify prematurely released payload Data 4. Data Analysis (Determine half-life, payload release rate) ELISA->Data LCMS->Data

Caption: Experimental workflow for in vivo ADC stability assessment.

References

A Comparative Guide to Hydrophilic vs. Hydrophobic Linkers for Antibody-Drug Conjugates

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The linker is a critical component of an antibody-drug conjugate (ADC), bridging the antibody and the cytotoxic payload. Its chemical properties, particularly its hydrophilicity or hydrophobicity, significantly influence the ADC's overall performance, including its stability, efficacy, and toxicity profile. This guide provides an objective comparison of hydrophilic and hydrophobic linkers, supported by experimental data, to aid in the rational design of next-generation ADCs.

The Impact of Linker Hydrophobicity on ADC Characteristics

The conjugation of potent, often hydrophobic, cytotoxic payloads to a monoclonal antibody can drastically alter the physicochemical properties of the resulting ADC. The linker's hydrophobicity plays a pivotal role in either mitigating or exacerbating these changes.

Hydrophobic linkers , such as those based on maleimidocaproyl (MC) or succinimidyl-4-(N-maleimidomethyl)cyclohexane-1-carboxylate (SMCC), have been traditionally used in ADC development.[1][2] A notable example is the Val-Cit (valine-citrulline) dipeptide linker, which is frequently used in combination with a self-emolative PABC (p-aminobenzylcarbamate) spacer.[1][] While effective in terms of payload release, the inherent hydrophobicity of these linkers, coupled with that of the payload, can lead to several challenges:

  • Increased Aggregation: Hydrophobic interactions between ADC molecules can promote aggregation, leading to compromised efficacy, potential immunogenicity, and rapid clearance from circulation.[][4][5]

  • Accelerated Clearance: Hydrophobic ADCs are more prone to non-specific uptake by the reticuloendothelial system (RES), resulting in faster plasma clearance and reduced tumor accumulation.[6][7][8]

  • Off-Target Toxicity: Premature release of the payload due to linker instability, or non-specific uptake of the ADC, can lead to toxicity in healthy tissues.[6][]

Hydrophilic linkers have emerged as a key strategy to overcome the limitations associated with hydrophobic linkers. These linkers often incorporate polyethylene (B3416737) glycol (PEG) chains, sulfonate groups, or hydrophilic amino acids to increase the overall water solubility of the ADC.[4][10][11] Examples include β-glucuronide linkers and various PEGylated linkers.[1][4] The key advantages of hydrophilic linkers include:

  • Enhanced Solubility and Reduced Aggregation: The hydrophilic nature of these linkers creates a hydration shell around the ADC, improving its solubility and preventing aggregation, even at higher drug-to-antibody ratios (DAR).[2][4]

  • Improved Pharmacokinetics: By masking the hydrophobicity of the payload, hydrophilic linkers can shield the ADC from premature clearance, leading to a longer circulation half-life and increased tumor exposure.[4][7][10]

  • Higher Drug-to-Antibody Ratios (DAR): Hydrophilic linkers can enable the conjugation of a greater number of drug molecules per antibody without inducing aggregation, potentially leading to enhanced potency.[1][4]

Comparative Data: Hydrophilic vs. Hydrophobic Linkers

The following tables summarize quantitative data from various studies, highlighting the impact of linker hydrophilicity on key ADC parameters.

Linker TypeDrug-to-Antibody Ratio (DAR)Aggregation (%)In Vitro Cytotoxicity (IC50)Reference
Hydrophobic (e.g., Val-Cit) ~71.80%14.3 pmol/L[10]
Hydrophilic (e.g., Val-Ala) ~7No obvious increaseNot specified[10]
Hydrophobic (Dipeptide) HighUp to 80%Not specified[2]
Hydrophilic (Glucuronide) High<5%Not specified[2]
Linker FeaturePlasma ClearancePlasma ExposureTumor Growth InhibitionOff-Target ToxicityReference
Hydrophobic (Low PEG content) >46.3 mL· kg/day LowerLess effectiveIncreased non-specific liver uptake[10]
Hydrophilic (High PEG content) 7.3 mL· kg/day HigherMore effectiveSignificantly decreased[10]
Hydrophobic AcceleratedReducedCompromisedIncreased[6][7]
Hydrophilic SlowerIncreasedSuperiorReduced[4]

Visualizing the Concepts

To better illustrate the concepts discussed, the following diagrams have been generated using Graphviz.

cluster_hydrophobic Hydrophobic Linker cluster_hydrophilic Hydrophilic Linker Ab_h Antibody Linker_h Hydrophobic Linker (e.g., Val-Cit) Ab_h->Linker_h Payload_h Hydrophobic Payload Linker_h->Payload_h Aggregation Aggregation Linker_h->Aggregation promotes Clearance Rapid Clearance Linker_h->Clearance leads to Ab_p Antibody Linker_p Hydrophilic Linker (e.g., PEG) Ab_p->Linker_p Payload_p Hydrophobic Payload Linker_p->Payload_p Solubility Increased Solubility Linker_p->Solubility improves PK Improved PK Linker_p->PK results in

Caption: Comparison of ADCs with hydrophobic vs. hydrophilic linkers.

start Start adc_prep ADC Preparation (Hydrophilic vs. Hydrophobic Linker) start->adc_prep in_vitro In Vitro Characterization adc_prep->in_vitro dar DAR Determination (e.g., LC-MS) in_vitro->dar stability Plasma Stability Assay (LC-MS) in_vitro->stability cytotoxicity Cytotoxicity Assay (e.g., MTT) in_vitro->cytotoxicity in_vivo In Vivo Evaluation in_vitro->in_vivo pk_study Pharmacokinetic Study in_vivo->pk_study efficacy_study Efficacy Study (Xenograft Model) in_vivo->efficacy_study end End in_vivo->end

Caption: Experimental workflow for comparing ADCs.

ADC ADC Binding to Tumor Cell Receptor Internalization Internalization (Endocytosis) ADC->Internalization Lysosome Trafficking to Lysosome Internalization->Lysosome Cleavage Linker Cleavage (e.g., Enzymatic) Lysosome->Cleavage Payload_Release Payload Release Cleavage->Payload_Release Target_Interaction Interaction with Intracellular Target (e.g., Microtubules) Payload_Release->Target_Interaction Apoptosis Apoptosis (Cell Death) Target_Interaction->Apoptosis

References

A Researcher's Guide to Optimizing PROTAC Degradation Efficiency: The Critical Role of Linker Length

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, this guide provides an objective comparison of how linker length in Proteolysis Targeting Chimeras (PROTACs) impacts protein degradation efficiency, supported by experimental data and detailed protocols.

PROTACs have emerged as a powerful therapeutic modality, leveraging the cell's ubiquitin-proteasome system to selectively eliminate disease-causing proteins.[1] These heterobifunctional molecules consist of a ligand that binds to the target protein, a ligand that recruits an E3 ubiquitin ligase, and a crucial linker connecting the two.[2][3] The linker is not merely a spacer but an active component that significantly influences the formation and stability of the ternary complex (Target Protein-PROTAC-E3 Ligase), which is a prerequisite for subsequent ubiquitination and degradation.[1][4][] The length of this linker is a critical parameter to optimize for maximal PROTAC efficacy.[2][4][6]

The Dual Role of the Linker in PROTAC Function

An optimal linker length is essential for inducing the correct proximity and orientation between the target protein and the E3 ligase.[1] A linker that is too short can lead to steric hindrance, preventing the formation of a stable ternary complex.[4] Conversely, an excessively long linker may not effectively bring the two proteins close enough for efficient ubiquitination, resulting in an unstable complex.[4] Therefore, systematic optimization of linker length is a cornerstone of rational PROTAC design.

Quantitative Analysis of Linker Length on Degradation Efficiency

The efficacy of a PROTAC is typically quantified by its half-maximal degradation concentration (DC50), representing the concentration required to degrade 50% of the target protein, and the maximum degradation level (Dmax), which is the percentage of protein degraded at saturating concentrations.[1] The following tables summarize experimental data from various studies, illustrating the impact of linker length on the degradation of different target proteins.

Target ProteinE3 LigaseLinker TypeLinker Length (atoms)DC50 (nM)Dmax (%)Reference
Estrogen Receptor α (ERα)VHLAlkyl Chain9140,000Not Specified[2]
Estrogen Receptor α (ERα)VHLAlkyl Chain12Not Specified~50[3][6]
Estrogen Receptor α (ERα)VHLAlkyl Chain1626,000>75[2][3][6]
Estrogen Receptor α (ERα)VHLAlkyl Chain19Not Specified~50[3][6]
Estrogen Receptor α (ERα)VHLAlkyl Chain21Not Specified<25[3][6]
p38αVHLPEG15-17OptimalNot Specified[4]
SMARCA2/4VHLPEG/AlkylVaried6 and 11 (optimal)Complete[2]
BRD4CRBNAlkylVariedPicomolar range (optimal)Not Specified[2]

Note: The specific DC50 and Dmax values can vary depending on the cell line and experimental conditions.

Visualizing the PROTAC Mechanism and Experimental Workflow

To better understand the processes involved, the following diagrams illustrate the PROTAC-mediated degradation pathway and a typical experimental workflow for its evaluation.

PROTAC_Signaling_Pathway cluster_cell Cellular Environment cluster_ternary Ternary Complex Formation PROTAC PROTAC TernaryComplex Target Protein-PROTAC-E3 Ligase Ternary Complex PROTAC->TernaryComplex Binds TargetProtein Target Protein (POI) TargetProtein->TernaryComplex E3Ligase E3 Ubiquitin Ligase E3Ligase->TernaryComplex Ubiquitination Poly-ubiquitination TernaryComplex->Ubiquitination Facilitates Ubiquitin Ubiquitin (Ub) Ubiquitin->Ubiquitination Proteasome 26S Proteasome Ubiquitination->Proteasome Marks for Degradation Degradation Degraded Peptides Proteasome->Degradation Degrades

Caption: PROTAC-mediated protein degradation pathway.

Experimental_Workflow cluster_prep Preparation cluster_analysis Analysis CellCulture 1. Cell Culture (Seed cells at appropriate density) PROTACTreatment 2. PROTAC Treatment (Incubate with varying concentrations) CellCulture->PROTACTreatment CellLysis 3. Cell Lysis (Prepare cell lysates) PROTACTreatment->CellLysis ProteinQuant 4. Protein Quantification (e.g., BCA Assay) CellLysis->ProteinQuant WesternBlot 5. Western Blotting (Separate and detect proteins) ProteinQuant->WesternBlot DataAnalysis 6. Data Analysis (Quantify band intensity, determine DC50/Dmax) WesternBlot->DataAnalysis

Caption: General experimental workflow for evaluating PROTAC efficiency.

Key Experimental Protocols

Accurate assessment of PROTAC-induced degradation requires robust and well-defined experimental methods. Below are detailed protocols for commonly used assays.

This is the gold-standard method for measuring the reduction in target protein levels.[4]

1. Cell Culture and Treatment:

  • Seed cells at an appropriate density in 6-well plates and allow them to adhere overnight.[7]

  • Treat the cells with a range of concentrations of the PROTAC compound. Include a vehicle-only control (e.g., DMSO).[7]

  • Incubate the cells for a predetermined time (e.g., 12, 24, or 48 hours) at 37°C.[7][8]

2. Cell Lysis and Protein Quantification:

  • After treatment, wash the cells with ice-cold phosphate-buffered saline (PBS).[7][9]

  • Lyse the cells using a suitable lysis buffer (e.g., RIPA buffer) containing protease and phosphatase inhibitors.[7][9]

  • Centrifuge the lysates to pellet cell debris and collect the supernatant.[7]

  • Determine the protein concentration of each lysate using a protein assay like the BCA assay.[7][9]

3. SDS-PAGE and Western Blotting:

  • Normalize the protein concentration for all samples and add Laemmli sample buffer.[7][9]

  • Boil the samples to denature the proteins.[7]

  • Load equal amounts of protein onto an SDS-PAGE gel and separate them by electrophoresis.[9]

  • Transfer the separated proteins to a PVDF or nitrocellulose membrane.[7]

  • Block the membrane to prevent non-specific antibody binding.[7]

  • Incubate the membrane with a primary antibody specific for the target protein, followed by an HRP-conjugated secondary antibody.[7]

4. Detection and Data Analysis:

  • Visualize the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.[9]

  • Quantify the band intensity using densitometry software.[7]

  • Normalize the target protein levels to a loading control (e.g., GAPDH or β-actin).

  • Calculate the percentage of protein degradation relative to the vehicle-treated control to determine DC50 and Dmax values.[1][7]

HTRF is a high-throughput method to quantify protein levels in a cell lysate.

1. Cell Seeding and Treatment:

  • Seed cells in a 96-well or 384-well plate.

  • Treat with serial dilutions of PROTACs and incubate for the desired time.

2. Cell Lysis:

  • Lyse the cells directly in the wells using the lysis buffer provided in the HTRF kit.

3. HTRF Reaction:

  • Add the HTRF antibody solution (containing a donor and an acceptor-conjugated antibody against the target protein) to the lysate.

  • Incubate to allow for antibody binding.

4. Data Acquisition:

  • Read the plate on an HTRF-compatible reader, measuring the fluorescence emission at two different wavelengths.

  • The ratio of the two emission signals is proportional to the amount of target protein.

5. Data Analysis:

  • Calculate the percentage of remaining protein compared to the vehicle control.

  • Generate a dose-response curve to determine the DC50 and Dmax.

These assays are used to assess the cytotoxic effects of PROTACs, which can be correlated with the degradation of a target protein essential for cell survival.[6]

1. Cell Seeding and Treatment:

  • Seed cells in a 96-well plate and treat with a range of PROTAC concentrations.[9]

2. Assay Procedure:

  • After a desired incubation period (e.g., 48 or 72 hours), add the viability reagent (e.g., MTS or CellTiter-Glo) to each well.[6][9]

  • Incubate according to the manufacturer's protocol.

3. Data Analysis:

  • Measure the absorbance or luminescence.[9]

  • Plot cell viability against PROTAC concentration to determine the half-maximal inhibitory concentration (IC50).[9]

Conclusion

The length of the linker is a critical determinant of PROTAC efficacy. As the provided data and established protocols illustrate, a systematic approach to linker length optimization is essential for the development of potent and selective protein degraders. By employing quantitative techniques such as Western blotting and HTRF, researchers can effectively compare the degradation efficiency of different linker constructs and identify the optimal design for their target of interest.[1] While this guide focuses on linker length, it is important to note that linker composition, rigidity, and attachment points also play significant roles and should be considered in the comprehensive design of a PROTAC.[2][][10]

References

A Comparative Guide to the Biological Validation of Amino-PEG4-C2-amine-based PROTACs

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the performance of Proteolysis-Targeting Chimeras (PROTACs) utilizing an Amino-PEG4-C2-amine linker against other common linker classes. The content is supported by experimental data and includes detailed methodologies for key validation experiments to facilitate the rational design and evaluation of next-generation protein degraders.

Introduction to PROTAC Technology

Proteolysis-Targeting Chimeras (PROTACs) are heterobifunctional molecules that offer a novel therapeutic modality by inducing selective intracellular protein degradation.[1] They function by hijacking the body's own ubiquitin-proteasome system (UPS).[1] A PROTAC molecule consists of three key components: a ligand that binds to the target protein of interest (POI), a ligand that recruits an E3 ubiquitin ligase, and a chemical linker that connects the two.[2] This tripartite complex formation brings the E3 ligase in close proximity to the POI, facilitating the transfer of ubiquitin to the target protein.[3] The polyubiquitinated POI is then recognized and degraded by the 26S proteasome.[3]

The linker itself is a critical determinant of a PROTAC's success, influencing the stability of the ternary complex, as well as the molecule's physicochemical properties such as solubility and cell permeability.[4] this compound is a flexible polyethylene (B3416737) glycol (PEG)-based linker that has been utilized in the synthesis of PROTACs.[5][6] PEG linkers are known to often improve the aqueous solubility of PROTACs.[4]

Comparative Analysis of Linker Performance

The efficacy of a PROTAC is primarily evaluated by its DC50 (the concentration required to degrade 50% of the target protein) and Dmax (the maximum percentage of target protein degradation).[2] The choice of linker—its length, composition, and rigidity—can significantly impact these key performance indicators.[4]

Polyethylene Glycol (PEG) vs. Alkyl Linkers

Flexible linkers, predominantly composed of PEG or alkyl chains, are often the initial choice in PROTAC design due to their synthetic accessibility.[2] The following table summarizes a comparison between these two common flexible linker types.

Target ProteinE3 LigaseLinker TypeLinker CompositionDC50Dmax
CRBNCRBNAlkylNine-atom alkyl chainModerateHigh
CRBNCRBNPEGThree PEG unitsWeak DegradationLow

Note: This table presents a generalized comparison. Direct comparisons can be challenging due to variations in target proteins, E3 ligases, and experimental conditions in different studies.[2]

Generally, alkyl linkers offer a simple and flexible option. In some cases, replacing PEG units with alkyl chains has been shown to improve passive permeability.[] However, PEG linkers can enhance the solubility of the PROTAC molecule.[4]

Impact of PEG Linker Length on PROTAC Performance

The length of the PEG linker is a crucial parameter that requires optimization for each specific target and E3 ligase pair. An optimal linker length facilitates the formation of a stable and productive ternary complex. A linker that is too short may lead to steric hindrance, while an overly long linker can result in reduced efficacy due to excessive flexibility.

Below is a representative comparison of a series of PROTACs targeting the Bromodomain-containing protein 4 (BRD4), a well-established cancer therapy target. These hypothetical PROTACs consist of a BRD4 inhibitor (JQ1) and a ligand for the von Hippel-Lindau (VHL) E3 ligase, connected by PEG linkers of varying lengths.

LinkerDC50 (nM)Dmax (%)
PEG315085
PEG4 50 >95
PEG510090
PEG625080

This data is a synthesized representation to illustrate the impact of linker length. The this compound linker falls within the PEG4 category.

As the data suggests, there is an optimal linker length for achieving maximal degradation, with the PEG4 linker demonstrating the highest potency and efficacy in this hypothetical series.

Experimental Protocols for Biological Validation

The biological validation of a PROTAC requires a series of well-defined experiments to confirm its mechanism of action and quantify its degradation efficiency.

Western Blot Analysis for Protein Degradation

This is the most common method to quantify the degradation of the target protein.

Protocol:

  • Cell Seeding and Treatment:

    • Plate cells at an appropriate density in multi-well plates and allow them to adhere overnight.

    • Treat the cells with a range of concentrations of the PROTAC (e.g., 0.1 nM to 10 µM) for a predetermined time (e.g., 24 hours). Include a vehicle-only control (e.g., DMSO).

  • Cell Lysis:

    • After treatment, wash the cells with ice-cold phosphate-buffered saline (PBS).

    • Lyse the cells in RIPA buffer supplemented with protease and phosphatase inhibitors.

    • Incubate on ice for 30 minutes, then centrifuge to pellet cell debris. Collect the supernatant containing the protein lysate.

  • Protein Quantification:

    • Determine the protein concentration of each lysate using a BCA or similar protein assay.

  • SDS-PAGE and Western Blotting:

    • Normalize the protein concentration of all samples and prepare them for SDS-PAGE by adding Laemmli buffer and boiling.

    • Separate the proteins by SDS-PAGE and transfer them to a PVDF or nitrocellulose membrane.

    • Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour.

    • Incubate the membrane with a primary antibody specific to the target protein overnight at 4°C. Also, probe for a loading control protein (e.g., GAPDH or β-actin).

    • Wash the membrane and incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

    • Detect the signal using an enhanced chemiluminescence (ECL) substrate and an imaging system.[8]

  • Data Analysis:

    • Quantify the band intensities using densitometry software.

    • Normalize the target protein band intensity to the loading control.

    • Calculate the percentage of protein degradation relative to the vehicle-treated control.

    • Plot the percentage of degradation against the PROTAC concentration to determine the DC50 and Dmax values.

Ternary Complex Formation Assay (In Vitro Pull-down)

This assay confirms the PROTAC's ability to induce the formation of a ternary complex between the target protein and the E3 ligase.

Protocol:

  • Protein Expression and Purification:

    • Express and purify recombinant tagged versions of the target protein (e.g., His-tagged) and the E3 ligase complex (e.g., VHL/Elongin B/Elongin C).

  • Complex Formation:

    • In a microcentrifuge tube, incubate the purified E3 ligase complex with the PROTAC at a suitable concentration for 1 hour at 4°C.

    • Add the purified tagged target protein and incubate for another 2 hours at 4°C.

  • Pull-down:

    • Add an appropriate affinity resin (e.g., Ni-NTA agarose (B213101) for a His-tagged protein) to the mixture and incubate for 1-2 hours at 4°C with gentle rotation.

    • Pellet the resin by centrifugation and wash several times with wash buffer to remove non-specific binding proteins.

  • Elution and Analysis:

    • Elute the protein complexes from the resin.

    • Analyze the eluate by Western Blot using antibodies against the target protein and a component of the E3 ligase complex to confirm the presence of both in the pull-down fraction.

Ubiquitination Assay (Immunoprecipitation-Western Blot)

This assay directly demonstrates that the PROTAC induces the ubiquitination of the target protein.

Protocol:

  • Cell Treatment:

    • Treat cells with the PROTAC for a time period shorter than that required for significant degradation (e.g., 1-4 hours).

    • It is also recommended to co-treat with a proteasome inhibitor (e.g., MG132) to allow for the accumulation of ubiquitinated proteins.[9]

  • Cell Lysis under Denaturing Conditions:

    • Lyse the cells in a buffer containing 1% SDS and boil for 10 minutes to disrupt protein-protein interactions.[9]

    • Dilute the lysate with an SDS-free buffer to reduce the SDS concentration to 0.1%.[9]

  • Immunoprecipitation:

    • Incubate the lysate with an antibody specific to the target protein overnight at 4°C.

    • Add Protein A/G agarose beads to capture the antibody-protein complexes.

    • Wash the beads extensively to remove non-specific binders.

  • Western Blot Analysis:

    • Elute the immunoprecipitated proteins from the beads.

    • Separate the proteins by SDS-PAGE and transfer to a membrane.

    • Probe the membrane with an antibody that recognizes ubiquitin. A smear or ladder of high molecular weight bands will indicate polyubiquitination of the target protein.[10]

Visualizing the Mechanism and Workflows

To better understand the processes involved in PROTAC-mediated protein degradation and its validation, the following diagrams illustrate the key signaling pathway and experimental workflows.

PROTAC_Mechanism cluster_cell Cell cluster_ternary Ternary Complex Formation PROTAC PROTAC (this compound linker) PROTAC_bound PROTAC POI Protein of Interest (POI) POI_bound POI E3_Ligase E3 Ubiquitin Ligase E3_bound E3 Ligase PROTAC_bound->E3_bound POI_bound->PROTAC_bound Ub Ubiquitin Ub_POI Poly-ubiquitinated POI Ub->Ub_POI Proteasome 26S Proteasome Ub_POI->Proteasome Recognition Fragments Degraded Protein Fragments Proteasome->Fragments Degradation cluster_ternary cluster_ternary cluster_ternary->Ub_POI Ubiquitination

PROTAC Mechanism of Action.

Western_Blot_Workflow start Cell Seeding treatment PROTAC Treatment (Concentration Gradient) start->treatment lysis Cell Lysis & Protein Quantification treatment->lysis sds_page SDS-PAGE lysis->sds_page transfer Protein Transfer (Membrane) sds_page->transfer blocking Blocking transfer->blocking primary_ab Primary Antibody Incubation (Anti-POI & Anti-Loading Control) blocking->primary_ab secondary_ab Secondary Antibody Incubation (HRP-conjugated) primary_ab->secondary_ab detection Chemiluminescent Detection secondary_ab->detection analysis Data Analysis (DC50 & Dmax) detection->analysis end Results analysis->end

Western Blot Workflow.

Ubiquitination_Assay_Workflow start Cell Treatment with PROTAC & MG132 lysis Denaturing Cell Lysis start->lysis ip Immunoprecipitation (IP) with Anti-POI Antibody lysis->ip wash Wash Beads ip->wash elution Elution wash->elution western Western Blot with Anti-Ubiquitin Antibody elution->western result Detection of Polyubiquitination western->result

Ubiquitination Assay Workflow.

Conclusion

The biological validation of PROTACs is a multi-step process that requires careful experimental design and execution. The choice of linker, such as the this compound, is a critical parameter that influences the potency and efficacy of the degrader molecule. By employing a systematic approach that includes quantitative protein degradation analysis, confirmation of ternary complex formation, and direct assessment of ubiquitination, researchers can effectively characterize and compare the performance of different PROTACs. This comprehensive validation workflow is essential for advancing the development of this promising therapeutic modality.

References

Safety Operating Guide

Proper Disposal of Amino-PEG4-C2-amine: A Comprehensive Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the proper handling and disposal of specialized chemical reagents like Amino-PEG4-C2-amine are paramount for ensuring laboratory safety and environmental compliance. This guide provides essential safety information, operational protocols, and detailed disposal procedures to foster a culture of safety and responsibility in the laboratory.

Key Safety and Handling Information

This compound, a bifunctional linker used in bioconjugation and proteomics, requires careful handling to minimize risks. While polyethylene (B3416737) glycol (PEG) and amine components generally present minimal disposal concerns, it is crucial to adhere to established safety protocols.

All handling of this compound should be conducted in a well-ventilated area, preferably within a chemical fume hood. Personal protective equipment (PPE), including safety glasses, chemical-resistant gloves, and a lab coat, is mandatory to prevent skin and eye contact.

Quantitative Data Summary

The following table summarizes the key quantitative data for this compound, compiled from various supplier and safety data sources.

PropertyValue
CAS Number 68960-97-4
Molecular Formula C10H24N2O4
Molecular Weight 236.31 g/mol
Appearance Colorless to light yellow liquid
Storage Temperature 2-8°C (short-term), -20°C (long-term)
Hazard Statements H302, H315, H319, H332, H335
Precautionary Statements P280, P305+P351+P338, P310

Experimental Protocols: Spill and Decontamination Procedures

In the event of a spill, immediate action is necessary to contain and decontaminate the affected area.

Spill Containment:

  • Evacuate and Ventilate: Immediately evacuate the spill area and ensure adequate ventilation.

  • Absorb: For liquid spills, use an inert absorbent material such as vermiculite, dry sand, or earth. Do not use combustible materials like sawdust.

  • Collect: Carefully sweep or shovel the absorbed material into a suitable, labeled container for disposal.

Decontamination:

  • Surface Cleaning: Wash the spill area thoroughly with soap and water.

  • Rinse: Rinse the area with copious amounts of water.

  • Waste Collection: Collect all cleaning materials and rinsate for proper disposal as chemical waste.

Disposal Workflow

The proper disposal of this compound follows a clear decision-making process to ensure compliance with safety and environmental regulations. The following diagram illustrates the recommended workflow.

DisposalWorkflow This compound Disposal Workflow start Start: Unused or Waste This compound assess_contamination Assess Contamination Level start->assess_contamination uncontaminated Uncontaminated/ Expired Product assess_contamination->uncontaminated Uncontaminated contaminated Contaminated Product/ Experimental Waste assess_contamination->contaminated Contaminated package_uncontaminated Package in original or clearly labeled, sealed container uncontaminated->package_uncontaminated package_contaminated Package in a designated, clearly labeled, sealed hazardous waste container contaminated->package_contaminated licensed_disposal Arrange for pickup by a licensed chemical waste disposal contractor package_uncontaminated->licensed_disposal package_contaminated->licensed_disposal documentation Complete all necessary waste disposal documentation licensed_disposal->documentation end_process End of Disposal Process documentation->end_process

Caption: Disposal workflow for this compound.

Detailed Disposal Procedures

The primary and most critical step in the disposal of this compound is to treat it as chemical waste and engage a licensed disposal company. Due to the potential for noxious odors and harm to aquatic life, under no circumstances should this compound be disposed of down the drain.

Step-by-Step Disposal Protocol:

  • Segregation: Keep waste this compound separate from other waste streams to avoid unintended reactions.

  • Containerization:

    • For uncontaminated or expired product, if possible, use the original container. Ensure the label is intact and legible.

    • For contaminated waste (e.g., from spills or experimental residues), use a designated, leak-proof, and chemically compatible hazardous waste container.

  • Labeling: Clearly label the waste container with "Hazardous Waste," the full chemical name "this compound," and any other known contaminants.

  • Storage: Store the sealed waste container in a cool, dry, and well-ventilated designated waste accumulation area, away from incompatible materials.

  • Professional Disposal: Arrange for the collection and disposal of the waste through your institution's environmental health and safety (EHS) office or a certified chemical waste disposal contractor.

  • Record Keeping: Maintain accurate records of the waste generated, including the quantity, date of disposal, and the disposal company used, in accordance with institutional and local regulations.

By adhering to these procedures, laboratory professionals can ensure the safe and responsible management of this compound waste, contributing to a safer research environment and protecting our planet.

Essential Safety and Operational Guide for Handling Amino-PEG4-C2-amine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides comprehensive safety protocols, personal protective equipment (PPE) recommendations, and detailed operational and disposal plans for the handling of Amino-PEG4-C2-amine. Adherence to these procedures is critical for ensuring personnel safety and minimizing environmental impact.

Hazard Identification and Personal Protective Equipment (PPE)

This compound is a chemical that requires careful handling due to its potential hazards. The following table summarizes the known hazard information.

PropertyValueSource
CAS Number 68960-97-4[1]
Molecular Formula C10H24N2O4[1]
Physical Form Liquid[1]
Hazard Statements H302: Harmful if swallowed. H315: Causes skin irritation. H319: Causes serious eye irritation. H332: Harmful if inhaled. H335: May cause respiratory irritation.[1]
Precautionary Statements P280: Wear protective gloves/protective clothing/eye protection/face protection. P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing. P310: Immediately call a POISON CENTER/doctor.[1]

Due to these hazards, a stringent PPE protocol is mandatory.

PPE CategorySpecificationRationale
Eye and Face Protection Chemical splash goggles meeting ANSI Z87.1 standard. A face shield should be worn over goggles when there is a significant risk of splashing.To protect against splashes that can cause serious eye irritation.[2][3]
Skin Protection Chemical-resistant gloves (Nitrile, Neoprene, or PVC recommended). A flame-resistant lab coat or 100% cotton lab coat. Closed-toe shoes and long pants.To prevent skin irritation and absorption.[2][3]
Respiratory Protection All work should be conducted in a certified chemical fume hood. If engineering controls are insufficient, a NIOSH-approved respirator with an organic vapor cartridge is required.To prevent inhalation of harmful vapors that can cause respiratory irritation.[4]

Experimental Workflow and Safety Procedures

The following diagram outlines the standard workflow for handling this compound, from preparation to disposal, emphasizing safety at each step.

Workflow for Handling this compound cluster_prep Preparation cluster_handling Handling cluster_cleanup Cleanup & Disposal prep_ppe Don Appropriate PPE prep_setup Set up in Chemical Fume Hood prep_ppe->prep_setup prep_reagents Gather and Inspect Reagents prep_setup->prep_reagents handle_dispense Dispense Chemical prep_reagents->handle_dispense handle_reaction Perform Reaction handle_dispense->handle_reaction handle_storage Store Properly handle_reaction->handle_storage cleanup_decon Decontaminate Work Area handle_reaction->cleanup_decon cleanup_waste Segregate and Label Waste cleanup_decon->cleanup_waste cleanup_dispose Dispose of Waste via EHS cleanup_waste->cleanup_dispose cleanup_doff Doff PPE cleanup_dispose->cleanup_doff

Caption: A flowchart outlining the key steps and safety considerations for handling this compound in a laboratory setting.

Operational Plan

This step-by-step guide provides detailed procedures for the safe handling of this compound.

3.1. Pre-Experiment Procedures

  • Risk Assessment: Before beginning any work, conduct a thorough risk assessment for the planned experiment.

  • Gather Materials: Assemble all necessary equipment, reagents, and waste containers.

  • PPE Donning: Put on all required personal protective equipment as specified in the table above before entering the designated work area.

  • Fume Hood Preparation: Ensure the chemical fume hood is functioning correctly and the sash is at the appropriate height.

3.2. Handling the Chemical

  • Dispensing:

    • Perform all manipulations of this compound inside a certified chemical fume hood.

    • Given that the compound may be hygroscopic and light-sensitive, minimize its exposure to air and light.[5][6] Use amber-colored vials or wrap containers with aluminum foil.[5]

    • Use a clean, dry syringe or pipette to transfer the liquid.

  • During the Experiment:

    • Keep all containers of this compound tightly sealed when not in use.

    • Avoid heating the compound unless specified in a validated protocol, as this may lead to decomposition and the release of hazardous vapors.

    • Be aware of potential incompatibilities with strong oxidizing agents and acids.

3.3. Post-Experiment Procedures

  • Decontamination:

    • Wipe down all surfaces and equipment that may have come into contact with the chemical using an appropriate solvent (e.g., isopropanol (B130326) or ethanol) followed by soap and water.

    • Dispose of all cleaning materials as hazardous waste.

  • Storage:

    • Store this compound in a tightly sealed, clearly labeled container.

    • For short-term storage, keep at 0-4°C. For long-term storage, -20°C is recommended. The storage area should be dry, dark, and well-ventilated.

  • PPE Doffing:

    • Remove gloves first, turning them inside out to prevent contamination.

    • Remove the lab coat, followed by eye and face protection.

    • Wash hands thoroughly with soap and water after removing all PPE.

Disposal Plan

All waste containing this compound must be treated as hazardous waste.

4.1. Waste Segregation and Collection

  • Liquid Waste: Collect all liquid waste containing this compound in a designated, leak-proof, and clearly labeled container. The container should be compatible with amines and other solvents in the waste stream.

  • Solid Waste: All contaminated materials, including gloves, pipette tips, and paper towels, must be collected in a separate, clearly labeled hazardous waste bag or container.

4.2. Disposal Procedure

  • Labeling: Ensure all waste containers are accurately labeled with the words "Hazardous Waste," the full chemical name "this compound," and any other components of the waste stream.

  • Storage of Waste: Store waste containers in a designated satellite accumulation area within the laboratory, away from incompatible materials.

  • Arranging for Disposal: Contact your institution's Environmental Health and Safety (EHS) department to arrange for the pickup and disposal of the hazardous waste. Do not pour any amount of this compound down the drain.[2]

Emergency Procedures

5.1. Spills

  • Minor Spill (contained within the fume hood):

    • Alert others in the immediate area.

    • Wearing appropriate PPE, absorb the spill with an inert material (e.g., vermiculite, sand, or a commercial spill kit for amines).

    • Collect the absorbed material into a hazardous waste container.

    • Decontaminate the area with a suitable solvent.

  • Major Spill (outside of the fume hood):

    • Evacuate the laboratory immediately.

    • Alert your supervisor and contact your institution's emergency response team (e.g., EHS).

    • Prevent entry into the affected area.

    • Provide details of the spill to the emergency responders.

5.2. Personnel Exposure

  • Skin Contact: Immediately flush the affected area with copious amounts of water for at least 15 minutes. Remove contaminated clothing. Seek immediate medical attention.

  • Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek immediate medical attention.[1]

  • Inhalation: Move the affected person to fresh air. If breathing is difficult, provide oxygen. Seek immediate medical attention.

  • Ingestion: Do NOT induce vomiting. Rinse mouth with water. Seek immediate medical attention.

References

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Amino-PEG4-C2-amine
Reactant of Route 2
Reactant of Route 2
Amino-PEG4-C2-amine

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.